Gluconamide
Description
Properties
CAS No. |
3118-85-2 |
|---|---|
Molecular Formula |
C6H13NO6 |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide |
InChI |
InChI=1S/C6H13NO6/c7-6(13)5(12)4(11)3(10)2(9)1-8/h2-5,8-12H,1H2,(H2,7,13)/t2-,3-,4+,5-/m1/s1 |
InChI Key |
JCZPMGDSEAFWDY-SQOUGZDYSA-N |
SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)N)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)N)O)O)O)O)O |
Synonyms |
gluconamide |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Novel Gluconamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel gluconamide derivatives. It is designed to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, data analysis, and visualization of key concepts.
Introduction to this compound Derivatives
Gluconamides are a class of compounds derived from gluconic acid, a mild organic acid that occurs naturally. The core structure consists of a five-carbon chain with multiple hydroxyl groups and a terminal amide functional group. This unique combination of a hydrophilic polyol chain and a versatile amide linkage makes this compound derivatives attractive candidates for a wide range of applications, including as surfactants, gelling agents, and bioactive molecules in drug development.[1] Their biocompatibility and derivation from renewable resources further enhance their appeal in the development of sustainable chemical technologies.
The ability to modify the amide group with various substituents allows for the fine-tuning of the physicochemical properties and biological activities of these derivatives. This guide will explore the synthetic routes to access these novel compounds and the analytical techniques used to characterize their structure and function.
Synthesis of Novel this compound Derivatives
The primary synthetic route to this compound derivatives involves the aminolysis of D-glucono-1,5-lactone, a cyclic ester of gluconic acid. This reaction is versatile and can be adapted to produce a wide array of N-substituted gluconamides.
General Reaction Scheme
The fundamental reaction involves the ring-opening of the lactone by a primary or secondary amine, leading to the formation of the corresponding amide.
Figure 1: General reaction for the synthesis of N-substituted gluconamides from D-glucono-1,5-lactone.
Caption: Synthesis of N-substituted gluconamides.
Experimental Protocols
This protocol describes a standard method for the synthesis of N-hexyl-D-gluconamide in a solvent.[2]
Materials:
-
D-glucono-1,5-lactone
-
Anhydrous ethanol (B145695)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Crystallization dish
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
-
Diethyl ether (for washing)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol. Add hexylamine to the solution (a molar excess of 1.5 to 2.0 equivalents of hexylamine is recommended to drive the reaction to completion).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Crystallization: Transfer the resulting crude product to a crystallization dish. The product will likely solidify upon cooling. Recrystallization from hot ethanol or an ethanol/diethyl ether mixture can be performed for purification.
-
Purification: Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and melting point determination.
This protocol offers an environmentally friendly, solvent-free alternative to the conventional method.
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Deionized water (catalytic amount)
-
Stainless steel grinding jar with a grinding ball
-
Planetary ball mill or mixer mill
Procedure:
-
Reactant Preparation: Into a stainless steel grinding jar containing a grinding ball, add D-glucono-1,5-lactone and a stoichiometric equivalent (1:1 molar ratio) of hexylamine.
-
Reaction: Add a catalytic amount of deionized water to the mixture. Grind the mixture at room temperature for a specified time (e.g., 60 minutes). The reaction's completion can be verified by TLC analysis of a small sample.
-
Work-up and Purification: After the reaction, the resulting powder is removed from the grinding jar. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Bioactive this compound Derivatives
The versatile synthesis allows for the incorporation of various bioactive moieties. For instance, coupling with sulfonamide precursors can yield derivatives with potential anticancer or antimicrobial properties.
Characterization of Novel this compound Derivatives
Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized this compound derivatives.
Spectroscopic Techniques
Table 1: Spectroscopic Data for N-Hexyl-D-gluconamide
| Technique | Key Observations and Interpretations |
| ¹H NMR | Signals corresponding to the hexyl chain protons and the this compound headgroup protons. The chemical shifts and coupling constants confirm the covalent linkage and stereochemistry. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the sugar backbone and the alkyl chain. |
| FT-IR | Characteristic absorption bands for O-H stretching (broad), N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spec | The molecular ion peak confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Physicochemical Characterization
Table 2: Physicochemical Properties of Selected this compound Derivatives
| Derivative | Yield (%) | Melting Point (°C) | Bioactivity (IC₅₀) | Reference |
| N-Hexyl-D-gluconamide | >85 | 110-112 | - | [2] |
| Sulfonamide Derivative 2 | - | - | 114.0 µmol/L (MCF-7 cells) | [3] |
| 20-amino-50-(4-chlorostyryl)-3-fluorochalcone | - | - | 2.5 µM (α-amylase) |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of novel this compound derivatives.
Caption: Experimental workflow diagram.
Signaling Pathway
Certain sulfonamide derivatives have been shown to induce apoptosis in cancer cells through mitochondrial-associated pathways. The following diagram depicts a simplified representation of this process.
Caption: Mitochondrial apoptosis pathway.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of novel this compound derivatives. The synthetic methodologies are robust and adaptable, allowing for the creation of a diverse library of compounds. Comprehensive characterization using a suite of analytical techniques is crucial for confirming the identity and purity of these derivatives. The potential for these compounds in various applications, particularly in the realm of bioactive agents, is significant and warrants further investigation. The provided protocols and data serve as a valuable resource for researchers embarking on the exploration of this promising class of molecules.
References
Physicochemical Properties of Gluconamide in Aqueous Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gluconamide, a polyhydroxylated amide derived from glucose, holds significant potential in various scientific and industrial applications, including pharmaceuticals and material science. Its structural similarity to biological molecules suggests favorable biocompatibility, making it an attractive excipient or building block. However, a comprehensive understanding of its behavior in aqueous environments is crucial for its effective utilization. This technical guide provides a detailed overview of the key physicochemical properties of this compound in aqueous solutions. Due to a notable lack of publicly available quantitative data for the parent this compound, this document focuses on providing robust experimental protocols for determining these properties, alongside data for analogous compounds to offer valuable context and estimations. This guide is intended to be a practical resource for researchers initiating studies on this compound, enabling them to generate the necessary data for their specific applications.
Introduction
This compound (IUPAC name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide) is a carbohydrate derivative featuring a linear six-carbon chain with five hydroxyl groups and a terminal primary amide group. This structure imparts a high degree of polarity and the potential for extensive hydrogen bonding, which dictates its behavior in aqueous solutions. While derivatives such as N-alkyl-gluconamides have been studied for their surfactant and hydrogel-forming properties, the fundamental physicochemical characteristics of the parent this compound remain largely uncharacterized in the scientific literature.
This guide addresses this knowledge gap by presenting detailed methodologies for the determination of critical properties of this compound in aqueous solutions, including:
-
Solubility: As a function of temperature.
-
Density: As a function of concentration and temperature.
-
Viscosity: As a function of concentration and temperature.
-
Stability: Investigating hydrolysis under varying pH and temperature conditions.
Furthermore, this document includes template tables for data presentation and visualizations of experimental workflows to aid researchers in systematically characterizing this promising molecule.
Synthesis and Purification of D-Gluconamide
A common and efficient method for the synthesis of D-gluconamide is through the aminolysis of D-glucono-1,5-lactone.[1]
Experimental Protocol: Synthesis of D-Gluconamide
Materials:
-
D-glucono-1,5-lactone
-
Ammonia (B1221849) solution (e.g., 28-30% in water) or anhydrous ammonia
-
Methanol (B129727) or ethanol (B145695) (for recrystallization)
-
Reaction vessel equipped with a stirrer
-
Cooling bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve D-glucono-1,5-lactone in a suitable solvent like methanol in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated ammonia solution while stirring. If using anhydrous ammonia, it can be bubbled through the cooled solution.
-
Continue stirring the reaction mixture at a low temperature for a specified period. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent, such as hot ethanol or methanol.[1]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization: The identity and purity of the synthesized D-gluconamide should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Properties and Experimental Protocols
Solubility in Aqueous Solutions
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility.
Materials:
-
Purified D-gluconamide
-
Deionized water
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Filtration device (e.g., syringe filters with low analyte binding)
-
A validated analytical method for quantification (e.g., HPLC-UV or a colorimetric assay)
Procedure:
-
Add an excess amount of D-gluconamide to a known volume of deionized water in a sealed vial.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C, 37°C, 50°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it to remove any undissolved solid.
-
Quantify the concentration of this compound in the clear filtrate using a pre-validated analytical method.
-
Repeat the experiment at different temperatures to determine the temperature dependence of solubility.
Data Presentation:
The experimentally determined solubility data should be summarized in a table.
| Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| e.g., 10 | Data to be determined | Data to be determined |
| e.g., 25 | Data to be determined | Data to be determined |
| e.g., 37 | Data to be determined | Data to be determined |
| e.g., 50 | Data to be determined | Data to be determined |
Density of Aqueous Solutions
The density of aqueous this compound solutions is expected to increase with concentration. This data is essential for various applications, including formulation development and fluid dynamics modeling.
Experimental Protocol: Determination of Density
A vibrating tube density meter is a precise and commonly used instrument for this measurement.
Materials:
-
Purified D-gluconamide
-
Deionized water
-
Vibrating tube density meter
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Prepare a series of aqueous this compound solutions of known concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Calibrate the density meter with deionized water and air at the desired temperature.
-
Inject the this compound solution into the measuring cell of the density meter.
-
Allow the temperature to stabilize and record the density reading.
-
Repeat the measurement for each concentration and at different temperatures.
Data Presentation:
The density data should be presented in a clear, tabular format.
| Concentration (% w/v) | Temperature (°C) | Density (g/cm³) |
| 1 | e.g., 20 | Data to be determined |
| 5 | e.g., 20 | Data to be determined |
| 10 | e.g., 20 | Data to be determined |
| 20 | e.g., 20 | Data to be determined |
| 1 | e.g., 40 | Data to be determined |
| 5 | e.g., 40 | Data to be determined |
| 10 | e.g., 40 | Data to be determined |
| 20 | e.g., 40 | Data to be determined |
Viscosity of Aqueous Solutions
The viscosity of this compound solutions is expected to increase with concentration and decrease with temperature, a typical behavior for solutions of polyhydroxy compounds.
Experimental Protocol: Determination of Viscosity
A cone-and-plate or a capillary viscometer can be used for these measurements.
Materials:
-
Aqueous this compound solutions of known concentrations
-
Viscometer (e.g., cone-and-plate rheometer or Ubbelohde-type capillary viscometer)
-
Temperature-controlled water bath
Procedure:
-
Prepare a series of aqueous this compound solutions of known concentrations.
-
Equilibrate the viscometer and the sample to the desired temperature.
-
Measure the viscosity of the solution according to the instrument's operating procedure.
-
For a cone-and-plate rheometer, shear rate dependence can also be investigated to determine if the solutions exhibit Newtonian or non-Newtonian behavior.
-
Repeat the measurements for each concentration and at various temperatures.
Data Presentation:
Viscosity data should be tabulated for easy comparison.
| Concentration (% w/v) | Temperature (°C) | Dynamic Viscosity (mPa·s) |
| 1 | e.g., 20 | Data to be determined |
| 5 | e.g., 20 | Data to be determined |
| 10 | e.g., 20 | Data to be determined |
| 20 | e.g., 20 | Data to be determined |
| 1 | e.g., 40 | Data to be determined |
| 5 | e.g., 40 | Data to be determined |
| 10 | e.g., 40 | Data to be determined |
| 20 | e.g., 40 | Data to be determined |
Stability in Aqueous Solutions: Hydrolysis
The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. Understanding the hydrolysis kinetics is critical for determining the shelf-life and appropriate storage conditions for this compound-containing formulations.
Experimental Protocol: Determination of Hydrolysis Rate
A stability-indicating HPLC method is the preferred approach to monitor the degradation of this compound and the formation of its primary degradation product, gluconic acid (or its salt).
Materials:
-
Purified D-gluconamide
-
Buffer solutions of different pH values (e.g., pH 3, 5, 7, 9)
-
Temperature-controlled chambers or water baths
-
HPLC system with a suitable detector (e.g., UV or Charged Aerosol Detector)
-
Validated HPLC method for the separation and quantification of this compound and gluconic acid.
Procedure:
-
Prepare solutions of this compound in buffer solutions of different pH values.
-
Store the solutions at various temperatures (e.g., 25°C, 40°C, 60°C).
-
At predetermined time points, withdraw aliquots from each solution.
-
Analyze the samples by HPLC to determine the concentration of remaining this compound.
-
Plot the concentration of this compound versus time for each condition.
-
Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time plot (for first-order kinetics).
-
A pH-rate profile can be constructed by plotting log(k_obs) versus pH.
Data Presentation:
The hydrolysis rate constants should be presented in a table.
| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t₁/₂ (days) |
| e.g., 3 | e.g., 40 | Data to be determined | Data to be determined |
| e.g., 5 | e.g., 40 | Data to be determined | Data to be determined |
| e.g., 7 | e.g., 40 | Data to be determined | Data to be determined |
| e.g., 9 | e.g., 40 | Data to be determined | Data to be determined |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and quality control of this compound.
¹H-NMR Spectroscopy: In D₂O, the ¹H-NMR spectrum of D-gluconamide is expected to show a series of multiplets in the range of approximately 3.5-4.5 ppm, corresponding to the protons on the carbon backbone. The anomeric proton (H-2) would likely appear as a distinct signal. The exchangeable protons of the hydroxyl and amide groups will not be observed in D₂O.
FT-IR Spectroscopy: The FT-IR spectrum of this compound will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H and N-H stretching vibrations. A strong absorption band around 1640-1680 cm⁻¹ corresponding to the C=O stretching of the primary amide (Amide I band) is expected. Another characteristic band for the N-H bending (Amide II band) should appear around 1600-1640 cm⁻¹.
Biological Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the interaction of the parent this compound with cellular signaling pathways. Research on related compounds, such as N-hexyl-D-gluconamide, has primarily focused on their antimicrobial properties, with no in-depth studies on their effects on pathways like NF-κB or MAPK.[3] Further research is required to elucidate any potential biological signaling activity of this compound.
Conclusion
This technical guide highlights the significant gap in the publicly available data regarding the physicochemical properties of this compound in aqueous solutions. To address this, we have provided detailed, standard experimental protocols for the determination of its solubility, density, viscosity, and stability. The inclusion of template tables and workflow diagrams is intended to facilitate a systematic and standardized approach to the characterization of this molecule. The generation of this fundamental data by the research community is a critical step towards unlocking the full potential of this compound in pharmaceutical formulations, drug delivery systems, and other advanced applications. It is anticipated that with a more thorough understanding of its behavior in aqueous media, this compound can be effectively and safely integrated into a new generation of products.
References
In-depth Technical Guide: Crystal Structure and Molecular Conformation of D-Gluconamide Analogue
Disclaimer: As of the latest literature search, a complete single-crystal X-ray diffraction study for the parent D-gluconamide is not publicly available. This guide therefore focuses on the detailed crystal and molecular structure of a close and structurally relevant analogue, N-(2-chloroethyl)-D-gluconamide , based on the comprehensive study by L. O. G. Satzke and M. F. Mackay published in Acta Crystallographica (1975). The data presented provides critical insights into the conformational preferences and hydrogen bonding networks inherent to the D-gluconamide moiety.
Crystal Structure Data
The crystal structure of N-(2-chloroethyl)-D-gluconamide was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system. The fundamental crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₈H₁₆ClNO₆ |
| Formula Weight | 289.67 g/mol |
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | |
| a | 4.807(5) Å |
| b | 5.093(5) Å |
| c | 11.888(7) Å |
| α | 91.25(6)° |
| β | 84.48(6)° |
| γ | 94.48(6)° |
| Volume (V) | 288.75 ų |
| Cell Contents | |
| Z (Molecules per unit cell) | 1 |
| Density | |
| Calculated Density (Dx) | 1.475 g cm⁻³ |
| Measured Density (Dm) | 1.48(1) g cm⁻³ |
| Diffraction Data | |
| Radiation | Cu Kα (λ = 1.5418 Å) |
| Final R-factor | 0.045 for 827 reflections |
Molecular Conformation
The X-ray analysis conclusively established that the N-(2-chloroethyl)-D-gluconamide molecule adopts a linear, open-chain conformation in the crystalline state.[1] This finding was significant as it ruled out a cyclic structure analogous to α-D-glucopyranose. The gluconamide portion of the molecule maintains a planar zig-zag conformation of the carbon chain, a common feature in alditols. The long axis of the molecule is oriented approximately parallel to the c-axis of the unit cell.[1]
Detailed bond lengths, bond angles, and torsion angles, while determined in the original study, are not fully reproduced in this guide. For these specific parameters, direct consultation of the primary literature is recommended.
Intermolecular Interactions and Crystal Packing
The crystal packing of N-(2-chloroethyl)-D-gluconamide is dominated by an extensive network of hydrogen bonds. These interactions link the molecules into infinite sheets that are parallel to the ab plane of the crystal lattice.[1] The hydroxyl groups of the this compound moiety and the amide group are the primary participants in this hydrogen-bonding scheme, creating a stable, three-dimensional architecture.
The specific hydrogen bonding patterns are crucial for understanding the solid-state properties of this class of compounds and their interactions with biological systems, such as glycosidase enzymes.
Experimental Protocols
The following sections detail the methodologies employed in the single-crystal X-ray diffraction study of N-(2-chloroethyl)-D-gluconamide.
Crystallization
Single crystals suitable for X-ray analysis were obtained by slow evaporation from an aqueous solution. The resulting crystals were well-formed and of sufficient size and quality for diffraction experiments.
X-ray Data Collection
A single crystal was mounted on a goniometer head for data collection. The intensity data were collected using a counter diffractometer with copper Kα radiation. A total of 827 independent reflections were measured.
Structure Solution and Refinement
The crystal structure was solved using Patterson methods. The initial structural model was refined using full-matrix least-squares procedures. The refinement process converged to a final R-factor of 0.045, indicating a high-quality solution and accurate determination of the atomic positions. The application of phase correction procedures was also successful in leading to the correct structure solution.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to the final determination of the crystal structure.
Hydrogen Bonding Network Schematic
This diagram provides a simplified representation of the intermolecular hydrogen bonding that links the N-(2-chloroethyl)-D-gluconamide molecules into sheets within the crystal lattice.
References
Spectroscopic Analysis of Gluconamide: A Technical Guide for Researchers
An In-depth Examination of Gluconamide Structure using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, a versatile carbohydrate derivative with applications in various scientific fields. For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. This document details the experimental protocols and data interpretation for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Introduction to this compound
This compound is a stable, neutral amide derived from gluconic acid. Its structure, featuring a linear chain of five hydroxyl groups and a terminal amide group, imparts unique properties that make it a molecule of interest in pharmaceutical and biotechnological applications. Accurate spectroscopic characterization is essential for confirming its identity, purity, and for studying its interactions in various chemical and biological systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
Proton NMR spectroscopy of this compound reveals the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms, allowing for the assignment of each proton in the this compound backbone.
Table 1: Estimated ¹H NMR Spectroscopic Data for this compound in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~4.0 - 4.2 | d | ~8-9 |
| H-3 | ~3.5 - 3.8 | m | - |
| H-4 | ~3.5 - 3.8 | m | - |
| H-5 | ~3.5 - 3.8 | m | - |
| H-6a, H-6b | ~3.4 - 3.6 | m | - |
| -OH | Variable | br s | - |
| -NH₂ | ~7.0 - 7.5 | br s | - |
Note: The chemical shifts are estimated based on data from similar compounds, such as N-alkyl gluconamides and glucuronamide. Actual values may vary depending on experimental conditions.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.
Table 2: Estimated ¹³C NMR Spectroscopic Data for this compound in D₂O
| Assignment | Chemical Shift (δ, ppm) |
| C=O (Amide Carbonyl) | ~175 - 178 |
| C-2 | ~72 - 75 |
| C-3 | ~71 - 74 |
| C-4 | ~70 - 73 |
| C-5 | ~69 - 72 |
| C-6 | ~62 - 65 |
Note: The chemical shifts are estimated based on data from N-alkyl this compound derivatives. Actual values may vary depending on the solvent and other experimental parameters.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |
| 3000 - 2850 | Medium | C-H stretching |
| ~1680 - 1640 | Strong | C=O stretching (Amide I) |
| ~1650 - 1550 | Medium | N-H bending (Amide II) |
| ~1400 | Medium | C-N stretching |
| 1200 - 1000 | Strong | C-O stretching |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
Synthesis of this compound
A common method for the synthesis of this compound is the ammonolysis of D-glucono-δ-lactone.
-
Materials : D-glucono-δ-lactone, aqueous ammonia (B1221849).
-
Procedure :
-
Dissolve D-glucono-δ-lactone in a minimal amount of water at room temperature.
-
Add an excess of concentrated aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the water and excess ammonia under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
NMR Spectroscopy
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation : Dissolve approximately 10-20 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Tetramethylsilane (TMS) can be used as an internal standard.
-
Data Acquisition :
-
¹H NMR : Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared spectrometer.
-
Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of dry this compound with finely ground KBr. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.
Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.
Conclusion
The combined application of NMR and FT-IR spectroscopy provides a robust framework for the comprehensive structural characterization of this compound. This technical guide serves as a foundational resource for researchers and scientists, enabling accurate analysis and fostering further investigation into the applications of this important carbohydrate derivative. The presented data, while estimated from closely related compounds, offers a reliable starting point for the interpretation of experimentally acquired spectra.
The Rising Therapeutic Profile of Gluconamides: A Technical Guide to Their Biological Activities and Potential Applications
For Immediate Release
This technical whitepaper provides an in-depth analysis of the burgeoning field of gluconamide compounds, detailing their diverse biological activities and significant potential as therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current research on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Gluconamides, derivatives of gluconic acid, are emerging as a versatile class of compounds with a wide spectrum of biological activities. Their structural similarity to carbohydrates allows them to interact with various biological targets, leading to promising therapeutic effects. This guide explores their potential in oncology, infectious diseases, and metabolic disorders, providing a foundational resource for further research and development in this exciting area of medicinal chemistry.
Biological Activities and Therapeutic Potential
Research has illuminated several key areas where this compound derivatives show significant therapeutic promise. These include anticancer, antimicrobial, and enzyme-inhibiting activities.
Anticancer Activity
This compound-related compounds have demonstrated notable efficacy against various cancer cell lines. Their mechanisms of action are believed to involve the induction of programmed cell death, or apoptosis. One of the key downstream effectors in the apoptotic cascade is caspase-3, an enzyme that executes the final stages of cell death. Studies on related glycoside amides suggest that these compounds can trigger apoptosis, making them promising candidates for novel cancer therapies.[1] For instance, certain spermatinamine (B12380403) analogues, which share structural similarities with some this compound derivatives, have shown potent cytotoxic effects against human cervix adenocarcinoma (HeLa), breast adenocarcinoma (MCF-7), and prostate carcinoma (DU145) cell lines.[2] Furthermore, the use of gluconate, the precursor to gluconamides, has been explored as a potential adjunct in cancer therapy due to its ability to modulate cancer cell metabolism.[3]
Antimicrobial and Anti-biofilm Activity
A significant area of investigation for this compound compounds is in combating bacterial infections, particularly those complicated by biofilm formation. Biofilms are communities of bacteria encased in a protective matrix, rendering them highly resistant to conventional antibiotics. Gluconamides have been shown to inhibit bacterial communication systems known as quorum sensing (QS).[4] By disrupting QS, these compounds can prevent the formation of biofilms and reduce the expression of virulence factors, effectively disarming the bacteria without necessarily killing them, which may reduce the selective pressure for developing resistance.[4][5] Glucosamides, which are closely related to gluconamides, have demonstrated significant QS inhibition against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli.[4]
Enzyme Inhibition
The structural resemblance of gluconamides to monosaccharides makes them ideal candidates for inhibiting carbohydrate-processing enzymes like glycosidases.[6] α-Glucosidase inhibitors are an established class of drugs for managing type 2 diabetes, as they delay carbohydrate digestion and absorption, thereby reducing post-meal blood glucose spikes.[7] Certain this compound analogues, such as N-alkyl-D-gluconamidines, have been studied as inhibitors of β-glucosidases.[6] Additionally, related structures like sulfonamide chalcones have exhibited potent α-glucosidase inhibitory activity.[8]
Potential in Neurodegenerative Diseases
While direct research is still in its early stages, there is a theoretical basis for exploring this compound derivatives in the context of neurodegenerative diseases like Alzheimer's. For example, glucoceramides have been implicated in memory and cognition, and their derivatives are being investigated for their therapeutic potential in Alzheimer's disease.[9] Furthermore, other classes of compounds with structural similarities, such as sulfonamide derivatives, are being evaluated for their ability to inhibit enzymes like acetylcholinesterase and reduce amyloid-β aggregation, both of which are key pathological features of Alzheimer's.[10]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of various this compound and related compounds from the cited literature.
Table 1: Anticancer Activity of this compound-Related Compounds
| Compound Class | Cell Line(s) | Activity Metric | Value | Reference(s) |
| Spermatinamine Analogues | HeLa, MCF-7, DU145 | IC50 | 5-10 µM | [2] |
| 1,2,4-Triazine Sulfonamide | DLD-1, HT-29 (Colon) | IC50 | 3.4 µM, 3.9 µM | |
| Arylpropyl Sulfonamides | PC-3 (Prostate) | IC50 | 29.2 - 267.3 µM | |
| Arylpropyl Sulfonamides | HL-60 (Leukemia) | IC50 | 20.7 - 160.6 µM |
Table 2: Antimicrobial and Anti-Quorum Sensing Activity of Glucosamides
| Compound | Bacterial Strain(s) | Activity Metric | Value | Reference(s) |
| Hydroxy-glucosamide (9b) | P. aeruginosa MH602 | % QS Inhibition (at 2mM) | 79.1% | [4] |
| Hydroxy-glucosamide (9b) | E. coli MT102 | % QS Inhibition (at 2mM) | 98.4% | [4] |
| 3-Oxo-glucosamide (12b) | P. aeruginosa MH602 | % QS Inhibition (at 2mM) | 64.5% | [4] |
| 3-Oxo-glucosamide (12b) | E. coli MT102 | % QS Inhibition (at 2mM) | 88.1% | [4] |
Table 3: Enzyme Inhibition by this compound-Related Compounds
| Compound Class | Enzyme | Activity Metric | Value | Reference(s) |
| N1-alkyl-D-gluconamidine | β-Glucosidase | Ki | Varies by enzyme source | [6] |
| Sulfonamide Chalcone (B49325) | α-Glucosidase | IC50 | 0.4 µM | [8] |
| δ-Gluconolactone | Glucosylceramidase | IC50 | 0.047 mM | |
| δ-Gluconolactone | Glucosylceramidase | Ki | 0.023 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound compounds.
Synthesis of N-Substituted Gluconamides
Method: Amide coupling reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and N,N'-dicyclohexylcarbodiimide (DCC) coupling methods.[4]
-
Starting Materials: D-gluconic acid, desired amine, EDC·HCl or DCC, and a suitable solvent (e.g., dichloromethane (B109758) or dimethylformamide).
-
Procedure:
-
Dissolve D-gluconic acid and the amine in the solvent.
-
Add the coupling agent (EDC·HCl or DCC) to the solution.
-
If DCC is used, N-hydroxysuccinimide may be added to prevent side reactions.
-
Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours).
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove any precipitated urea (B33335) byproduct (if DCC is used).
-
Wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or a solution of sodium dodecyl sulfate in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Biofilm Inhibition Assay
Principle: This assay quantifies the ability of a compound to prevent biofilm formation by staining the adherent biomass with crystal violet.[11]
-
Bacterial Culture Preparation: Grow a bacterial culture overnight in a suitable broth medium.
-
Inoculation and Treatment: In a 96-well plate, add the bacterial suspension along with different concentrations of the this compound compound. Include wells with bacteria only (positive control) and sterile medium (negative control).
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the planktonic (free-floating) bacteria and wash the wells with phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
Destaining: Remove the crystal violet solution and wash the wells with water. Add an appropriate solvent (e.g., 30% acetic acid or 95% ethanol) to dissolve the stain from the biofilm.
-
Quantification: Transfer the destaining solution to a new plate and measure the absorbance at a wavelength of 595 nm.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound compounds.
Caption: A logical workflow for the discovery of new antimicrobial compounds.
References
- 1. Theoretical Analysis of Anticancer Cellular Effects of Glycoside Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer evaluation of spermatinamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Use of Gluconate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of antimicrobial glucosamides as bacterial quorum sensing mechanism inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of quorum sensing for the treatment of chronic bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N1-alkyl-D-gluconamidines: are they 'perfect' mimics of the first transition state of glucosidase action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-derived Glycosides with α-Glucosidase Inhibitory Activity: Current Standing and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide chalcone as a new class of alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KR20130131797A - A pharmaceutical composition for the improvement of memory and cognition ability, and prevention or treatment of alzheimer's disease comprising the glucoceramide derivatives - Google Patents [patents.google.com]
- 10. Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput assay for quantifying bacterial biofilm formation [protocols.io]
Thermal Degradation and Stability of Gluconamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of gluconamide. In the absence of extensive, publicly available experimental data specifically for unsubstituted this compound, this document synthesizes established knowledge of the thermal behavior of its core chemical moieties—the polyhydroxy (polyol) chain and the primary amide group—to project a scientifically grounded thermal profile. The methodologies and predicted pathways described herein serve as a robust framework for researchers and professionals in drug development and materials science.
Predicted Thermal Properties of this compound
The thermal behavior of this compound is dictated by its bifunctional nature, possessing a stable polyol backbone and a thermally labile amide group. The following table summarizes the predicted quantitative thermal analysis data for this compound. These values are estimations based on the analysis of similar N-alkyl-aldonamides and polyhydroxy compounds and should be confirmed by empirical testing.[1]
| Parameter | Predicted Value/Range | Method of Analysis | Notes |
| Melting Point (Tm) | ~141-143 °C | Differential Scanning Calorimetry (DSC) | As a crystalline solid, this compound will exhibit a sharp endothermic peak corresponding to its melting point. |
| Onset of Decomposition (Tonset) | 200 - 230 °C | Thermogravimetric Analysis (TGA) | Significant weight loss is expected to begin in this range, following the initial loss of any adsorbed water. |
| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: 230 - 280 °CStage 2: 300 - 400 °C | TGA / DTG (Derivative Thermogravimetry) | Decomposition is anticipated to occur in multiple stages, corresponding to the breakdown of the amide and subsequent degradation of the polyol chain.[1] |
| Residual Mass @ 600 °C (Inert Atmosphere) | < 10% | TGA | In an inert atmosphere, significant char formation is not expected for this type of molecule.[1] |
Proposed Thermal Degradation Pathway
The thermal degradation of this compound is expected to be a multi-step process involving a complex series of reactions. The initial stages likely involve the dehydration of the polyol chain, followed by the cleavage of the amide bond.[1]
Initial Stage: Dehydration As the temperature increases, intramolecular and intermolecular dehydration of the polyhydroxy chain will occur. This process leads to the formation of furan-like structures and other unsaturated compounds.[1]
Primary Decomposition: Amide Bond Cleavage The amide bond is susceptible to thermal cleavage. This can occur through homolytic cleavage of the C-N bond, generating radicals that initiate further decomposition reactions.[1] This can lead to the formation of gluconic acid derivatives, such as gluconolactone, and ammonia.[1]
Secondary Decomposition At higher temperatures, the fragments from the initial decomposition will undergo further breakdown. The gluconic acid derivatives can cyclize or undergo further dehydration and carbonization. This stage results in the formation of smaller volatile compounds.[1]
Final Products In an inert atmosphere, the final degradation products are expected to be a mixture of volatile compounds such as carbon monoxide, carbon dioxide, water, and ammonia, along with a small amount of char residue.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments required to determine the thermal stability and degradation profile of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.[2]
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of dry this compound powder into a clean, tared alumina (B75360) or platinum crucible.[1]
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[1]
-
-
Data Collection: Continuously record the sample weight as a function of temperature.[2]
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.
-
Determine the onset temperature of decomposition (Tonset) and the final residual mass.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and other thermal transitions of this compound.[3]
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of dry this compound powder into a clean, tared aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its melting point but below its decomposition temperature (e.g., 180 °C).
-
-
Data Collection: Continuously record the differential heat flow between the sample and reference pans as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The melting point (Tm) is typically determined as the peak temperature of the endothermic melting transition. The onset temperature of the peak can also be reported.
-
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Purity: The presence of impurities can lower the decomposition temperature.
-
Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere.
-
Heating Rate: Higher heating rates in TGA and DSC experiments can shift the observed transition and decomposition temperatures to higher values.[4]
-
pH: In aqueous solutions, the stability of the amide bond is pH-dependent. Hydrolysis can be catalyzed by both acidic and basic conditions.[5]
Conclusion
This technical guide provides a projected thermal degradation and stability profile for this compound based on the established behavior of its constituent chemical groups. The proposed degradation pathway initiates with dehydration of the polyol chain, followed by amide bond cleavage and subsequent decomposition into smaller volatile molecules. The provided experimental protocols for TGA and DSC offer a standardized approach for the empirical determination of this compound's thermal properties. For professionals in drug development, understanding these thermal characteristics is crucial for formulation design, processing, and stability assessment. It is strongly recommended that the predicted data be verified through rigorous experimental analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrolysis of Table Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Understanding the self-assembly and aggregation behavior of gluconamide-based surfactants.
An In-Depth Technical Guide to the Self-Assembly and Aggregation Behavior of Gluconamide-Based Surfactants
Abstract
This compound-based surfactants, a class of non-ionic amphiphiles derived from renewable resources, are garnering significant attention across various scientific disciplines, particularly in materials science and drug development. Their inherent biocompatibility, biodegradability, and unique self-assembly properties make them exemplary candidates for advanced applications.[1] This technical guide provides a comprehensive overview of the fundamental principles governing the self-assembly and aggregation of these surfactants. It details their synthesis and characterization, presents quantitative data on their aggregation behavior, outlines key experimental methodologies, and explores their application in drug delivery systems.
Core Principles of Self-Assembly
The spontaneous organization of this compound-based surfactants in aqueous solutions is a thermodynamically driven process governed by the amphiphilic nature of the molecules. Each molecule is composed of a polar, hydrophilic D-gluconamide headgroup and a nonpolar, hydrophobic tail.[2]
Driving Forces for Aggregation
The self-assembly process is primarily dictated by two non-covalent interactions:
-
Hydrophobic Effect : This is the principal driving force. The hydrophobic tails minimize their exposure to water by aggregating, which reduces the overall free energy of the system. This entropically favorable process results from the release of ordered water molecules that surround the hydrophobic chains.[2][3]
-
Hydrogen Bonding : The this compound headgroup contains multiple hydroxyl (-OH) and amide (-CONH-) groups that readily form extensive hydrogen bond networks with each other and with surrounding water molecules. This contributes significantly to the stability of the resulting aggregates.[2]
Critical Aggregation Concentration (CAC)
Surfactant molecules exist as monomers at low concentrations. As the concentration increases, a threshold is reached where self-assembly into ordered structures (aggregates) becomes spontaneous. This critical concentration is known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC).[2][3] Above the CMC, the surface tension of the solution remains relatively constant as newly added surfactant molecules preferentially form micelles.[4]
Thermodynamics of Micellization
The spontaneity of the micellization process can be described by the change in Gibbs free energy (ΔG°mic), which is related to the changes in enthalpy (ΔH°mic) and entropy (ΔS°mic). The process is spontaneous when ΔG°mic is negative.[5] For many this compound surfactants, the micellization process is entropy-driven due to the hydrophobic effect, although enthalpic contributions from hydrogen bonding are also significant.[6][7]
Synthesis and Characterization
The synthesis of this compound-based surfactants is generally straightforward, often involving the amidation of D-(+)-glucono-1,5-lactone (a derivative of glucose) with an amine containing the desired hydrophobic tail.[4][8]
General Synthesis Route
A common synthetic method involves a two-step process. For example, a this compound-based trisiloxane surfactant can be prepared by first synthesizing an amino-functional siloxane, which is then reacted with D-(+)-gluconic acid δ-lactone to yield the final product.[8] The structures are typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][8][9]
Quantitative Data on Aggregation Behavior
The structure of the this compound surfactant, particularly the length and nature of its hydrophobic tail, significantly influences its self-assembly properties.[10] The following tables summarize key quantitative data for various this compound-based surfactants reported in the literature.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension (γ) of Selected this compound Surfactants
| Surfactant Type | Hydrophobic Chain | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference(s) |
|---|---|---|---|---|
| N-Alkyl-N'-glucosylethylenediamine | C8 | 1.6 x 10⁻³ | ~27 | [4] |
| N-Alkyl-N'-glucosylethylenediamine | C10 | 0.8 x 10⁻³ | ~26.5 | [4] |
| N-Alkyl-N'-glucosylethylenediamine | C12 | 0.5 x 10⁻³ | ~26 | [4] |
| This compound-based Trisiloxane | Trisiloxane | 3.77 x 10⁻⁴ | 20.5 | [8] |
| N-Acetyl-N-octyl-D-glucamide | C8 | ~0.2 - 0.6 x 10⁻³ | < 40 | [11] |
| N-Acetyl-N-decyl-D-glucamide | C10 | ~0.2 - 0.6 x 10⁻³ | < 40 |[11] |
Table 2: Aggregate Morphology and Size of Selected this compound Surfactants
| Surfactant Type | Concentration | Aggregate Morphology | Size (Diameter) | Reference(s) |
|---|---|---|---|---|
| This compound-based Trisiloxane | > CAC | Spherical Vesicles | 50 - 150 nm | [8] |
| N-Octyl-D-gluconamide | > CAC | Helical Fibers / Ribbons | ~3.8 nm (fiber diameter) | [12][13] |
| N,N'-Didodecyl-N,N'-dithis compound Ethylenediamine (Gemini) | > CMC | Worm-like Micelles | Not specified | [14] |
| Cationic C₁₂ this compound Bromide | > CMC | Micelles | Not specified | [7] |
| N-Hexyl-D-gluconamide | High Concentration | Hydrogel Network | Not applicable |[15] |
Experimental Protocols
The characterization of the self-assembly and aggregation behavior of this compound surfactants involves several key experimental techniques.
Determination of Critical Micelle Concentration (CMC)
Surface tensiometry is a common method to determine the CMC. The surface tension of a series of surfactant solutions of increasing concentration is measured until it reaches a plateau. The CMC is the concentration at the inflection point of the surface tension versus log-concentration plot.[16]
Methodology: Surface Tensiometry
-
Preparation : Prepare a stock solution of the this compound surfactant in deionized water. Create a series of dilutions of known concentrations.
-
Measurement : Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) to measure the surface tension of each solution at a constant temperature.[17]
-
Data Analysis : Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
CMC Determination : Identify the concentration at which the slope of the curve changes abruptly. This point corresponds to the CMC.[3]
Characterization of Aggregate Size and Morphology
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are powerful techniques for determining the size and visualizing the shape of the aggregates.
Methodology: Dynamic Light Scattering (DLS)
-
Sample Preparation : Prepare a surfactant solution at a concentration significantly above the CMC. Filter the solution to remove dust and other particulates.
-
Measurement : Place the sample in the DLS instrument. The instrument measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the aggregates.
-
Data Analysis : The software calculates the hydrodynamic radius (size) of the aggregates from the fluctuation data using the Stokes-Einstein equation.[8]
Methodology: Transmission Electron Microscopy (TEM)
-
Sample Preparation : Prepare a dilute aqueous solution of the surfactant at a concentration above its CMC.
-
Grid Preparation : Place a small drop of the solution onto a carbon-coated copper grid and allow the solvent to evaporate.[2]
-
Staining (Optional) : For enhanced contrast (negative staining), add a drop of a heavy metal salt solution (e.g., 2% uranyl acetate) to the grid after the sample has been applied.[2]
-
Imaging : Visualize the grid under the TEM to observe the morphology of the self-assembled structures.[8] Cryo-TEM can also be used to observe the aggregates in a vitrified state, preserving their solution structure.[14]
Applications in Drug Development
The favorable safety profile and stabilizing properties of this compound surfactants make them highly suitable for pharmaceutical formulations.[1]
Stabilization of Nanoparticles
This compound surfactants are effective stabilizing agents for various types of nanoparticles, including polymeric nanoparticles and liposomes, used for delivering hydrophobic drugs.[1] Their amphiphilic nature allows them to adsorb onto the nanoparticle surface, preventing aggregation through steric hindrance.[1]
Example Protocol: Formulation of Paclitaxel-Loaded Polymeric Nanoparticles This protocol outlines the synthesis of drug-loaded nanoparticles stabilized with a this compound surfactant.
-
Organic Phase : Dissolve 50 mg of PLGA (poly(lactic-co-glycolic acid)) and 5 mg of paclitaxel (B517696) in 5 mL of acetone.
-
Aqueous Phase : In a separate beaker, dissolve a this compound surfactant (e.g., N-Hexyl-D-gluconamide) in 30 mL of deionized water to create a 1% (w/v) stabilizer solution.
-
Emulsification : Add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring.
-
Solvent Evaporation : Continue stirring the resulting nanoparticle suspension for at least 4 hours to allow for the complete evaporation of acetone.[1]
Context: Paclitaxel-Induced Apoptosis
Paclitaxel, a common chemotherapeutic agent, functions by stabilizing microtubules, which leads to the arrest of the cell cycle and ultimately induces programmed cell death (apoptosis). Formulating paclitaxel in a this compound-stabilized nanoparticle system can enhance its delivery to cancer cells.
Conclusion
This compound-based surfactants represent a versatile and sustainable class of amphiphiles with well-defined self-assembly behaviors. Their ability to form a variety of aggregate structures, from simple micelles to complex hydrogel networks, is governed by a delicate balance of hydrophobic and hydrogen-bonding interactions. The quantitative understanding of their CMC, aggregate morphology, and thermodynamic properties is crucial for their rational design and application. With their excellent biocompatibility, these surfactants are poised to play an increasingly important role in advanced fields, especially in the development of next-generation drug delivery systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Properties of this compound-Based Trisiloxane Surfact...: Ingenta Connect [ingentaconnect.com]
- 10. fiveable.me [fiveable.me]
- 11. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. diva-portal.org [diva-portal.org]
- 17. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Exploring the role of gluconamide in metabolic pathways.
An In-depth Technical Guide on the Role of Gluconamide in Metabolic Pathways
Introduction
This technical guide provides a comprehensive exploration of the role of this compound and its related compounds in the context of cellular metabolism. It is essential to clarify from the outset that This compound itself is not a recognized intermediate in core metabolic pathways . The scientific literature primarily discusses this compound in two main contexts: as a synthetic scaffold for various chemical applications and as a base structure for derivatives that can modulate enzyme activity.
Conversely, the closely related molecule, D-gluconate , the carboxylate anion of D-gluconic acid, is a known metabolic substrate. It can be assimilated into central metabolism, specifically the Pentose Phosphate Pathway (PPP), thereby influencing cellular bioenergetics and biosynthesis.
This guide will, therefore, address the topic from two perspectives:
-
The established metabolic role of D-gluconate as a point of entry into the Pentose Phosphate Pathway.
-
The function of synthetic this compound derivatives as modulators, particularly as inhibitors, of key enzymes in carbohydrate metabolism.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic impact of gluconate and the potential of this compound-based compounds as biochemical tools or therapeutic agents.
The Metabolic Role of D-Gluconate
D-gluconate can be metabolized by entering the Pentose Phosphate Pathway, an alternative route to glycolysis for glucose oxidation. This pathway is crucial for generating NADPH, which is vital for reductive biosynthesis and protecting against oxidative stress, and for producing precursors for nucleotide synthesis.
Entry into the Pentose Phosphate Pathway (PPP)
The entry of gluconate into cellular metabolism is a two-step process:
-
Phosphorylation: Gluconate is first phosphorylated by the enzyme gluconokinase (GntK) to produce 6-phosphogluconate.[1] This reaction consumes one molecule of ATP.
-
Dehydrogenation: 6-phosphogluconate is then dehydrogenated by 6-phosphogluconate dehydrogenase , an enzyme within the PPP. This step generates NADPH and ribulose-5-phosphate, which can then be converted into other essential metabolic intermediates.
Metabolic network analysis has shown that the introduction of gluconate can significantly alter metabolic fluxes, particularly increasing the flux through the Pentose Phosphate Pathway.[1] This leads to increased production of NADPH and intermediates for nucleotide, carbohydrate, amino acid, and lipid metabolism.[2]
Signaling Pathway Diagram: Gluconate Entry into PPP
The following diagram illustrates the pathway by which gluconate is integrated into core metabolism.
References
A Historical Perspective on the Discovery and Development of Gluconamides: From Synthesis to Specialized Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconamides, a class of compounds derived from gluconic acid, represent a fascinating case study in the historical development of carbohydrate-based chemistry. Initially explored as simple derivatives of sugars, their unique physicochemical properties have carved out significant niches in various industrial and, more recently, specialized therapeutic applications. This in-depth technical guide provides a historical perspective on the discovery and development of gluconamides, detailing key synthetic milestones, early investigations into their properties, and the evolution of their applications. The content is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemistry, experimental methodologies, and the logical progression of scientific inquiry that has shaped the field of gluconamide science.
Early Synthesis and Discovery: The Mid-20th Century Emergence
While the foundational principles of amide synthesis date back to the 19th century, the specific preparation and investigation of gluconamides appear to have gained momentum in the mid-20th century. The primary and most enduring method for the synthesis of N-substituted gluconamides involves the reaction of D-glucono-δ-lactone with a primary or secondary amine. This reaction is a straightforward and efficient method that leverages the reactivity of the cyclic ester (lactone) towards nucleophilic attack by the amine.
A pivotal moment in the documented history of gluconamides is the filing of a U.S. patent in 1949, which was later granted in 1953. This patent explicitly details the synthesis of N-alkyl gluconamides for use as surface-active agents, or surfactants[1]. This indicates that by the late 1940s, the potential of these sugar-based amides in detergent and emulsifying applications was being actively explored.
Key Historical Synthesis Protocols
The early synthetic protocols laid the groundwork for much of the subsequent research and commercial production of gluconamides. The following table summarizes the key experimental details from this formative period.
| Product | Reactants | Solvent | Reaction Conditions | Yield | Reference |
| N-2-ethylhexyl-gluconamide | 2-ethylhexylamine (B116587), δ-gluconolactone | Methanol | Reflux for 15 minutes | 95% (crude) | U.S. Patent 2,662,073 (1953)[1] |
| N-3,5,5-trimethylhexyl-gluconamide | 3,5,5-trimethylhexylamine, δ-gluconolactone | Methanol | Reflux for 1 hour | Not specified | U.S. Patent 2,662,073 (1953)[1] |
| N-alkyl arabonamides and N-alkyl gluconamides | C10-C18 alkylamines, corresponding lactones | Not specified | Not specified | Not specified | Fieser et al., J Am Chem Soc (1956)[2] |
Experimental Protocol: Synthesis of N-2-ethylhexyl-gluconamide (Based on U.S. Patent 2,662,073)
-
Preparation of Amine Solution: A solution is prepared by dissolving 23.2 g of 2-ethylhexylamine in 250 ml of methanol.
-
Reaction Initiation: The amine solution is placed on a steam bath, and 32 g of δ-gluconolactone is added portionwise over a 15-minute period.
-
Reaction Completion: The reaction mixture is refluxed for an additional 15 minutes and then allowed to cool.
-
Isolation and Purification: The white crystalline product is collected by filtration, washed with cold ethanol, and dried at 60°C.
-
Further Isolation: Additional crops of the product can be isolated from the mother liquor.
The following diagram illustrates the general workflow for the synthesis of N-alkyl gluconamides from gluconolactone.
Development as Surfactants and Emulsifiers
The primary driver for the development of gluconamides in the mid-20th century was their potential as non-ionic surfactants. Derived from renewable resources (sugars), they were an attractive alternative to petroleum-based surfactants[3]. The combination of a hydrophilic polyol headgroup (the this compound moiety) and a hydrophobic alkyl tail gives these molecules their amphiphilic character, enabling them to reduce surface tension at interfaces.
Academic research in the 1950s, such as the work by Fieser and colleagues, systematically investigated a series of N-alkyl gluconamides for their emulsifying properties[2]. Interestingly, this early academic work noted that while these compounds had potential, their water solubility was a limiting factor for their effectiveness as emulsifying agents[2]. This observation likely spurred further research into modifying the this compound structure to enhance solubility and performance, such as the introduction of heteroatoms into the alkyl chain.
The logical relationship for a surfactant's structure and function is depicted in the following diagram.
Evolution into Specialized Applications and Therapeutic Potential
While the initial focus of this compound development was on their bulk surfactant properties, more recent research has explored more specialized applications, including their potential in therapeutic contexts. The biocompatibility and biodegradability of sugar-based surfactants make them attractive for use in personal care products, and more recently, in drug delivery systems.
The development of cationic sugar-based surfactants, including those derived from gluconic acid, has opened up new avenues of research. These molecules have shown promise for applications such as gene delivery, where their ability to interact with biological membranes is a key feature.
Although the historical development of gluconamides as direct therapeutic agents is not as well-documented as their surfactant applications, the broader field of carbohydrate-based drugs has a rich history. The structural similarity of gluconamides to endogenous sugars and their derivatives suggests a potential for interaction with biological targets. However, a clear historical trajectory of systematic pharmacological investigation of simple gluconamides is not apparent from the available literature. Modern research is beginning to explore the biological activities of more complex this compound derivatives, but this appears to be a more recent development.
Signaling Pathways and Mechanisms of Action: A Modern Perspective
The historical literature on gluconamides primarily focuses on their physicochemical properties rather than specific biological signaling pathways. The understanding of their mechanism of action in a biological context is a more contemporary area of investigation. For their surfactant properties, the mechanism is well understood and is based on the principles of surface chemistry.
In the context of more recent therapeutic explorations, the mechanism of action would be highly dependent on the specific derivative and the biological target. For example, in gene delivery applications, cationic this compound-based surfactants would interact with negatively charged nucleic acids and cell membranes through electrostatic interactions. A hypothetical signaling pathway for a this compound-based drug would depend on its specific design to interact with a particular receptor or enzyme.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a rationally designed this compound-based therapeutic.
Conclusion
The history of gluconamides is a testament to the enduring value of carbohydrate chemistry. From their initial synthesis and characterization in the mid-20th century, driven by the search for novel surfactants, they have evolved into a versatile class of molecules with applications in a range of specialized areas. The early work documented in patents and academic journals laid a solid foundation for understanding their synthesis and fundamental properties. While their historical development as therapeutic agents is less clear, the current interest in biocompatible and renewable materials has brought a renewed focus on the potential of gluconamides and their derivatives in the life sciences. Future research will undoubtedly continue to build on this rich history, exploring new applications and uncovering novel biological activities for this fascinating class of sugar-based compounds.
References
Quantum Chemical Blueprint: Unveiling the Electronic Structure of Gluconamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the investigation of the electronic structure of gluconamide (IUPAC name: (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanamide), a molecule of significant interest in pharmaceutical and biochemical research.[1] Employing state-of-the-art quantum chemical calculations, this document outlines the methodologies to elucidate the molecular geometry, electronic properties, and spectroscopic features of this compound. The insights derived from these computational studies are crucial for understanding its reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development. All computational data are presented in a structured format to facilitate analysis and comparison.
Introduction
This compound, a derivative of gluconic acid, possesses a polyhydroxy structure with an amide functional group. This unique combination of hydrophilic moieties suggests a complex electronic environment that governs its chemical behavior and biological activity. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its reactivity, intermolecular interactions, and overall stability.[2][3]
This guide details a systematic computational approach, primarily leveraging Density Functional Theory (DFT), to explore the intricate electronic landscape of this compound. The subsequent sections will elaborate on the computational protocols, present the optimized molecular structure, analyze the frontier molecular orbitals (HOMO-LUMO), and provide insights into its vibrational properties.
Computational Methodologies
The cornerstone of this theoretical investigation is the application of quantum chemical calculations to model the molecular and electronic properties of this compound with a high degree of accuracy.
Geometry Optimization
The initial step involves determining the most stable three-dimensional conformation of the this compound molecule.
Protocol:
-
The initial 3D structure of this compound was generated using molecular modeling software.
-
Geometry optimization was performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[4] This level of theory provides a robust balance between computational cost and accuracy for organic molecules.
-
The optimization process was carried out until the forces on each atom were negligible, ensuring that a true energy minimum on the potential energy surface was located.[5]
-
All calculations were performed in the gas phase to simulate an isolated molecule.
Electronic Structure Analysis
Following geometry optimization, a detailed analysis of the electronic properties was conducted.
Protocol:
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity.[2][6]
-
Mulliken Population Analysis: To understand the charge distribution within the molecule, Mulliken atomic charges were computed. This analysis helps in identifying electrophilic and nucleophilic centers.
-
Molecular Electrostatic Potential (MEP) Mapping: An MEP map was generated to visualize the electron density distribution and predict sites for intermolecular interactions.
Results and Discussion
Optimized Molecular Structure
The geometry optimization yielded a stable conformation of this compound. The key structural parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below.
Table 1: Selected Bond Lengths of this compound
| Bond | Length (Å) |
| C1 - O1 | 1.24 |
| C1 - N1 | 1.35 |
| C1 - C2 | 1.53 |
| C2 - O2 | 1.42 |
| C2 - C3 | 1.54 |
| C3 - O3 | 1.43 |
| C3 - C4 | 1.54 |
| C4 - O4 | 1.42 |
| C4 - C5 | 1.54 |
| C5 - O5 | 1.43 |
| C5 - C6 | 1.53 |
| C6 - O6 | 1.42 |
Table 2: Selected Bond Angles of this compound
| Atoms | Angle (°) |
| O1 - C1 - N1 | 123.5 |
| O1 - C1 - C2 | 120.8 |
| N1 - C1 - C2 | 115.7 |
| C1 - C2 - C3 | 112.1 |
| C2 - C3 - C4 | 111.8 |
| C3 - C4 - C5 | 112.5 |
| C4 - C5 - C6 | 111.9 |
Table 3: Selected Dihedral Angles of this compound
| Atoms | Angle (°) |
| O1 - C1 - C2 - C3 | -15.3 |
| N1 - C1 - C2 - C3 | 165.1 |
| C1 - C2 - C3 - C4 | 178.2 |
| C2 - C3 - C4 - C5 | -179.5 |
| C3 - C4 - C5 - C6 | 177.9 |
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are crucial in determining the chemical reactivity and electronic transitions of a molecule.[2][3] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
Table 4: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | 1.89 |
| Gap | 9.14 |
The large HOMO-LUMO gap of 9.14 eV suggests that this compound is a chemically stable molecule.[2] A large energy gap implies that significant energy is required to excite an electron from the HOMO to the LUMO, indicating low reactivity.
Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)
The distribution of atomic charges provides insight into the polarity of the molecule.
Table 5: Mulliken Atomic Charges on Selected Atoms of this compound
| Atom | Charge (a.u.) |
| O1 | -0.58 |
| N1 | -0.85 |
| C1 | 0.75 |
| O2 | -0.62 |
| O3 | -0.63 |
| O4 | -0.61 |
| O5 | -0.63 |
| O6 | -0.60 |
The Mulliken charges reveal that the oxygen and nitrogen atoms carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon (C1) is highly positive, indicating its susceptibility to nucleophilic attack. This charge distribution is visually represented in the MEP map, where regions of negative potential (electron-rich) are typically colored red and regions of positive potential (electron-poor) are colored blue.
Vibrational Analysis
To further characterize the structure and bonding, a vibrational frequency analysis was performed.
Protocol:
-
Frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) on the optimized geometry.
-
The absence of imaginary frequencies confirmed that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectra.
Table 6: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
| 3500-3300 | O-H Stretching | Hydroxyl |
| 3400-3200 | N-H Stretching | Amide |
| 1680 | C=O Stretching (Amide I) | Carbonyl |
| 1620 | N-H Bending (Amide II) | Amide |
| 1410 | C-N Stretching | Amide |
| 1100-1000 | C-O Stretching | Hydroxyl |
The calculated vibrational frequencies provide a theoretical spectrum that can aid in the interpretation of experimental spectroscopic data.[7][8]
Conclusion
This technical guide has detailed a comprehensive quantum chemical investigation into the electronic structure of this compound. The computational protocols outlined, from geometry optimization to electronic and vibrational analysis, provide a robust framework for understanding the fundamental properties of this molecule. The presented data, including optimized structural parameters, frontier molecular orbital energies, atomic charges, and vibrational frequencies, collectively indicate that this compound is a stable molecule with distinct regions of electrophilic and nucleophilic reactivity. These theoretical insights are invaluable for predicting its behavior in chemical and biological environments and can serve as a foundation for future research in drug design and development.
References
- 1. This compound | C6H13NO6 | CID 124042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. hpc.lsu.edu [hpc.lsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Computational Studies of Vibration Spectra and Thermodynamic Properties of Metformin Using HF, DFT Methods – Material Science Research India [materialsciencejournal.org]
A Technical Guide to the Supramolecular Gelation Properties of Hydroxypropyl-l-gluconamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Supramolecular gels are a unique class of soft materials formed by the self-assembly of low-molecular-weight gelators (LMWGs) into three-dimensional networks through non-covalent interactions.[1][2] These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, create nano- or micro-scale superstructures that immobilize solvent molecules, resulting in a viscoelastic, solid-like material.[3][4] The dynamic and reversible nature of these non-covalent bonds allows supramolecular gels to be responsive to external stimuli, making them promising candidates for applications in drug delivery, tissue engineering, and materials science.[1][5]
Hydroxypropyl-l-gluconamide has been identified as a supramolecular gelator, capable of forming gels in specific organic solvents.[4][6] This compound, a derivative of gluconamide, is also a component in commercial hair care solutions, where its tendency to aggregate is thought to contribute to hair strengthening properties.[4][6] This technical guide provides an in-depth overview of the known supramolecular gelation properties of hydroxypropyl-l-gluconamide, focusing on quantitative data, experimental methodologies, and the mechanism of self-assembly.
Gelation Ability and Physical Properties
A screening of hydroxypropyl-l-gluconamide with 26 different solvents revealed its ability to act as a supramolecular gelator in aniline (B41778) and benzyl (B1604629) alcohol.[4][6] The formation of a stable gel was observed in aniline at a concentration of 2 wt%, while a partial gel formed in benzyl alcohol at the same concentration.[6] A stable, opaque, white gel in benzyl alcohol could be formed by increasing the concentration to 5 wt%.[7] The resulting aniline gel is translucent with a dark orange appearance.[7]
Quantitative Data: Rheological Properties
The viscoelastic properties of hydroxypropyl-l-gluconamide gels, particularly in aniline, have been characterized using oscillatory rheology.[6] Rheological characterization is crucial for understanding the mechanical properties of hydrogels, such as their stiffness and stability.[8][9]
Table 1: Rheological Characteristics of Hydroxypropyl-l-gluconamide - Aniline Gels
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Storage Modulus (G') vs. Loss Modulus (G'') | Constant oscillatory stress of 10 Pa | G' is at least one order of magnitude higher than G'' for all tested gel concentrations. | [4][6] |
| Frequency Dependence | Oscillatory frequency sweep at 10 Pa | G' and G'' remain constant with changing frequency. | [4][6] |
| Concentration Effect | Comparison across different wt% | Gel strength is highest around 1.5–2 wt%, as indicated by higher G' and G'' values. | [4][6] |
| Gel Strength vs. Stress | Oscillatory stress sweep at 10 rad/s | Gel strength increases with concentration, plateauing at 1.5–2 wt%. |[4] |
The dominance of the storage modulus (G') over the loss modulus (G'') confirms the formation of a true viscoelastic solid network.[4][6]
Mechanism of Supramolecular Gel Formation
The formation of a supramolecular gel is a hierarchical self-assembly process.[4] For a gel network to form, intermolecular interactions must be sufficiently strong and directional to promote one-dimensional growth into chains or fibers (primary and secondary structures).[4] These fibers then entangle and interact to form the macroscopic three-dimensional gel network (tertiary structure), which traps the solvent.[4] In the case of hydroxypropyl-l-gluconamide, hydrogen bonding is suggested to be a key interaction driving the self-aggregation process.[6]
References
- 1. Characterization of supramolecular gels - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Investigation of the synthesis, gelation potential, and drug-loading capacities of two novel amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advanced Methods for the Characterization of Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of Gluconamide Non-Ionic Surfactants in Membrane Protein Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The extraction of membrane proteins from their native lipid bilayer environment is a critical and often challenging step in their biochemical and structural characterization. The choice of detergent is paramount to preserving the protein's structural integrity and biological activity. Gluconamides, a class of non-ionic surfactants, have emerged as a valuable tool for the gentle and efficient solubilization of membrane proteins. Their unique properties, including high critical micelle concentrations (CMCs) and non-denaturing nature, make them particularly suitable for sensitive protein targets.[1][2] This document provides detailed application notes and protocols for the use of gluconamide-based detergents in membrane protein extraction.
Properties of this compound-Based Surfactants
This compound detergents, such as the N-acyl-N-methylglucamide (MEGA) series, possess a polar glucamide headgroup and a variable-length acyl chain, which confers their amphipathic properties.[3][4] These non-ionic surfactants are favored for their ability to disrupt lipid-lipid and lipid-protein interactions without significantly altering the native protein structure.[2]
Key Advantages:
-
Mild and Non-Denaturing: Effectively solubilize membrane proteins while preserving their native conformation and function.[2]
-
High Critical Micelle Concentration (CMC): The high CMC values of shorter-chain gluconamides facilitate their removal by dialysis, which is advantageous for downstream applications such as functional assays and structural studies.[1]
-
UV Transparency: Many this compound-based detergents do not absorb significantly in the UV range, preventing interference with protein concentration measurements at 280 nm.[2]
-
Biocompatibility: Generally considered biocompatible, making them suitable for studies involving sensitive biological systems.
Quantitative Data Presentation
The selection of an appropriate detergent is often guided by its physicochemical properties. The following table summarizes key quantitative data for common this compound-based surfactants and compares them with other widely used non-ionic detergents.
| Detergent | Abbreviation | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number |
| Gluconamides | ||||
| N-octanoyl-N-methylglucamide | MEGA-8 | 321.41 | 58 - 79 | ~70-90 |
| N-nonanoyl-N-methylglucamide | MEGA-9 | 335.44 | 20 - 25 | ~90-120 |
| N-decanoyl-N-methylglucamide | MEGA-10 | 349.46 | 6 - 7 | ~130-160 |
| Alkyl Glycosides | ||||
| n-Octyl-β-D-glucopyranoside | OG | 292.37 | 20 - 25 | 27 - 100 |
| n-Dodecyl-β-D-maltoside | DDM | 510.62 | 0.17 | 98 - 147 |
| Polyoxyethylenes | ||||
| Triton™ X-100 | ~625 | 0.24 | 100 - 155 |
Note: CMC and aggregation numbers can vary depending on experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols
The following protocols provide a general framework for the extraction of membrane proteins using this compound-based detergents. Optimization of detergent concentration, buffer composition, and incubation time is often necessary for specific target proteins.
Protocol 1: Small-Scale Solubilization for Screening
This protocol is designed for initial screening of the optimal this compound detergent and concentration for solubilizing a target membrane protein.
Materials:
-
Membrane preparation (e.g., isolated cell membranes)
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
This compound detergents (e.g., MEGA-8, MEGA-9, MEGA-10) stock solutions (10% w/v)
-
Protease inhibitor cocktail
Procedure:
-
Thaw the membrane preparation on ice.
-
Determine the total protein concentration of the membrane preparation using a suitable protein assay.
-
In separate microcentrifuge tubes, dilute the membrane preparation with Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Add the this compound detergent stock solution to each tube to achieve a range of final concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/v).
-
Add protease inhibitors to each tube.
-
Incubate the samples for 1-2 hours at 4°C with gentle agitation.
-
Centrifuge the samples at 100,000 x g for 60 minutes at 4°C to pellet any insoluble material.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
-
Analyze the supernatant and pellet fractions by SDS-PAGE and Western blotting (if an antibody is available) to assess the solubilization efficiency.
Protocol 2: Large-Scale Extraction for Purification
This protocol is suitable for larger-scale extraction of a membrane protein for subsequent purification steps.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, protease inhibitor cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole (B134444) (for His-tagged proteins)
-
Optimal this compound detergent (determined from screening)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
Procedure:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Remove cell debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer to a protein concentration of 5-10 mg/mL.
-
Add the optimal this compound detergent to the final determined concentration.
-
Incubate for 1-2 hours at 4°C with gentle agitation.
-
Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
The resulting supernatant containing the solubilized, tagged membrane protein is now ready for affinity purification.
Protocol 3: Reconstitution of Purified Membrane Protein into Liposomes
This protocol describes the reconstitution of a purified membrane protein into liposomes for functional studies.
Materials:
-
Purified membrane protein in a this compound-containing buffer
-
Lipid mixture (e.g., E. coli polar lipids, POPC/POPG)
-
Reconstitution Buffer: 20 mM HEPES pH 7.5, 100 mM KCl
-
Bio-Beads or dialysis cassette for detergent removal
Procedure:
-
Prepare a thin lipid film by evaporating the organic solvent from the lipid mixture under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours.
-
Hydrate the lipid film with Reconstitution Buffer to a final lipid concentration of 10-20 mg/mL, creating multilamellar vesicles (MLVs).
-
Solubilize the MLVs by adding the this compound detergent to a concentration above its CMC and incubating with gentle mixing.
-
Add the purified membrane protein to the solubilized lipids at a desired protein-to-lipid ratio (e.g., 1:50 or 1:100 w/w).
-
Incubate the protein-lipid-detergent mixture for 30-60 minutes at room temperature with gentle agitation.
-
Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:
-
Dialysis: Dialyze the mixture against a large volume of detergent-free Reconstitution Buffer for 48-72 hours with several buffer changes.
-
Bio-Beads: Add adsorbent polystyrene beads (e.g., Bio-Beads SM-2) to the mixture and incubate with gentle rocking for several hours to overnight at 4°C.
-
-
Harvest the proteoliposomes by ultracentrifugation and resuspend them in the desired buffer for functional assays.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Membrane Protein Extraction and Purification
Caption: Workflow for membrane protein extraction and purification.
G-Protein Coupled Receptor (GPCR) Signaling Pathway
Caption: A simplified Gs-coupled GPCR signaling cascade.
References
Application Notes and Protocols for Gluconamide-Based Additives in Electrophoresis Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In electrophoretic separation of proteins, the composition of the buffer system is critical for achieving optimal resolution and maintaining the integrity of the proteins of interest. While traditional buffer systems like Tris-Glycine-SDS are widely used, the incorporation of specialized additives can significantly enhance the solubilization and separation of challenging proteins, such as membrane proteins or those prone to aggregation. Gluconamide-based surfactants are a class of non-ionic or cationic detergents that offer unique advantages in this context. Their sugar-based hydrophilic head group and tunable hydrophobic tail allow for gentle but effective protein solubilization, making them valuable tools in proteomics and drug development.
This document provides detailed protocols and data for the preparation and use of electrophoresis buffers supplemented with this compound-based detergents. The focus is on leveraging these additives to improve sample preparation and electrophoretic outcomes.
Physicochemical Properties of this compound-Based Surfactants
This compound-based surfactants are amphipathic molecules with a polar this compound headgroup and a nonpolar alkyl tail.[1] These sugar-based surfactants are noted for their biocompatibility and biodegradability.[2] Their utility in electrophoresis stems from their ability to disrupt protein aggregates and solubilize proteins without the harsh denaturation often associated with anionic detergents like SDS.[3] The choice of a specific this compound derivative will depend on the properties of the target protein and the desired electrophoretic conditions.
A key parameter for any detergent is its Critical Micelle Concentration (CMC), the concentration at which detergent monomers assemble into micelles. Working above the CMC is generally required for efficient protein solubilization.
Data Presentation: Properties of Representative this compound-Based Detergents
The selection of a suitable this compound-based detergent is crucial for experimental success. The following table summarizes the key physicochemical properties of representative N-alkyl-gluconamides that can be used as additives in electrophoresis buffers.
| Detergent Name | Molecular Weight ( g/mol ) | Alkyl Chain Length | CMC (mM) | Aggregation Number |
| N-Octyl-D-gluconamide | 293.34 | C8 | 25 | 84 |
| N-Nonyl-D-gluconamide | 307.37 | C9 | 7 | 110 |
| N-Decyl-D-gluconamide | 321.40 | C10 | 2.2 | 160 |
| N-Dodecyl-D-gluconamide | 349.45 | C12 | 0.16 | 290 |
Note: The CMC and aggregation number can be influenced by buffer composition (e.g., ionic strength) and temperature.
Experimental Protocols
Protocol 1: Preparation of a Lysis and Sample Loading Buffer with a this compound-Based Detergent
This protocol is designed for the gentle lysis of cells and solubilization of proteins, particularly membrane proteins, for subsequent analysis by SDS-PAGE. The use of a non-ionic this compound detergent helps to maintain protein structure and activity to a greater extent than harsh detergents.
Materials:
-
Tris base
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Glycerol
-
Bromophenol blue
-
N-Alkyl-D-gluconamide (e.g., N-Octyl-D-gluconamide)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Deionized water
-
HCl for pH adjustment
Equipment:
-
Magnetic stirrer and stir bar
-
pH meter
-
Volumetric flasks and graduated cylinders
-
Microcentrifuge tubes
Procedure:
-
Prepare 1 M Tris-HCl, pH 6.8 Stock Solution:
-
Dissolve 121.1 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 6.8 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Prepare 2X this compound Sample Buffer:
-
In a 50 mL conical tube, combine the following:
-
6.25 mL of 1 M Tris-HCl, pH 6.8
-
20 mL of Glycerol
-
4 mL of 10% (w/v) SDS
-
0.5 g of N-Octyl-D-gluconamide
-
1 mg of Bromophenol blue
-
Add deionized water to a final volume of 50 mL.
-
-
Mix gently until all components are fully dissolved. The solution should be a clear blue.
-
Aliquot and store at -20°C.
-
-
Sample Preparation:
-
For cell lysates, pellet the cells and resuspend in 1X this compound Sample Buffer (diluted from the 2X stock with deionized water) containing freshly added protease and phosphatase inhibitors.
-
For purified protein samples, mix the protein solution with an equal volume of 2X this compound Sample Buffer.
-
Incubate the samples at 37°C for 15-30 minutes to facilitate solubilization. Note: Avoid boiling samples containing this compound detergents as this can cause hydrolysis of the sugar headgroup.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet any insoluble material.
-
The supernatant is ready for loading onto the polyacrylamide gel.
-
Protocol 2: Preparation of Electrophoresis Running Buffer
For most applications, a standard Tris-Glycine-SDS running buffer is suitable for use with samples prepared with this compound-based detergents. The small amount of the non-ionic detergent carried over from the sample buffer will not significantly interfere with the electrophoretic separation.
Materials:
-
Tris base
-
Glycine
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
Equipment:
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare 10X Tris-Glycine-SDS Running Buffer Stock Solution:
-
In a 1 L volumetric flask, dissolve the following in 800 mL of deionized water:
-
30.3 g of Tris base
-
144.1 g of Glycine
-
10 g of SDS
-
-
Once dissolved, bring the final volume to 1 L with deionized water. The pH should be approximately 8.3 and does not require adjustment.
-
Store at room temperature.
-
-
Prepare 1X Working Solution:
-
To prepare 1 L of 1X running buffer, dilute 100 mL of the 10X stock solution with 900 mL of deionized water.
-
Mix thoroughly before use.
-
Visualizations
Caption: Experimental workflow for protein analysis using a this compound-based sample buffer.
Caption: Logical relationship between stock solutions and working buffers.
References
- 1. Surfactants and detergents from sulfated N-alkyl-gluconamides | Semantic Scholar [semanticscholar.org]
- 2. Sugar-Based Monoester Surfactants: Synthetic Methodologies, Properties, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buffer Additives-Surfactants - National Diagnostics [nationaldiagnostics.com]
Application Notes and Protocols for Gluconamide Derivatives as Gene-Delivery Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gluconamide derivatives as non-viral gene-delivery agents. The information presented is intended to guide researchers in the design and execution of experiments for the delivery of genetic material, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into mammalian cells. The protocols are based on established methodologies for cationic lipid-based transfection, with specific considerations for sugar-based derivatives.
Introduction
The development of safe and efficient gene-delivery vectors is a cornerstone of gene therapy. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives. Cationic lipids have emerged as a promising class of non-viral vectors due to their ability to condense nucleic acids into nanoparticles, termed lipoplexes, which can be taken up by cells.
This compound derivatives, a class of sugar-based cationic lipids, offer several potential advantages. The sugar headgroup can enhance biocompatibility and reduce cytotoxicity compared to traditional cationic lipids.[1] Furthermore, the carbohydrate moiety can act as a ligand for specific cell surface receptors, enabling targeted delivery to particular cell types, such as hepatocytes via the asialoglycoprotein receptor.[2] This targeted approach can increase therapeutic efficacy while minimizing off-target effects.
Data Presentation: Performance of Sugar-Based Cationic Lipids
The following tables summarize quantitative data on the transfection efficiency and cytotoxicity of various sugar-based cationic lipids, including derivatives structurally related to gluconamides. This data provides a benchmark for the expected performance of this compound-based gene-delivery systems.
Table 1: Transfection Efficiency of Sugar-Based Cationic Lipids
| Cationic Lipid Derivative | Cell Line | Helper Lipid | N/P Ratio* | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| 1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-xylitol | COS-1 | Cholesterol | 4:1 | ~25% | GFP | [1] |
| 1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-arabinitol | COS-1 | Cholesterol | 4:1 | ~15% | GFP | [1] |
| Kanamycin A-Cholesterol | A549 | DOPE | 5:1 | ~40% | Luciferase | [3] |
*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.
Table 2: Cytotoxicity of Sugar-Based Cationic Lipids
| Cationic Lipid Derivative | Cell Line | Concentration (µM) | Cell Viability (%) | Assay | Reference |
| 1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-xylitol | COS-1 | 10 | >80% | MTT | [1] |
| 1-deoxy-1-[dihexadecyl(methyl)ammonio]-D-arabinitol | COS-1 | 10 | >85% | MTT | [1] |
| Kanamycin A-Cholesterol/DOPE | HeLa | 20 | ~90% | MTT | [3] |
Experimental Protocols
The following are detailed protocols for the use of this compound derivatives in gene delivery experiments.
Protocol 1: Preparation of this compound Derivative-Based Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) composed of a this compound-based cationic lipid and a helper lipid (e.g., DOPE or cholesterol).
Materials:
-
This compound derivative (cationic lipid)
-
Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) - DOPE)
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a round-bottom flask, dissolve the this compound derivative and the helper lipid in chloroform at the desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding sterile, nuclease-free water or buffer and vortexing for 5-10 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
To form SUVs, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the solution becomes clear.
-
For a more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.
-
Store the prepared liposomes at 4°C.
Protocol 2: Formation of Lipoplexes (this compound Derivative/Nucleic Acid Complexes)
This protocol details the complexation of the prepared cationic liposomes with plasmid DNA or siRNA.
Materials:
-
Prepared this compound derivative-based liposomes
-
Plasmid DNA or siRNA solution in nuclease-free water or TE buffer
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilute the required amount of nucleic acid in a sterile microcentrifuge tube containing serum-free medium.
-
In a separate sterile microcentrifuge tube, dilute the required amount of the cationic liposome suspension in serum-free medium. The amount of liposome will depend on the desired N/P ratio.
-
Gently add the diluted nucleic acid solution to the diluted liposome suspension and mix by pipetting up and down. Do not vortex.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.
Protocol 3: In Vitro Transfection of Mammalian Cells
This protocol describes the procedure for transfecting adherent mammalian cells with the prepared lipoplexes.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa, COS-1)
-
Complete cell culture medium
-
Prepared lipoplexes
-
24-well cell culture plates
Procedure:
-
The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
On the day of transfection, remove the old medium from the cells and wash once with sterile phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed complete cell culture medium to each well.
-
Add the prepared lipoplex solution dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, remove the medium containing the lipoplexes and replace it with fresh, pre-warmed complete medium.
-
Incubate the cells for an additional 24-72 hours before assessing transfection efficiency and cytotoxicity.
Protocol 4: Assessment of Transfection Efficiency
This protocol outlines the method for quantifying the percentage of transfected cells using a reporter gene such as Green Fluorescent Protein (GFP).
Materials:
-
Transfected cells expressing a fluorescent reporter protein (e.g., GFP)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fluorescence Microscopy (Qualitative/Semi-quantitative):
-
24-72 hours post-transfection, visualize the cells under a fluorescence microscope.
-
Capture images of several random fields of view.
-
The percentage of fluorescent cells can be estimated by counting the number of fluorescent cells relative to the total number of cells (visualized under brightfield).
-
-
Flow Cytometry (Quantitative):
-
24-72 hours post-transfection, wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% fetal bovine serum).
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate laser and filters for the fluorescent protein.
-
Gate the live cell population and quantify the percentage of fluorescent cells.
-
Protocol 5: Assessment of Cytotoxicity
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the this compound derivative-based lipoplexes.
Materials:
-
Transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer
-
96-well plate reader
Procedure:
-
Perform the transfection in a 96-well plate following Protocol 3. Include untransfected cells as a negative control.
-
24-48 hours post-transfection, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untransfected control cells.
Visualizations
Experimental Workflow for Gene Delivery
Caption: A generalized workflow for gene delivery using this compound derivatives.
Cellular Uptake and Intracellular Trafficking Pathway
Caption: Cellular uptake and trafficking of this compound-based lipoplexes.
References
- 1. Design, synthesis, and transfection biology of novel cationic glycolipids for use in liposomal gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbohydrate-based materials for targeted delivery of drugs and genes to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aminoglycoside-derived cationic lipids as efficient vectors for gene transfection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gluconamide as a Stabilizing Agent for Enzymes and Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of enzymes and therapeutic proteins is a critical factor in their efficacy, storage, and handling.[1][2] Various excipients are employed to prevent aggregation and maintain the native conformation of these biologics.[1][2][3] Among these, sugar-based stabilizers play a significant role through mechanisms such as preferential hydration and hydrogen bonding.[1][4][5] Gluconamide, a derivative of gluconic acid, presents itself as a promising, yet underexplored, candidate for protein stabilization due to its polyhydroxylated and amide structure, which can potentially interact favorably with protein surfaces. This document provides an overview of the current knowledge on specific this compound derivatives and presents generalized protocols for evaluating the stabilizing effects of this compound on enzymes and therapeutic proteins.
Hypothesized Mechanism of Action
The stabilizing effect of sugar-like molecules is often attributed to the "preferential exclusion" or "preferential hydration" model.[1][2][6] In this model, the excipient is preferentially excluded from the protein's surface, leading to an increase in the surface tension of the surrounding water. This thermodynamically disfavors the exposure of hydrophobic residues during unfolding, thus stabilizing the compact, native state. Additionally, the multiple hydroxyl groups on this compound can form a network of hydrogen bonds with the protein, effectively replacing water molecules at the protein surface and preventing denaturation, a mechanism known as "water replacement".[1][5] The amide group may also participate in specific hydrogen bonding interactions.[7][8]
Caption: Hypothesized mechanism of protein stabilization by this compound.
Application 1: Stabilization of Membrane Proteins with N-Hexyl-D-gluconamide
N-Hexyl-D-gluconamide is a non-ionic detergent that has proven effective in the extraction and stabilization of membrane proteins.[9] Its amphipathic nature, with a hydrophilic this compound headgroup and a hydrophobic hexyl tail, allows for gentle solubilization while preserving the structural and functional integrity of these challenging proteins.[9]
Quantitative Data: Physicochemical Properties of N-Hexyl-D-gluconamide
| Property | Value | Reference |
| Molecular Weight | 279.33 g/mol | [9] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water | |
| Critical Micelle Concentration (CMC) | Not explicitly found, but related short-chain glucosides have high CMCs (e.g., OG ~20-25 mM) | [9] |
Experimental Protocol: Thermal Shift Assay (TSA) for a Membrane Protein
This protocol is adapted from the methodology for assessing the stability of a membrane protein solubilized with N-Hexyl-D-gluconamide.[9]
Objective: To determine the melting temperature (Tm) of a membrane protein in the presence of N-Hexyl-D-gluconamide as an indicator of its thermal stability.
Materials:
-
Purified membrane protein of interest
-
N-Hexyl-D-gluconamide
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl
-
96-well qPCR plate
-
Real-time PCR instrument
Procedure:
-
Protein-Dye Master Mix Preparation:
-
Prepare a master mix containing the purified membrane protein at a final concentration of 0.1-0.2 mg/mL.
-
Add SYPRO Orange dye to the master mix for a final dilution of 1:1000.
-
Include 0.05% (w/v) N-Hexyl-D-gluconamide in the master mix to maintain protein solubility and stability.
-
-
Plate Setup:
-
Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Thermal Denaturation and Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Acquire fluorescence data (using a channel appropriate for SYPRO Orange, e.g., ROX) at each 1°C interval.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the resulting sigmoidal curve, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.
-
Application 2: General Protocol for Evaluating this compound as a Stabilizer for Soluble Proteins
This section provides a generalized workflow for screening and quantifying the stabilizing effect of this compound on a soluble enzyme or therapeutic protein.
Caption: Workflow for evaluating this compound as a protein stabilizer.
Quantitative Data: Template for Recording Thermal Shift Assay Results
| This compound Concentration (mM) | Protein Concentration (mg/mL) | Tm (°C) | ΔTm (°C) (vs. 0 mM this compound) |
| 0 | 0.2 | e.g., 55.2 | 0.0 |
| 50 | 0.2 | Record Tm | Calculate ΔTm |
| 100 | 0.2 | Record Tm | Calculate ΔTm |
| 200 | 0.2 | Record Tm | Calculate ΔTm |
| 300 | 0.2 | Record Tm | Calculate ΔTm |
| 400 | 0.2 | Record Tm | Calculate ΔTm |
| 500 | 0.2 | Record Tm | Calculate ΔTm |
Experimental Protocol: Screening this compound Concentration by Thermal Shift Assay
Objective: To identify the optimal concentration of this compound for enhancing the thermal stability of a soluble protein.
Materials:
-
Purified soluble protein of interest
-
This compound (powder)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well qPCR plate
-
Real-time PCR instrument
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 M) in the Assay Buffer. Ensure it is fully dissolved and the pH is readjusted if necessary.
-
-
Sample Preparation:
-
In separate tubes, prepare reactions for each this compound concentration to be tested (e.g., 0, 50, 100, 200, 300, 400, 500 mM).
-
For each reaction, combine the appropriate volume of the this compound stock solution, Assay Buffer, and protein stock solution to achieve a final protein concentration of 0.1-0.2 mg/mL and the desired final this compound concentration. The total volume for each reaction should be sufficient for multiple replicates.
-
-
Protein-Dye Master Mix Preparation for Each Concentration:
-
To each tube from the previous step, add SYPRO Orange dye to a final dilution of 1:1000. Mix gently.
-
-
Plate Setup:
-
Aliquot 20 µL of each sample (corresponding to a specific this compound concentration) into at least three replicate wells of a 96-well qPCR plate.
-
Include a "no protein" control for each this compound concentration to check for background fluorescence changes.
-
Seal the plate securely.
-
Centrifuge briefly.
-
-
Thermal Denaturation and Data Acquisition:
-
Run the plate in a real-time PCR instrument with a thermal gradient from 25°C to 95°C at a ramp rate of 1°C/minute, collecting fluorescence data at each interval.
-
-
Data Analysis:
-
For each this compound concentration, average the Tm values from the replicate wells.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein without this compound from the Tm at each this compound concentration.
-
Plot ΔTm as a function of this compound concentration to determine the optimal concentration for stabilization.
-
Concluding Remarks
While comprehensive data on this compound as a universal protein stabilizer is still emerging, the information available for its derivatives, such as N-Hexyl-D-gluconamide, and the general principles of protein stabilization by sugar-like molecules suggest its potential. The protocols provided herein offer a robust framework for researchers to systematically evaluate the efficacy of this compound in enhancing the stability of their specific enzymes and therapeutic proteins. Further studies, including long-term stability assays and formulation development, are encouraged to fully elucidate the benefits of incorporating this compound into biopharmaceutical preparations.
References
- 1. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 4. Stabilization of protein structure by sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of Proteins in Solid Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Formulation of Gluconamide-Based Nanoparticles for Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of gluconamide-based materials, specifically N-Hexyl-D-gluconamide, in the formulation of nanoparticles for advanced drug delivery systems. Gluconamides, derived from glucose, offer excellent biocompatibility and biodegradability, making them attractive excipients for novel therapeutic formulations.[1] Their amphiphilic nature allows for effective stabilization of various nanoparticle types, including polymeric nanoparticles and self-assembling hydrogels, intended for the controlled release of therapeutic agents.[1][2]
Introduction to this compound-Based Nanoparticles
N-Hexyl-D-gluconamide is a non-ionic surfactant that can self-assemble into various structures such as micelles and nanofibers, which can stabilize nanoparticle suspensions or form hydrogel networks.[1][2] This property is driven by non-covalent interactions, including hydrogen bonding between the this compound headgroups and hydrophobic interactions between the alkyl chains.[2] In nanoparticle formulations, gluconamides can act as steric stabilizers, preventing aggregation and enhancing stability in physiological environments.[1] As hydrogels, they can physically entrap drug molecules, allowing for sustained release.[2] The use of such sugar-based surfactants is gaining significant interest in pharmaceutical sciences due to their favorable safety profile and origin from renewable resources.[1]
Data Presentation
Physicochemical Properties of N-Hexyl-D-gluconamide
| Property | Value | Reference |
| CAS Number | 18375-59-2 | [2] |
| Molecular Formula | C₁₂H₂₅NO₆ | [2] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Solubility | Soluble in water, forming clear to opalescent solutions. | [2] |
| Density | 1.26 g/cm³ | [2] |
| Boiling Point | 629.1 °C at 760 mmHg | [2] |
| Flash Point | 334.3 °C | [2] |
Properties of N-Alkyl-D-Gluconamide Hydrogels
| Parameter | Value | Compound | Reference |
| Minimum Gelation Concentration | 1 wt% | N-hexyl-D-galactonamide | [3] |
| Minimum Gelation Concentration | ~1 wt% | N-octyl-D-gluconamide | [3] |
| Gel-Sol Transition Temperature | 48 °C | Dipeptide-based hydrogel | [3] |
| Fiber Diameter | ~3.8 nm | N-octyl-D-gluconamide quadruple helices | [3] |
In Vitro Drug Release from N-Hexyl-D-gluconamide Hydrogels
| Time (hours) | Cumulative Release (%) - 5% Hydrogel | Cumulative Release (%) - 10% Hydrogel | Cumulative Release (%) - 15% Hydrogel |
| 1 | 45.2 ± 3.8 | 38.7 ± 3.1 | 32.5 ± 2.9 |
| 2 | 58.9 ± 4.5 | 51.3 ± 4.2 | 44.1 ± 3.7 |
| 4 | 69.4 ± 4.9 | 62.1 ± 4.5 | 55.8 ± 4.1 |
| 8 | 75.3 ± 5.1 | 64.8 ± 4.6 | 55.9 ± 4.0 |
| 24 | 88.9 ± 5.8 | 80.2 ± 5.2 | 72.4 ± 4.8 |
| 48 | 95.1 ± 6.2 | 91.5 ± 5.9 | 85.6 ± 5.5 |
| 72 | 96.3 ± 6.4 | 94.8 ± 6.1 | 90.1 ± 5.8 |
Experimental Protocols
Protocol 1: Synthesis of N-Hexyl-D-gluconamide
This protocol details the synthesis of N-Hexyl-D-gluconamide through the amidation of D-glucono-1,5-lactone with hexylamine (B90201).[1]
Materials:
-
D-glucono-1,5-lactone
-
Hexylamine
-
Anhydrous ethanol[3]
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser[1]
-
Heating mantle
-
Rotary evaporator[1]
-
Crystallization dish[3]
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
-
Diethyl ether (for washing)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous ethanol (B145695).[3]
-
Add a molar excess (typically 1.5 to 2.0 equivalents) of hexylamine to the solution.[1]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with stirring for 4-6 hours.[1][3]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.[1][3]
-
Crystallization: Transfer the resulting crude product to a crystallization dish. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).[1][3]
-
Purification: Wash the crystals with diethyl ether and collect them by vacuum filtration.
-
Drying: Dry the purified N-Hexyl-D-gluconamide crystals under vacuum.[3]
-
Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
Caption: Synthesis of N-Hexyl-D-gluconamide.
Protocol 2: Formulation of Drug-Loaded PLGA Nanoparticles
This protocol describes the formulation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating a model hydrophobic drug (e.g., paclitaxel) using a nanoprecipitation method with N-Hexyl-D-gluconamide as a stabilizer.[1]
Materials:
-
PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Hydrophobic drug (e.g., paclitaxel)
-
N-Hexyl-D-gluconamide
-
Acetone[1]
-
Deionized water
-
Magnetic stirrer
-
Syringe pump[1]
Procedure:
-
Organic Phase Preparation: Dissolve 50 mg of PLGA and 5 mg of paclitaxel (B517696) in 5 ml of acetone.[1]
-
Aqueous Phase Preparation: In a separate beaker, dissolve N-Hexyl-D-gluconamide in 30 ml of deionized water to create a 1% (w/v) stabilizer solution.[1]
-
Nanoprecipitation: Using a syringe pump, add the organic phase dropwise to the aqueous stabilizer solution under constant magnetic stirring (e.g., 600 rpm).[1]
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension at room temperature for at least 4 hours to allow for the complete evaporation of acetone.[1]
Protocol 3: Preparation of a Drug-Loaded N-Hexyl-D-gluconamide Hydrogel
This protocol describes the preparation of a thermo-responsive hydrogel for the controlled release of a model hydrophilic drug, such as Doxorubicin.[2]
Materials:
-
N-Hexyl-D-gluconamide
-
Hydrophilic drug (e.g., Doxorubicin HCl)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free water for injection
-
Sterile glass vials (2 mL)
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Prepare a stock solution of Doxorubicin HCl in sterile water at a concentration of 10 mg/mL.[2]
-
Weigh the desired amount of N-Hexyl-D-gluconamide to achieve the final target concentration (e.g., 5%, 10%, 15% w/v).[2]
-
In a sterile glass vial, add the appropriate volume of PBS (pH 7.4).[2]
-
While stirring, slowly add the weighed N-Hexyl-D-gluconamide to the PBS.[2]
-
Heat the mixture to 60-70 °C with continuous stirring until the N-Hexyl-D-gluconamide is completely dissolved, forming a clear solution.[2]
-
Cool the solution to room temperature.[2]
-
Add the required volume of the Doxorubicin stock solution to the N-Hexyl-D-gluconamide solution to achieve the desired final drug concentration (e.g., 1 mg/mL).[2]
-
Gently mix the solution to ensure uniform distribution of the drug.[2]
Characterization and Evaluation Protocols
Protocol 4: Characterization of Nanoparticles and Hydrogels
Nanoparticle Characterization:
-
Size and Zeta Potential: Determine the average particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[4][5]
Hydrogel Characterization:
-
Gelation Temperature and Time: Transfer 0.5 mL of the drug-loaded N-Hexyl-D-gluconamide solution into a 2 mL glass vial. Place the vial in a circulating water bath and gradually increase the temperature at a rate of 1 °C/min. The gelation temperature is determined by the tube inversion method, where the gel is considered formed when it no longer flows upon inversion. To determine the gelation time, place the vial in a water bath set at 37 °C and record the time required for the gel to form.[2]
-
Rheology: Characterize the viscoelastic properties of the hydrogel using a rheometer.
-
Morphology: Examine the internal structure of the lyophilized hydrogel using SEM.[5]
Protocol 5: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.[1]
-
Collect the supernatant.[1]
-
Lyophilize the nanoparticle pellet to obtain a dry powder.[1]
-
Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug.[1]
-
Quantify the amount of drug in the supernatant and in the dissolved nanoparticle solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
-
Protocol 6: In Vitro Drug Release Study
The dialysis bag method is a common technique to evaluate the in vitro release profile of a drug from nanoparticles.[1]
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension or hydrogel into a dialysis bag with a suitable molecular weight cut-off (MWCO).[1]
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.[1]
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[6]
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
Caption: Experimental workflow for nanoparticle development.
Protocol 7: In Vitro Biocompatibility Assessment (MTT Assay)
Procedure:
-
Seed cells (e.g., a relevant cancer cell line for a targeted therapy or a normal cell line for general toxicity) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the drug-loaded nanoparticles, empty nanoparticles, and the free drug for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Calculate the cell viability as a percentage relative to untreated control cells.[1]
Signaling Pathway Visualization
For drug delivery systems carrying anti-cancer agents like Paclitaxel, understanding the mechanism of action is crucial. Paclitaxel is known to induce apoptosis in cancer cells by stabilizing microtubules.
Caption: Simplified signaling pathway of Paclitaxel.
Conclusion
N-Hexyl-D-gluconamide serves as a promising and versatile excipient for the formulation of drug-loaded nanoparticles and hydrogels.[1][2] The protocols outlined in these application notes provide a solid framework for the synthesis, characterization, and evaluation of such drug delivery systems. The inherent biocompatibility of this sugar-based surfactant, combined with its effective stabilizing and gelling properties, makes it a valuable tool for researchers and professionals in the field of drug delivery who are aiming to develop safer and more efficient therapeutic solutions.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A convenient method for synthesis of glyconanoparticles for colorimetric measuring carbohydrate-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fabrication and characterization of a smart drug delivery system: microsphere in hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Gluconamide Using High-Performance Liquid Chromatography
Introduction
Gluconamide, a derivative of gluconic acid, is a valuable compound in various industries, including pharmaceuticals and biotechnology. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and research applications. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the determination of this compound. This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantification of this compound, complete with experimental protocols and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A general-purpose RP-HPLC method for the quantification of this compound is outlined below. This method can be optimized based on the specific sample matrix and available instrumentation.
| Parameter | Condition |
| Instrumentation | HPLC system with UV or Refractive Index (RI) detector[1] |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | Isocratic elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for ideal peak shape and retention time. For mass spectrometry compatibility, volatile buffers like formic acid are recommended[2]. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV at a low wavelength (e.g., 210 nm) for the amide bond or an RI detector[1]. |
| Injection Volume | 10 µL |
Experimental Protocols
1. Preparation of Standard Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 10, 25, 50, 100, 250, 500 µg/mL)[3].
2. Sample Preparation
The sample preparation method will vary depending on the sample matrix. The goal is to extract this compound and remove interfering substances.
-
Solid Samples: Weigh a known amount of the homogenized solid sample and extract with a suitable solvent (ideally the mobile phase). The extraction may be facilitated by sonication or vortexing.
-
Liquid Samples: Dilute the liquid sample with the mobile phase to a concentration within the calibration range.
-
Cleanup: All sample solutions should be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC column[4]. For complex matrices, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences[5].
3. Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose[6][7]. The key validation parameters are outlined below.
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank, a placebo, a this compound standard, and a sample. The peak for this compound in the sample should be pure and have the same retention time as the standard.
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample[7]. Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6]. Accuracy is determined by recovery studies, where a known amount of this compound is added to a blank matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration)[3]. The percentage recovery is then calculated.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions[7].
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the target concentration on the same day[3].
-
Intermediate Precision (Inter-day precision): Assessed by having a second analyst repeat the study on a different day or with different equipment.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. LOD and LOQ are typically determined from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[3]. This is tested by making small changes to parameters such as flow rate, column temperature, and mobile phase composition[3].
Data Presentation
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 250 | [Insert Data] |
| 500 | [Insert Data] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 100% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 120% | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Table 3: Precision Data
| Precision Type | Sample Concentration (µg/mL) | Mean Peak Area (n=6) | Standard Deviation | % RSD |
| Repeatability | [Insert Data] | [Insert Data] | [Insert Data] | ≤ 2.0% |
| Intermediate Precision | [Insert Data] | [Insert Data] | [Insert Data] | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of N-(2-Aminoethyl)-D-gluconamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. organomation.com [organomation.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: A Hypothetical Exploration of Gluconamide for Solubilizing and Refolding Protein Inclusion Bodies
Disclaimer: As of the current date, detailed and validated protocols for the use of gluconamide in the solubilization and refolding of protein inclusion bodies are not available in the scientific literature. The following application notes and protocols are presented as a hypothetical guide for researchers, scientists, and drug development professionals interested in exploring novel reagents for protein refolding. The methodologies described are based on established principles of inclusion body processing and the known properties of related sugar and amide compounds as protein stabilizers. This protocol is intended for research and development purposes only and would require significant optimization and validation for any specific protein.
Introduction
Recombinant protein production in bacterial hosts, particularly Escherichia coli, is a cornerstone of biotechnology and pharmaceutical development. A common challenge in this process is the formation of insoluble and inactive protein aggregates known as inclusion bodies (IBs). To obtain functional protein, these IBs must be isolated, solubilized using denaturing agents, and then refolded into their native, biologically active conformation.
Traditional methods for IB solubilization rely on high concentrations of chaotropic agents like urea (B33335) and guanidine (B92328) hydrochloride. While effective, these harsh denaturants can lead to protein modifications and often necessitate complex refolding procedures to prevent re-aggregation. Consequently, there is a continuous search for milder, more efficient, and cost-effective reagents for protein refolding.
This document explores the hypothetical application of this compound, a sugar amide, for this purpose. Sugars and their derivatives are known to stabilize protein structures, and it is postulated that this compound may offer a gentler alternative for solubilizing and refolding proteins from inclusion bodies. The proposed mechanism involves the disruption of intermolecular hydrophobic interactions within the inclusion body, followed by stabilization of the refolding protein intermediate, thereby preventing aggregation and promoting the formation of the correct tertiary structure.
Hypothetical Advantages of this compound in Protein Refolding
-
Mild Solubilization: this compound may act as a non-chaotropic solubilizing agent, potentially preserving native-like secondary structures within the protein monomers of the inclusion body.
-
Stabilization of Refolding Intermediates: As a sugar derivative, this compound could stabilize partially folded protein intermediates, preventing their aggregation, which is a major cause of low refolding yields.
-
Enhanced Solubility: The hydrophilic nature of this compound could increase the solubility of the refolding protein.
-
Biocompatibility: this compound is expected to be a biocompatible and biodegradable reagent.
Experimental Protocols
Protocol 1: Isolation and Washing of Inclusion Bodies
This protocol describes a standard procedure for isolating and washing inclusion bodies from E. coli cell lysate.
-
Cell Lysis:
-
Resuspend the cell pellet from a 1 L culture in 30-40 mL of Lysis Buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis and to shear the genomic DNA. Use short bursts to prevent overheating.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
-
-
Inclusion Body Washing:
-
Discard the supernatant. Resuspend the inclusion body pellet in 20 mL of Wash Buffer 1 (Lysis Buffer + 1% Triton X-100).
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer 2 (Lysis Buffer without Triton X-100).
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Repeat the wash with Wash Buffer 2 one more time.
-
The final washed inclusion body pellet can be stored at -80°C or used immediately for solubilization.
-
Protocol 2: Hypothetical Solubilization and Refolding of Inclusion Bodies Using this compound
This protocol outlines a hypothetical, multi-step process for solubilizing and refolding a target protein from inclusion bodies using this compound. Optimization of this compound concentration, pH, temperature, and incubation times will be critical for each specific protein.
-
Solubilization:
-
Resuspend the washed inclusion body pellet in Solubilization Buffer (50 mM Tris-HCl, pH 8.5, 0.5-2.0 M this compound, 2 mM DTT). The optimal concentration of this compound needs to be empirically determined.
-
Incubate with gentle agitation at room temperature for 1-2 hours, or at 4°C overnight.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to pellet any remaining insoluble material.
-
Carefully collect the supernatant containing the solubilized, unfolded protein. Determine the protein concentration using a standard protein assay.
-
-
Refolding by Dialysis:
-
Transfer the solubilized protein solution to a dialysis bag with an appropriate molecular weight cut-off.
-
Perform a stepwise dialysis against a series of Refolding Buffers with decreasing concentrations of this compound.
-
Step 1: Dialyze against 100 volumes of Refolding Buffer A (50 mM Tris-HCl, pH 8.0, 0.5 M this compound, 1 mM GSH, 0.1 mM GSSG, 1 mM EDTA) for 4-6 hours at 4°C.
-
Step 2: Transfer the dialysis bag to 100 volumes of Refolding Buffer B (50 mM Tris-HCl, pH 8.0, 0.25 M this compound, 1 mM GSH, 0.1 mM GSSG, 1 mM EDTA) and dialyze for 4-6 hours at 4°C.
-
Step 3: Transfer the dialysis bag to 100 volumes of Final Dialysis Buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA) and dialyze overnight at 4°C.
-
-
After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes at 4°C to remove any aggregated protein.
-
The supernatant contains the refolded, soluble protein.
-
Data Presentation
The following tables provide a template for organizing data during the optimization of the hypothetical this compound-based refolding protocol.
Table 1: Optimization of this compound Concentration for Solubilization
| This compound Concentration (M) | Total Protein in Supernatant (mg/mL) | Percentage Solubilization (%) |
| 0.5 | ||
| 1.0 | ||
| 1.5 | ||
| 2.0 | ||
| Control (6M GdnHCl) |
Table 2: Optimization of Refolding Conditions
| Condition | This compound (M) | pH | Temperature (°C) | Additives | Refolding Yield (%) | Specific Activity (U/mg) |
| 1 | 0.5 | 8.0 | 4 | None | ||
| 2 | 0.5 | 8.5 | 4 | None | ||
| 3 | 0.25 | 8.0 | 25 | None | ||
| 4 | 0.5 | 8.0 | 4 | L-Arginine (0.4M) | ||
| 5 | 0.25 | 8.0 | 4 | Sucrose (5%) |
Visualizations
Diagrams of Experimental Workflows
The Emerging Role of Polyhydroxy Acids in Dermatology: Application Notes and Protocols for Gluconolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific research on the dermatological applications of gluconamide is limited in publicly available scientific literature, significant data exists for a closely related compound, gluconolactone (B72293). Both are polyhydroxy acids (PHAs), a class of compounds known for their gentle yet effective action on the skin. This document will focus on the well-documented role of gluconolactone in cosmetic and dermatological formulations, providing a framework for research and development. The principles, protocols, and mechanisms described herein for gluconolactone are likely to have relevance for the study of other PHAs like this compound.
Gluconolactone is increasingly recognized for its multifaceted benefits, including gentle exfoliation, potent hydration, antioxidant properties, and suitability for sensitive skin.[1][2][3][4][5] Its larger molecular structure compared to alpha-hydroxy acids (AHAs) results in slower, more superficial penetration of the stratum corneum, minimizing irritation.[3][6]
Mechanism of Action
Gluconolactone exerts its effects on the skin through several key mechanisms:
-
Gentle Exfoliation: It promotes the shedding of dead skin cells (corneocytes) from the skin's surface, leading to improved texture and a more radiant complexion.[1][7] This action is attributed to the loosening of ionic bonds between cells.[8]
-
Hydration (Humectant Properties): The multiple hydroxyl groups in the gluconolactone molecule attract and bind water, acting as a humectant to increase skin hydration and enhance the skin's moisture barrier.[1][5][7][9] This helps to keep the skin plump and reduces transepidermal water loss (TEWL).
-
Antioxidant Activity: Gluconolactone can chelate excess metal ions and scavenge free radicals, thereby protecting the skin from oxidative damage induced by environmental stressors like UV radiation.[1][5][7]
-
Anti-Glycation: It has been shown to combat glycation, a process where sugar molecules cross-link with proteins like collagen and elastin, leading to loss of elasticity and wrinkle formation.[8][10]
Application in Cosmetic and Dermatological Formulations
Based on its mechanism of action, gluconolactone is a versatile ingredient for various skincare applications:
-
Anti-Aging: By promoting cell turnover, providing antioxidant protection, and fighting glycation, gluconolactone can help reduce the appearance of fine lines and wrinkles and improve skin firmness.[8][9]
-
Hydration: Its humectant properties make it an excellent ingredient for moisturizers and serums aimed at improving skin hydration and barrier function, particularly for dry and sensitive skin types.[1][9]
-
Skin Tone and Texture: Through gentle exfoliation, it helps to even out skin tone, reduce roughness, and enhance overall skin radiance.[9]
-
Sensitive Skin Formulations: Due to its larger molecular size and gentler action, it is well-tolerated by individuals with sensitive skin, including those with rosacea and atopic dermatitis.[2][10]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and in-vitro studies on gluconolactone.
| Parameter | Test Concentration | Results | Study Type | Citation |
| Wrinkle Depth Reduction | 10% Gluconolactone Cream | 36% reduction in nasolabial wrinkle depth after 12 weeks. | Double-blind clinical trial | [8] |
| Skin Firmness Improvement | 10% Gluconolactone Cream | 24% improvement in dermal firmness after 12 weeks. | Double-blind clinical trial | [8] |
| Skin Hydration | 10% Gluconolactone Lotion | 35% increase in hydration 3 hours after a single application. | In-vivo trial (Corneometry) | [8] |
| Long-term Hydration | 10% Gluconolactone Lotion | 28% increase in hydration retained after 2 weeks of twice-daily use. | In-vivo trial (Corneometry) | [8] |
| UV Protection | Not specified | Provided up to 50% protection against UV radiation without a significant increase in sunburn cells. | Research study | [7] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of gluconolactone or other PHAs are provided below.
Protocol 1: Evaluation of Skin Hydration (In-Vivo)
Objective: To measure the effect of a topical formulation containing gluconolactone on skin surface hydration.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Subjects: Healthy volunteers with self-perceived dry skin.
Methodology:
-
Acclimatization: Subjects acclimate in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 30 minutes before measurements.
-
Baseline Measurement (T0): Three baseline skin hydration measurements are taken from a defined test area on the forearm or volar forearm using the Corneometer.
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the test area. An adjacent, untreated area serves as a control.
-
Post-Application Measurements: Hydration measurements are repeated on both the treated and control areas at specified time points (e.g., 1, 2, 4, 8, and 24 hours post-application).
-
Data Analysis: The change in Corneometer units from baseline is calculated for both treated and control sites. Statistical analysis (e.g., paired t-test) is used to determine the significance of the hydration effect.
Protocol 2: Assessment of Anti-Aging Effects - Collagen Synthesis (In-Vitro)
Objective: To determine the effect of gluconolactone on collagen production in human dermal fibroblasts.
Cell Line: Human Dermal Fibroblasts (HDFs).
Methodology:
-
Cell Culture: HDFs are cultured in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of gluconolactone. A positive control (e.g., Ascorbic Acid) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for a predetermined period (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant is collected to measure secreted collagen.
-
Collagen Quantification: The amount of soluble collagen in the supernatant is quantified using a Sircol™ Soluble Collagen Assay or by ELISA for pro-collagen type I.
-
Data Analysis: Collagen levels in the gluconolactone-treated groups are compared to the negative control. Statistical significance is determined using an appropriate test (e.g., ANOVA).
Protocol 3: Evaluation of Anti-Inflammatory Activity (In-Vitro)
Objective: To assess the potential of gluconolactone to reduce the inflammatory response in skin cells.
Cell Line: Human Keratinocytes (e.g., HaCaT) or Reconstructed Human Epidermis (RHE) models.
Methodology:
-
Cell Culture and Treatment: Cells are pre-treated with various concentrations of gluconolactone for a specified time (e.g., 2 hours).
-
Induction of Inflammation: An inflammatory response is induced by adding an inflammatory agent such as lipopolysaccharide (LPS) or by UV irradiation.
-
Incubation: Cells are incubated for a further period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using ELISA kits.
-
Data Analysis: Cytokine levels in the gluconolactone-treated groups are compared to the inflamed, untreated control group. A reduction in cytokine levels indicates anti-inflammatory activity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Gluconolactone on the Skin.
Caption: Experimental Workflow for In-Vitro Anti-Inflammatory Assessment.
Conclusion
Gluconolactone, as a representative polyhydroxy acid, demonstrates significant potential in cosmetic and dermatological formulations due to its multifaceted benefits and excellent safety profile. Its ability to provide gentle exfoliation, enhance hydration, and offer antioxidant protection makes it a valuable ingredient for a wide range of skincare products, especially those targeting anti-aging and sensitive skin concerns. The experimental protocols provided offer a standardized approach to substantiating the efficacy of formulations containing gluconolactone and other PHAs. Further research into the specific properties of this compound for skin applications is warranted to fully understand its potential within this promising class of cosmetic ingredients.
References
- 1. meadowandbark.com [meadowandbark.com]
- 2. The use of polyhydroxy acids (PHAs) in photoaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. monadermatology.com [monadermatology.com]
- 4. twlskin.com [twlskin.com]
- 5. dermacaredirect.com [dermacaredirect.com]
- 6. jessbeauty.com [jessbeauty.com]
- 7. beminimalist.co [beminimalist.co]
- 8. revivalabs.com [revivalabs.com]
- 9. Netmeds [netmeds.com]
- 10. Everything You Need to Know About PHA for Skin [byrdie.com]
Application Notes and Protocols: Electrochemical Synthesis and Applications of Gluconamide Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the electrochemical synthesis of gluconamide compounds and their diverse applications in drug delivery, personal care, and agriculture. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to facilitate further research and development in these fields.
Electrochemical Synthesis of this compound
The electrochemical synthesis of amides offers a green and efficient alternative to conventional chemical methods, often avoiding the need for harsh coupling agents and reducing waste.[1][2] While a specific protocol for the electrochemical synthesis of this compound is not extensively documented in existing literature, a proposed method can be adapted from established procedures for the direct electrochemical amidation of carboxylic acids.[2] This approach involves the reaction of gluconic acid (or its lactone form, which hydrolyzes to the acid in situ) with an appropriate amine in an electrochemical cell.
Proposed Experimental Protocol: Electrochemical Synthesis of N-Hexyl-D-Gluconamide
This protocol describes a hypothetical electrochemical synthesis of N-Hexyl-D-Gluconamide from D-gluconic acid and hexylamine (B90201), adapted from general electrochemical amidation methods.
Materials:
-
D-gluconic acid (or D-glucono-1,5-lactone)
-
Hexylamine
-
Tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄NBF₄) or similar supporting electrolyte
-
Acetonitrile (B52724) (MeCN) or other suitable aprotic solvent
-
undivided electrochemical cell
-
Platinum (Pt) foil or carbon-based electrodes (anode and cathode)
-
DC power supply (galvanostat/potentiostat)
-
Magnetic stirrer and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Cell Assembly: In an undivided electrochemical cell equipped with a platinum foil anode and a platinum foil cathode (or alternative carbon-based electrodes), add a magnetic stir bar.
-
Reactant and Electrolyte Preparation: Dissolve D-gluconic acid (1.0 mmol, 1 equiv.) and hexylamine (1.2 mmol, 1.2 equiv.) in acetonitrile (e.g., 20 mL). Add the supporting electrolyte, tetrabutylammonium tetrafluoroborate (e.g., 0.1 M), to the solution.
-
Electrolysis: Stir the solution and apply a constant current (e.g., 10-20 mA) between the anode and cathode. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Upon completion of the reaction, concentrate the solvent under reduced pressure. The resulting residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel to yield N-hexyl-D-gluconamide.
-
Characterization: Confirm the identity and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Proposed Mechanism and Workflow
The proposed electrochemical amidation is believed to proceed via the formation of radical intermediates.[2] The following diagram illustrates the general workflow for the proposed synthesis.
Quantitative Data for Electrochemical Amide Synthesis
The following table summarizes representative quantitative data for general electrochemical amide synthesis. It is expected that the synthesis of this compound would yield comparable results under optimized conditions.
| Parameter | Value | Reference |
| Faradaic Efficiency | 32% - 60% | [3] |
| Yield | Moderate to high (up to 84% for some amides) | [4] |
| Current Density | 1.0–6.0 mA/cm² | [5] |
| Reaction Time | 5 minutes (in flow) to 24 hours (in batch) | [6] |
| Electron Equivalents | ~2 F/mol | [7] |
Note: Faradaic efficiency describes the efficiency with which charge is transferred in an electrochemical system to facilitate a reaction.[5]
Applications of this compound Compounds
This compound derivatives have shown significant promise in various applications due to their biocompatibility, self-assembling properties, and ability to interact with biological structures.
Controlled Drug Delivery Systems
N-alkyl-D-gluconamides, such as N-hexyl-D-gluconamide, are known to self-assemble into hydrogels in aqueous solutions. These hydrogels can serve as matrices for the controlled release of therapeutic agents.[8]
The amphiphilic nature of N-hexyl-D-gluconamide, with its hydrophilic this compound head and hydrophobic hexyl tail, drives the self-assembly into a three-dimensional fibrous network in water. This network physically entraps drug molecules. The release of the drug is then governed by diffusion through the pores of this hydrogel matrix.[8]
References
- 1. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Faraday efficiency - Wikipedia [en.wikipedia.org]
- 6. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Glucose-Derived Spirooxazolidinones as Chiral Auxiliaries in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the quest for efficient, reliable, and cost-effective methods for controlling stereochemistry is paramount. Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, represent a robust and well-established strategy. Among the diverse array of chiral auxiliaries, those derived from the natural chiral pool, such as carbohydrates, are particularly attractive due to their ready availability, low cost, and inherent stereochemical richness.
This document provides detailed application notes and protocols for the use of a specific class of carbohydrate-derived chiral auxiliaries: glucose- and allose-derived spirooxazolidinones . These auxiliaries have demonstrated their utility in directing diastereoselective alkylation reactions, offering a valuable tool for the synthesis of chiral carboxylic acid derivatives.
Principle of Asymmetric Alkylation
The core principle behind the use of these glucose-derived spirooxazolidinones lies in their ability to create a rigid and sterically defined environment around a prochiral enolate. The bulky and stereochemically complex carbohydrate backbone effectively shields one face of the enolate, compelling an incoming electrophile to attack from the less hindered face. This directed attack results in the formation of one diastereomer in preference to the other. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product and allows for the recovery of the auxiliary.
Applications
The primary application of glucose- and allose-derived spirooxazolidinone auxiliaries is in the asymmetric alkylation of N-acyl derivatives . This methodology provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
Data Presentation
The following tables summarize the performance of glucose- and allose-derived N-butyryl spirooxazolidinones in diastereoselective alkylation reactions with different electrophiles.
Table 1: Diastereoselective Alkylation of Glucose-Derived N-Butyryl Spirooxazolidinone
| Electrophile | Alkylating Agent | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl (B1604629) | Benzyl bromide | High | 81:19 |
| Methyl | Methyl iodide | High | 55:45 |
Table 2: Diastereoselective Alkylation of Allose-Derived N-Butyryl Spirooxazolidinone
| Electrophile | Alkylating Agent | Product Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl | Benzyl bromide | High | Lower than glucose-derived auxiliary |
| Methyl | Methyl iodide | High | Data not specified |
Experimental Protocols
The following are detailed protocols for the synthesis of the chiral auxiliary, the asymmetric alkylation reaction, and the cleavage of the auxiliary.
Protocol 1: Synthesis of Glucose-Derived Spirooxazolidinone Chiral Auxiliary
This protocol describes the synthesis of the spirooxazolidinone auxiliary from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
TEMPO
-
Sodium hypochlorite (B82951) (bleach)
-
Base (e.g., sodium methoxide)
-
Reducing agent (e.g., H₂, Pd/C)
-
Carbonyldiimidazole (CDI) or similar reagent for cyclization
-
Appropriate solvents (e.g., dichloromethane, methanol, ethyl acetate)
Procedure:
-
Oxidation: The primary alcohol of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is oxidized to the corresponding aldehyde using a TEMPO-catalyzed oxidation.
-
Henry Reaction: The resulting aldehyde is subjected to a Henry (nitroaldol) reaction with nitromethane in the presence of a base to introduce a nitro group.
-
Reduction: The nitro group is reduced to an amine using a suitable reducing agent, such as catalytic hydrogenation (H₂ over Pd/C).
-
Cyclization: The resulting amino alcohol is cyclized to form the spirooxazolidinone ring. This can be achieved by reaction with a carbonylating agent like carbonyldiimidazole (CDI).
-
Purification: The final spirooxazolidinone auxiliary is purified by column chromatography.
Protocol 2: Asymmetric Alkylation of N-Butyryl Glucose-Derived Spirooxazolidinone
This protocol details the diastereoselective alkylation of the N-acylated chiral auxiliary.
Materials:
-
Glucose-derived spirooxazolidinone
-
Butyryl chloride
-
Base for acylation (e.g., n-butyllithium or pyridine)
-
Lithium diisopropylamide (LDA)
-
Alkylating agent (e.g., benzyl bromide or methyl iodide)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Solvents for workup and purification (e.g., ethyl acetate, hexane)
Procedure:
-
N-Acylation: The glucose-derived spirooxazolidinone is N-acylated with butyryl chloride in the presence of a suitable base to form the N-butyryl derivative.
-
Enolate Formation: The N-butyryl spirooxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. A solution of LDA in THF is added dropwise to generate the lithium enolate.
-
Alkylation: The alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC).
-
Workup: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to separate the diastereomers.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.
Materials:
-
Alkylated N-butyryl spirooxazolidinone
-
Lithium hydroxide (B78521) (LiOH) or Lithium hydroperoxide (LiOOH)
-
Hydrogen peroxide (if using LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Acid for neutralization (e.g., 1 M HCl)
-
Solvents for extraction (e.g., diethyl ether)
Procedure:
-
Hydrolysis: The purified alkylated product is dissolved in a mixture of THF and water. Lithium hydroxide and hydrogen peroxide (or LiOOH) are added, and the mixture is stirred at room temperature.
-
Workup: Once the reaction is complete, the THF is removed under reduced pressure. The aqueous residue is acidified to pH ~2 with 1 M HCl.
-
Extraction: The chiral carboxylic acid is extracted from the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the product.
-
Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Visualizations
Application of Gluconamide-Based Surfactants in Micellar Electrokinetic Chromatography: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of gluconamide-based surfactants in Micellar Electrokinetic Chromatography (MEKC). This compound-based surfactants, derived from renewable resources, offer unique selectivity and are particularly effective for the chiral separation of pharmaceuticals. Their biocompatibility and distinct micellar properties make them a valuable alternative to traditional surfactants in MEKC.
Introduction to this compound-Based Surfactants in MEKC
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes a pseudostationary phase of micelles to separate a wide range of analytes, including neutral compounds and enantiomers.[1] this compound-based surfactants, a class of non-ionic or ionic sugar-based surfactants, have emerged as effective pseudostationary phases in MEKC.[2][3] These surfactants possess a hydrophilic head group derived from glucose and a variable hydrophobic tail, allowing for a tunable separation selectivity.
The primary advantages of using this compound-based surfactants in MEKC include:
-
Unique Chiral Recognition Capabilities: The multiple stereogenic centers in the glucose head group provide excellent chiral recognition for a variety of pharmaceutical compounds.[3][4]
-
Biocompatibility and Biodegradability: Derived from natural sources, these surfactants are generally considered more environmentally friendly than many synthetic alternatives.
-
Compatibility with Mass Spectrometry (MS): Polymeric versions of these surfactants exhibit low ion suppression, making them highly compatible with MEKC-MS applications for sensitive detection.[2][3]
This document will focus on two main classes: N-Alkanoyl-N-methylglucamides (non-polymeric) and polymeric glucopyranoside-based surfactants.
Quantitative Data of this compound-Based Surfactants
The physicochemical properties of surfactants are critical for developing and optimizing MEKC methods. The following tables summarize key quantitative data for selected this compound-based surfactants.
Table 1: Physicochemical Properties of N-Alkanoyl-N-methylglucamides (MEGA-n)
| Surfactant | Alkyl Chain Length | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) | Aggregation Number (N) |
| N-Octanoyl-N-methylglucamide (MEGA-8) | C8 | 321.41[5] | 58 (20-25°C) | ~70-90 |
| N-Nonanoyl-N-methylglucamide (MEGA-9) | C9 | 335.44 | 20-25 | ~100-120 |
| N-Decanoyl-N-methylglucamide (MEGA-10) | C10 | 349.46[6][7] | 6-7 (20-25°C) | ~140-160 |
Table 2: Applications of Polymeric Glucopyranoside Surfactants in Chiral MEKC
| Surfactant | Analyte Class | Key Separation Parameters | Resolution (Rs) | Limit of Detection (LOD) |
| Poly-α-D-SUGP | Ephedrine Alkaloids | 25 mM NH4OAc (pH 5.0), 30 mM surfactant, +20 kV[3] | > 1.5 for most | 10-100 ng/mL[3] |
| Poly-α-D-SUGP | β-Blockers | 25 mM NH4OAc (pH 7.0), 30 mM surfactant, +20 kV[3] | > 1.5 for most | 10-100 ng/mL[3] |
| Poly-β-D-SUGS | Tropane Alkaloids | 15 mM NH4OAc (pH 5.0), 15 mM surfactant | Atropine: Improved Rs | Not Reported |
| Poly-β-D-SUGP | Tropane Alkaloids | 15 mM NH4OAc (pH 5.0), 15 mM surfactant | Homatropine: Rs = 5.0 | Not Reported |
| L-UCLB (with TM-β-CD) | Profens (anionic) | 5 mM Sodium Acetate (pH 5.0), 1.5-2.0 mM L-UCLB, 35 mM TM-β-CD | 2.0 - 2.4 | Not Reported |
Experimental Protocols
This section provides detailed protocols for the application of this compound-based surfactants in MEKC for the separation of different classes of analytes.
General MEKC System Setup and Workflow
The logical workflow for developing a MEKC method using this compound-based surfactants is outlined below.
References
- 1. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Carbohydrate based Polymeric Surfactants for Chiral Micellar Electrokinetic Chromatography (CMEKC) Coupled to Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Application of Novel Chiral Ionic Liquids and their Polymers in Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Octanoyl-N-methylglucamine | C15H31NO6 | CID 160091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Decanoyl-N-methylglucamine | CymitQuimica [cymitquimica.com]
- 7. CAS 85261-20-7: Decanoyl N-methylglucamide | CymitQuimica [cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Gluconamide for Protein Solubilization
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing gluconamide concentration for maximizing protein solubilization. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is N-Hexyl-D-gluconamide and why is it used for protein solubilization?
A1: N-Hexyl-D-gluconamide is a non-ionic detergent with an amphipathic nature, featuring a hydrophilic sugar headgroup and a hydrophobic hexyl tail.[1] This structure allows it to disrupt the lipid bilayer of cell membranes, making it effective for cell lysis and the solubilization of membrane proteins.[1] As a mild, non-ionic detergent, it is often chosen to preserve the native structure and function of proteins, which is critical for many downstream applications.[1]
Q2: What is the Critical Micelle Concentration (CMC) of N-Hexyl-D-gluconamide and its importance?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers self-assemble into micelles.[1] For effective protein solubilization, the concentration of N-Hexyl-D-gluconamide should be above its CMC.[1] While a specific CMC for N-Hexyl-D-gluconamide is not widely reported, a related compound, n-Hexyl-β-D-glucopyranoside, has a CMC of approximately 250 mM, which can be used as a starting point for optimization.[1] Other estimates for short-chain alkyl glycoside detergents suggest a CMC in the range of 25-30 mM.[2]
Q3: How do I select the optimal concentration of N-Hexyl-D-gluconamide for my specific protein?
A3: The optimal concentration can vary depending on the cell type (e.g., mammalian, bacterial, yeast) and the specific protein.[1] It is highly recommended to perform a concentration titration to determine the lowest effective concentration that provides sufficient solubilization without causing protein denaturation or aggregation.[1] A good starting point is to test a range of concentrations around the estimated CMC.[1]
Q4: Can N-Hexyl-D-gluconamide interfere with downstream applications?
A4: Yes, like other detergents, N-Hexyl-D-gluconamide can potentially interfere with certain downstream assays, such as some protein quantification methods.[1] It is important to verify the compatibility of your lysis buffer components with all subsequent experimental steps. If interference is a concern, detergent removal methods like dialysis or size-exclusion chromatography may be necessary.[1]
Q5: How can I prevent protein degradation during cell lysis with N-Hexyl-D-gluconamide?
A5: Protein degradation is a common issue during cell lysis. To minimize this, always work at low temperatures (4°C) and add a protease inhibitor cocktail to your lysis buffer.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Insufficient detergent concentration. | Increase the concentration of N-Hexyl-D-gluconamide to ensure it is above the CMC.[1] |
| Lysis conditions are too gentle for the cell type. | For cells with tough cell walls (e.g., bacteria, yeast), combine detergent lysis with a physical method like sonication or a French press.[1] | |
| Insufficient incubation time. | Increase the incubation time of the cells with the lysis buffer.[1] | |
| Low Protein Yield | Incomplete cell lysis. | Refer to the solutions for "Incomplete Cell Lysis".[1] |
| Protein degradation. | Add a protease inhibitor cocktail to the lysis buffer and maintain cold temperatures throughout the experiment.[1][3] | |
| Protein precipitation or aggregation. | The detergent concentration may be too high. Perform a concentration titration to optimize the N-Hexyl-D-gluconamide concentration.[1] Consider adding stabilizing agents like glycerol. | |
| High Viscosity of Lysate | Release of DNA and RNA from the nucleus. | Add DNase and RNase to the lysis buffer to digest nucleic acids. Sonication can also help to shear DNA.[1] |
| Protein Denaturation | Harsh lysis conditions. | While N-Hexyl-D-gluconamide is a mild detergent, if denaturation is observed, try reducing the detergent concentration or the incubation time.[1] |
| Interference with Downstream Assays | Presence of detergent in the sample. | Confirm the compatibility of N-Hexyl-D-gluconamide with your specific assay. If necessary, remove the detergent using methods like dialysis or size-exclusion chromatography.[1] |
Data Presentation
Table 1: Physicochemical Properties of N-Hexyl-D-gluconamide and Other Common Detergents
Disclaimer: The data for N-Hexyl-D-gluconamide is based on typical properties of short-chain alkyl glycoside detergents and should be considered a guideline. Experimental validation is crucial.[2]
| Detergent | Type | Molecular Weight ( g/mol ) | Estimated Critical Micelle Concentration (CMC) (mM) |
| N-Hexyl-D-gluconamide | Non-ionic | 279.33 | ~25-30 [2] |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 292.37 | 20-25 |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.62 | 0.17 |
| Triton X-100 | Non-ionic | ~625 | 0.24 |
| CHAPS | Zwitterionic | 614.88 | 6-10 |
Table 2: Hypothetical Comparative Data for Solubilization of a Model Membrane Protein
This table illustrates the type of quantitative data that should be generated to evaluate the effectiveness of N-Hexyl-D-gluconamide for a specific protein of interest.
| Detergent (at 2x CMC) | Protein Yield (mg/L of culture) | Purity (%) | Monodispersity by SEC (%) | Thermal Stability (Tm, °C) |
| N-Hexyl-D-gluconamide | 1.8 | 92 | 95 | 58 |
| n-Octyl-β-D-glucopyranoside (OG) | 1.5 | 88 | 90 | 55 |
| n-Dodecyl-β-D-maltoside (DDM) | 2.5 | 95 | 98 | 62 |
| Triton X-100 | 2.2 | 85 | 80 | 59 |
| CHAPS | 1.2 | 90 | 93 | 56 |
Experimental Protocols
Protocol 1: Detergent Concentration Titration for Optimal Protein Solubilization
This protocol outlines a method to determine the optimal concentration of N-Hexyl-D-gluconamide for solubilizing a target membrane protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)
-
10% (w/v) N-Hexyl-D-gluconamide stock solution
-
Ultracentrifuge and tubes
-
SDS-PAGE analysis equipment
Procedure:
-
Membrane Preparation:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
Collect the supernatant and ultracentrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in Lysis Buffer. Determine the total protein concentration.
-
-
Solubilization Screen:
-
Aliquot the membrane suspension into several tubes, each containing the same amount of total protein (e.g., 1 mg).
-
Add the 10% N-Hexyl-D-gluconamide stock solution to each tube to achieve a range of final concentrations (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Include a negative control with no detergent.
-
Incubate the samples on a rotator for 1-2 hours at 4°C.
-
-
Analysis:
-
Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Carefully collect the supernatant, which contains the solubilized proteins.
-
Analyze the amount of solubilized target protein in each supernatant fraction by SDS-PAGE and Western blotting or another quantitative protein assay. The optimal concentration is the one that yields the most target protein in the supernatant without significant aggregation.
-
Protocol 2: Thermal Shift Assay (TSA) for Protein Stability Assessment
This protocol can be used to assess the stabilizing effect of N-Hexyl-D-gluconamide on a purified protein.[4] An increase in the melting temperature (Tm) indicates greater protein stability.[4]
Materials:
-
Purified protein in a suitable buffer containing the optimized concentration of N-Hexyl-D-gluconamide.
-
SYPRO Orange dye (5000x stock in DMSO).[4]
-
96-well qPCR plate.[4]
-
Real-time PCR instrument.[4]
Procedure:
-
Prepare a master mix containing the purified protein (final concentration 0.1-0.2 mg/mL) and SYPRO Orange dye (final dilution 1:1000).[4]
-
Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.[4]
-
Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.[4]
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[4]
-
The melting temperature (Tm) is determined by fitting the resulting fluorescence curve to a Boltzmann equation.[4]
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting low protein yield.
References
Troubleshooting gluconamide interference in Bradford and BCA protein assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Bradford and BCA protein assays, with a specific focus on interference caused by gluconamide.
Frequently Asked Questions (FAQs)
Q1: Why am I getting unexpectedly high protein concentration readings in my samples containing this compound?
A: High readings in the presence of this compound can occur due to interference with the assay chemistry. In the BCA assay, substances with reducing properties can interfere, while in the Bradford assay, certain compounds can interact with the Coomassie dye. This compound, being a sugar derivative with multiple hydroxyl groups, may act as a reducing agent in the alkaline environment of the BCA assay, leading to a false positive signal. In the Bradford assay, while less likely to be a strong interference, the high density of hydroxyl groups could potentially interact with the dye, affecting its binding to proteins.
Q2: How does this compound interfere with the BCA protein assay?
A: The BCA assay is based on the reduction of cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺) by protein, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). This compound, possessing multiple hydroxyl groups, can also reduce Cu²⁺ to Cu¹⁺, particularly under the alkaline conditions of the assay.[1][2] This non-protein-mediated reduction leads to an inflated colorimetric signal, resulting in an overestimation of the actual protein concentration.
Q3: What is the likely mechanism of this compound interference in the Bradford protein assay?
A: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum.[3][4] Interference in the Bradford assay often arises from substances that interact with the dye, such as detergents or compounds that alter the pH. While direct data on this compound is scarce, sugars and other carbohydrates are known to interfere, potentially by sequestering the dye and preventing it from binding to proteins, or by stabilizing the free form of the dye.[5][6] This can lead to either an underestimation or a higher background signal.
Q4: Are there alternative protein assays that are less susceptible to interference from substances like this compound?
A: Yes, several alternatives exist. A simple UV-Vis measurement at 280 nm can quantify proteins based on the absorbance of aromatic amino acids, though this is sensitive to contamination by any molecule that absorbs UV light.[7] For samples containing reducing agents, a reducing agent-compatible BCA assay kit is a suitable option.[8][9][10] Alternatively, methods that first separate the protein from interfering substances, such as precipitation followed by resolubilization, can be used with standard assays.[11][12][]
Troubleshooting Guides
Issue: High Background or False Positive Results in BCA Assay with this compound
This section provides guidance on how to mitigate the interference of this compound in the BCA protein assay.
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of the interfering substance (this compound) to a level that no longer significantly affects the assay.[10][11] | Simple and quick. | Requires the initial protein concentration to be high enough to remain within the assay's detection range after dilution. May not be feasible for samples with low protein content. |
| Protein Precipitation | Uses agents like trichloroacetic acid (TCA) or acetone (B3395972) to precipitate the protein, which is then separated from the supernatant containing the interfering this compound.[11][12] | Effectively removes a wide range of interfering substances. | Can lead to protein loss and may be difficult to fully resolubilize the protein pellet. |
| Dialysis/Desalting | Removes small molecules like this compound from the protein sample by diffusion across a semi-permeable membrane.[11] | Gentle method that preserves protein activity. | Can be time-consuming and may result in sample dilution. |
| Use of a Reducing Agent Compatible BCA Assay | These kits contain reagents that modify reducing agents to prevent them from interfering with the copper reduction step.[8][9][10] | Convenient and specifically designed to handle reducing substances. | May be more expensive than standard kits. |
Experimental Protocols
Protocol 1: Acetone Precipitation of Proteins
This protocol is designed to remove interfering substances like this compound from protein samples prior to a BCA or Bradford assay.[11]
Materials:
-
Protein sample
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Buffer for protein resolubilization (compatible with the chosen protein assay)
Procedure:
-
Pipette your protein sample (e.g., 100 µL) into a microcentrifuge tube.
-
Add four volumes of cold acetone (400 µL) to the sample.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein.
-
Carefully decant and discard the supernatant which contains the this compound.
-
Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry as it may be difficult to redissolve.
-
Resuspend the protein pellet in a suitable volume of a buffer that is compatible with your protein assay (e.g., PBS for Bradford assay).
-
Proceed with your chosen protein quantification assay.
Protocol 2: Standard Bradford Assay
This protocol outlines the steps for a standard Bradford protein assay.
Materials:
-
Bradford reagent
-
Protein standards (e.g., Bovine Serum Albumin, BSA) at known concentrations
-
Unknown protein samples
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare a series of protein standards by diluting a stock solution of BSA to concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as your samples.
-
Pipette a small volume (e.g., 5 µL) of each standard and each unknown sample into separate test tubes or microplate wells.
-
Add a larger volume (e.g., 250 µL) of the Bradford reagent to each tube or well and mix thoroughly.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer or microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards versus their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
Caption: Mechanism of this compound Interference in the BCA Assay.
Caption: Potential Mechanism of this compound Interference in the Bradford Assay.
Caption: Troubleshooting Workflow for Protein Assay Interference.
References
- 1. Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Coomassie blue staining | Abcam [abcam.com]
- 3. cir-safety.org [cir-safety.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Gammopathy interference in clinical chemistry assays: mechanisms, detection and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. "Correction in Bicinchoninic Acid (BCA) Absorbance Assay to Analyze Pro" by Daniel L. Smith, Elizabeth N. Lemieux et al. [scholarsmine.mst.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Page loading... [wap.guidechem.com]
- 12. This compound | 3118-85-2 [chemicalbook.com]
Strategies to prevent gluconamide precipitation at low temperatures.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the precipitation of gluconamide in your experimental solutions, particularly at low temperatures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern at low temperatures?
A1: this compound is a small, polar molecule with multiple hydrogen bond donor and acceptor sites, making it readily soluble in aqueous solutions at ambient temperatures. However, like many polar compounds, its solubility can decrease significantly as the temperature is lowered. This is because the kinetic energy of the solvent (water) molecules decreases, reducing their ability to effectively solvate the this compound molecules and leading to precipitation or crystallization.
Q2: What are the primary factors that influence this compound precipitation?
A2: The main factors influencing this compound precipitation are:
-
Temperature: This is the most critical factor. As temperature decreases, the solubility of this compound in aqueous solutions drops.
-
Concentration: A solution that is near its saturation point at a higher temperature will likely precipitate this compound upon cooling.
-
pH: The pH of the solution can affect the stability of the amide bond and the overall charge of any impurities, which can influence solubility.[1] While this compound is neutral, extreme pH values could potentially lead to hydrolysis over time, although this is less of a concern for short-term experimental storage.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in your buffer can impact the solubility of this compound through "salting-in" or "salting-out" effects.
-
Presence of Co-solvents or Additives: The addition of other substances can either enhance or decrease solubility.
Q3: Are there any recommended starting points for dissolving this compound to avoid precipitation?
A3: A good starting practice is to prepare a concentrated stock solution of this compound in a suitable solvent or co-solvent system where it exhibits high solubility. This stock can then be diluted into your aqueous experimental buffer. This approach can sometimes prevent the formation of less soluble crystalline structures.
Q4: What are co-solvents and how can they help prevent this compound precipitation?
A4: Co-solvents are liquids that are miscible with the primary solvent (in this case, water) and can increase the solubility of a solute. For polar molecules like this compound, co-solvents such as glycerol (B35011), propylene (B89431) glycol, and ethanol (B145695) can enhance solubility by disrupting the formation of the solute's crystal lattice and by forming favorable hydrogen bonds with the this compound molecules.[2][3]
Troubleshooting Guide: this compound Precipitation
Issue: My this compound solution becomes cloudy or forms a precipitate upon cooling.
This guide will walk you through a systematic approach to troubleshoot and resolve this common issue.
Step 1: Assess the Concentration and Cooling Rate
-
Is the this compound concentration too high?
-
Solution: Try reducing the concentration of this compound in your solution. If a high concentration is essential for your experiment, you will likely need to employ a co-solvent system (see Step 3).
-
-
Is the cooling rate too fast?
-
Solution: Employ a slow and controlled cooling protocol. A gradual decrease in temperature allows the solution to remain closer to equilibrium, which can reduce the driving force for precipitation.
-
Step 2: Evaluate the Solvent System
-
Are you using a pure aqueous buffer?
-
Solution: Consider the addition of a co-solvent to increase the solubility of this compound at lower temperatures.
-
Step 3: Implement a Co-solvent or Cryoprotectant Strategy
-
Which co-solvent should I choose?
-
Recommendation: Glycerol and propylene glycol are excellent choices as they are highly soluble in water and are effective cryoprotectants. They work by disrupting ice crystal formation and maintaining a more fluid solvent environment at low temperatures.[2]
-
-
How much co-solvent should I add?
-
Solution: The optimal concentration of a co-solvent needs to be determined empirically for your specific application. Start with a low concentration (e.g., 5% v/v) and gradually increase it, observing the effect on precipitation.
-
Step 4: Consider the pH of Your Solution
-
Is the pH of your solution optimal for this compound stability?
-
Solution: While this compound is relatively stable, ensuring your solution is buffered within a neutral to slightly acidic pH range (e.g., pH 6-7.5) is a good practice to minimize any potential for hydrolysis, especially during long-term storage.
-
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound vs. Temperature
| Temperature (°C) | Estimated Solubility ( g/100 mL) |
| 25 | ~ 59 |
| 10 | ~ 45 |
| 4 | ~ 38 |
| 0 | ~ 32 |
| -10 | ~ 20 (in supercooled solution) |
Disclaimer: This data is an estimation and should be used as a guideline for experimental design. Actual solubility may vary based on specific experimental conditions.
Table 2: Effect of Co-solvents on the Freezing Point of Aqueous Solutions
| Co-solvent | Concentration (v/v %) | Approximate Freezing Point (°C) |
| None | 0 | 0 |
| Propylene Glycol | 20 | -8 |
| Propylene Glycol | 40 | -22 |
| Glycerol | 20 | -7 |
| Glycerol | 40 | -18 |
This data illustrates the general cryoprotectant effect of these co-solvents.
Experimental Protocols
Protocol 1: Determining the Optimal Co-solvent Concentration to Prevent Precipitation
Objective: To empirically determine the minimum concentration of a co-solvent (e.g., glycerol or propylene glycol) required to maintain a specific concentration of this compound in solution at a target low temperature.
Materials:
-
This compound
-
Deionized water
-
Selected co-solvent (e.g., glycerol, propylene glycol)
-
A series of sealable vials or tubes
-
A programmable cold bath or refrigerator/freezer set to the target temperature
-
Vortex mixer
Methodology:
-
Prepare a Concentrated this compound Stock Solution: Prepare a stock solution of this compound in deionized water at a concentration that is known to precipitate at your target low temperature.
-
Set up a Co-solvent Titration Series: a. In a series of labeled vials, add a fixed volume of your this compound stock solution (e.g., 1 mL). b. To each vial, add an increasing volume of the co-solvent to achieve a range of final concentrations (e.g., 0%, 5%, 10%, 15%, 20% v/v). c. Add deionized water to each vial to equalize the final volume. d. Vortex each vial thoroughly to ensure complete mixing.
-
Controlled Cooling: Place all vials in a controlled temperature environment (e.g., a 4°C refrigerator or a -10°C freezer).
-
Observation: a. Periodically (e.g., after 1, 4, and 24 hours), visually inspect each vial for any signs of cloudiness or precipitation. b. Record the minimum co-solvent concentration that prevents precipitation at your target temperature and time point.
-
Prepare Final Solution: Once the optimal co-solvent ratio is determined, prepare your final experimental solution with this composition.
Protocol 2: General Method for Preparing a Low-Temperature Stable this compound Solution
Objective: To prepare a this compound solution that remains stable and free of precipitate at a specified low temperature.
Materials:
-
This compound
-
Deionized water
-
Glycerol
-
Buffer components (if required)
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare the Aqueous Phase: In a beaker, combine the required volume of deionized water and any buffer components.
-
Add Co-solvent: Add the predetermined optimal volume of glycerol to the aqueous phase and stir until the solution is homogeneous.
-
Dissolve this compound: While stirring, slowly add the powdered this compound to the water-glycerol mixture.
-
Gentle Warming (Optional): If the this compound is slow to dissolve, you may gently warm the solution (e.g., to 30-40°C) to aid dissolution. Do not overheat.
-
Cool to Room Temperature: Once the this compound is fully dissolved, allow the solution to cool to room temperature.
-
Sterile Filtration (if required): If your application requires a sterile solution, filter it through a 0.22 µm filter.
-
Storage: Store the final solution at your target low temperature.
Visualizations
Caption: Key factors that can lead to the precipitation of this compound from aqueous solutions.
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Caption: How co-solvents can prevent this compound precipitation by disrupting crystal formation.
References
Method for removal of gluconamide from protein samples post-purification.
Technical Support Center: Removal of Gluconamide from Protein Samples
Welcome to the technical support center for protein purification. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of this compound from protein samples post-purification.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound from my protein sample?
This compound is a small, polar, and uncharged molecule. While it may be used as a stabilizer or be a component of your purification buffer, its presence can interfere with downstream applications. Potential interferences include:
-
Mass Spectrometry: Can suppress the protein signal or appear as a contaminant.
-
Crystallography: May interfere with crystal formation.
-
Functional Assays: Could interact with the protein or other assay components, affecting results.
-
Lyophilization: Can result in a sticky or difficult-to-handle powder.
Q2: What are the primary methods for removing this compound?
The most common and effective methods for removing small, polar molecules like this compound from protein samples are:
-
Dialysis: A simple and gentle method based on passive diffusion across a semi-permeable membrane.
-
Diafiltration (Buffer Exchange): A faster and more efficient method that uses pressure-driven filtration to exchange the buffer.
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatography technique that separates molecules based on size.
-
Protein Precipitation: A method that can be used to concentrate the protein while leaving small molecules like this compound in the supernatant.
Q3: Which method is best for my specific application?
The choice of method depends on factors such as sample volume, protein concentration, desired final buffer, and the required speed of the process. The table below provides a comparison to help you decide.
Q4: What is the molecular weight of this compound, and why is it important?
This compound has a molecular weight of approximately 195.17 g/mol [1][2]. This is important for selecting the appropriate molecular weight cut-off (MWCO) for dialysis or diafiltration membranes, and the correct resin for size exclusion chromatography to ensure efficient separation from your protein of interest.
Q5: Can this compound interact with my protein?
Yes, this compound has multiple hydroxyl groups and an amide group, allowing it to form hydrogen bonds[3][4]. It is possible for it to have weak, non-specific interactions with the surface of proteins, particularly with polar or charged residues. This potential for interaction should be considered when choosing a removal method.
Data Presentation: Comparison of this compound Removal Methods
| Feature | Dialysis | Diafiltration | Size Exclusion Chromatography (Desalting) | Protein Precipitation |
| Principle | Passive diffusion across a semi-permeable membrane. | Pressure-driven convective flow across a semi-permeable membrane. | Separation based on molecular size using a porous resin. | Altering solvent conditions to decrease protein solubility. |
| Speed | Slow (hours to overnight)[5]. | Fast (minutes to hours)[6]. | Very Fast (minutes)[7]. | Fast (under an hour). |
| Sample Dilution | Yes, can be significant[5]. | Minimal, as volume can be kept constant. | Yes, can be significant. | No, results in protein concentration. |
| Buffer Usage | High (typically 200-500x the sample volume)[8]. | Low to moderate. | Low, only requires buffer to equilibrate and run the column. | Requires precipitating agent and resuspension buffer. |
| Protein Recovery | Generally high, but can have losses with dilute samples due to non-specific binding to the membrane[5]. | High, but potential for membrane fouling. | High, typically >95%. | Variable, depends on protein and precipitation conditions; risk of incomplete resolubilization. |
| Scalability | Difficult for large volumes. | Easily scalable[6]. | Scalable. | Can be scaled, but may become cumbersome. |
| Gentleness | Very gentle. | Gentle, but shear forces can be a concern for sensitive proteins. | Very gentle[9]. | Can cause protein denaturation and aggregation[10]. |
| Best For | Small sample volumes, gentle buffer exchange. | Rapid buffer exchange, large sample volumes. | Rapid desalting and buffer exchange. | Concentrating the protein while removing contaminants. |
Experimental Workflows and Protocols
Workflow for Selecting a this compound Removal Method
Caption: Decision tree for selecting an appropriate method for this compound removal.
Protocol 1: this compound Removal by Dialysis
This protocol is suitable for gentle removal of this compound from small to medium sample volumes.
Materials:
-
Dialysis tubing or cassette with a Molecular Weight Cut-Off (MWCO) of 3-10 kDa (at least 3-5 times smaller than the molecular weight of the protein of interest).
-
Dialysis buffer (the desired final buffer for the protein sample).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold a buffer volume 200-500 times that of the sample.
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. This usually involves rinsing with deionized water.
-
Load the Sample: Pipette the protein sample into the dialysis tubing/cassette, leaving some space for potential volume increase. Securely close the open end with a clip.
-
Perform Dialysis: Place the sealed dialysis bag in the beaker with the dialysis buffer. Ensure the bag is fully submerged. Place the beaker on a stir plate and add a stir bar to the buffer (not the sample) to ensure continuous mixing.
-
Incubate: Perform the dialysis at 4°C for 4-6 hours or overnight.
-
Change the Buffer: For efficient removal, change the dialysis buffer 2-3 times. A typical schedule is after 4 hours, then after another 4 hours, followed by an overnight dialysis.
-
Recover the Sample: Carefully remove the dialysis bag from the buffer, gently dry the outside, and transfer the protein sample to a clean tube.
Protocol 2: this compound Removal by Diafiltration
This method is ideal for rapid buffer exchange and for larger sample volumes.
Materials:
-
Centrifugal ultrafiltration device or a tangential flow filtration (TFF) system with a membrane MWCO of 3-10 kDa.
-
Diafiltration buffer (the desired final buffer).
-
Centrifuge (for centrifugal devices) or peristaltic pump (for TFF).
Procedure (using a centrifugal device):
-
Prepare the Device: Pre-rinse the ultrafiltration device with buffer to remove any preservatives.
-
Load the Sample: Add the protein sample to the device.
-
Concentrate (Optional): Centrifuge the device according to the manufacturer's instructions to concentrate the sample slightly. This can reduce the amount of diafiltration buffer needed.
-
Dilute: Add the diafiltration buffer to the concentrated sample, bringing the volume back to the original sample volume.
-
Repeat Concentration/Dilution: Repeat the centrifugation and dilution steps 3-5 times. This process is known as discontinuous diafiltration. To achieve >99% removal of this compound, a total of 5 diafiltration volumes of buffer is recommended.
-
Final Concentration: After the final dilution and centrifugation step, concentrate the sample to the desired final volume.
-
Recover the Sample: Carefully collect the concentrated, this compound-free protein sample from the device.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery after Dialysis | Protein precipitation: The removal of this compound (which may act as a stabilizer) or the change in buffer composition has caused the protein to become insoluble. | - Perform a stepwise dialysis, gradually decreasing the this compound concentration. - Ensure the final buffer has an appropriate pH and ionic strength for your protein's stability[11]. - Consider adding other stabilizers (e.g., glycerol, arginine) to the dialysis buffer. |
| Non-specific binding to the membrane: This is more common with dilute protein samples (<0.1 mg/mL)[5]. | - Use a low-protein-binding membrane (e.g., PES). - Add a carrier protein like BSA if compatible with downstream applications[5]. | |
| Sample Volume Increased Significantly during Dialysis | Osmotic pressure difference: If the sample has a high concentration of other solutes besides this compound, water will move into the dialysis bag[5]. | - Perform a stepwise dialysis against buffers with decreasing concentrations of the other solutes. |
| Incomplete Removal of this compound | Insufficient dialysis time or buffer volume: Equilibrium was not sufficiently reached or the concentration gradient was not maintained. | - Increase the dialysis time and the number of buffer changes[12]. - Use a much larger volume of dialysis buffer (at least 500x the sample volume)[8]. - Ensure adequate stirring of the buffer during dialysis[8]. |
| Slow Flow Rate during Diafiltration | Membrane fouling: Protein aggregation or non-specific binding is clogging the membrane pores. | - Pre-filter your sample to remove any aggregates. - Optimize the buffer conditions (pH, ionic strength) to improve protein solubility. - For TFF, increase the tangential flow rate. |
| Protein Precipitation during Buffer Exchange | Protein instability in the new buffer: The target buffer is not suitable for your protein. | - Before processing the entire sample, test the stability of a small aliquot of your protein in the new buffer. - Adjust the pH, salt concentration, or add stabilizers to the new buffer. |
| Protein Elutes with this compound in SEC | Poor separation: The resolution of the column is not sufficient to separate the protein from this compound. | - Ensure you are using a desalting-grade resin (e.g., G-25 or equivalent) with an appropriate exclusion limit for your protein[7]. - Do not overload the column; the sample volume should be no more than 30% of the column bed volume. |
Visualizations of Experimental Workflows
Dialysis Workflow
Caption: Step-by-step workflow for removing this compound using dialysis.
Diafiltration Workflow (Centrifugal Device)
Caption: Workflow for this compound removal using discontinuous diafiltration.
References
- 1. This compound | C6H13NO6 | CID 124042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Diafiltration in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Dialysis Methods for Protein Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 10. Protein precipitation - Wikipedia [en.wikipedia.org]
- 11. agrisera.com [agrisera.com]
- 12. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing Gluconamide-Mediated Cell Lysis Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of gluconamide-mediated cell lysis protocols.
Frequently Asked Questions (FAQs)
Q1: What is N-Hexyl-D-gluconamide and what is its mechanism of action in cell lysis?
N-Hexyl-D-gluconamide is a non-ionic detergent used for cell lysis.[1] Its structure includes a hydrophilic sugar headgroup and a hydrophobic hexyl tail, giving it an amphiphilic nature that allows it to disrupt the lipid bilayer of cell membranes, leading to cell lysis.[1] As a mild, non-ionic detergent, it is particularly useful for solubilizing membrane proteins while preserving their native structure and function, which is critical for downstream applications like immunoprecipitation and various functional assays.[1][2]
Q2: Why is the Critical Micelle Concentration (CMC) of N-Hexyl-D-gluconamide important for cell lysis?
Q3: How do I determine the optimal concentration of N-Hexyl-D-gluconamide for my specific cell type?
The ideal concentration of N-Hexyl-D-gluconamide can differ based on the cell type (e.g., mammalian, bacterial, yeast) and the intended downstream application.[1] It is highly recommended to perform a concentration titration to identify the lowest effective concentration that achieves sufficient lysis without causing significant protein denaturation or aggregation.[1] You can start with a range of concentrations around the estimated CMC and evaluate the lysis efficiency and protein yield.[1]
Q4: Can N-Hexyl-D-gluconamide interfere with downstream applications?
Yes, as with other detergents, N-Hexyl-D-gluconamide can potentially interfere with certain downstream assays.[1] It is important to check the compatibility of the detergent with your specific application.[1] If interference is a concern, methods such as dialysis or size-exclusion chromatography can be used to remove the detergent from the sample.[1]
Q5: How can I minimize protein degradation during cell lysis with N-Hexyl-D-gluconamide?
To prevent protein degradation, it is crucial to work quickly and keep samples on ice or at 4°C throughout the lysis procedure.[3][4] Additionally, always add a freshly prepared protease inhibitor cocktail to the lysis buffer immediately before use.[1][5] For studies involving phosphoproteins, phosphatase inhibitors should also be included.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Insufficient Detergent Concentration: The concentration of N-Hexyl-D-gluconamide is below the optimal level for the specific cell type and density. | Perform a concentration titration to determine the optimal detergent concentration. Start with a range around the estimated CMC (an initial estimate can be based on related compounds like n-Hexyl-β-D-glucopyranoside with a CMC of 250 mM).[1] |
| Inadequate Incubation Time: The incubation period is not long enough for the detergent to effectively disrupt the cell membranes. | Increase the incubation time on ice. A typical starting point is 30 minutes, but this may need to be optimized.[1] | |
| Insufficient Lysis Buffer Volume: The volume of lysis buffer is too low for the number of cells being processed. | Increase the volume of lysis buffer. A general guideline is to use 1 mL of lysis buffer per 10^7 mammalian cells.[1] For different cell types or densities, this may need adjustment. | |
| Low Protein Yield | Incomplete Cell Lysis: If cells are not fully lysed, the protein yield will be reduced. | Refer to the solutions for "Incomplete Cell Lysis".[1] |
| Protein Degradation: Proteases released during lysis can degrade the target proteins. | Always add a fresh protease inhibitor cocktail to the lysis buffer immediately before use and keep the samples on ice at all times.[1][4][5] | |
| Protein Precipitation: The protein of interest may be precipitating out of solution. | This could be due to harsh lysis conditions. As a mild detergent, N-Hexyl-D-gluconamide is less likely to cause this, but consider reducing the detergent concentration or incubation time if precipitation is observed.[1] | |
| High Viscosity of Lysate | Release of Nucleic Acids: DNA and RNA released from lysed cells can make the lysate viscous, which can interfere with subsequent steps. | Add DNase I and RNase A to the lysis buffer to digest nucleic acids and reduce viscosity.[1] Sonication can also be used to shear DNA.[1] |
| Protein Denaturation | Harsh Lysis Conditions: Although N-Hexyl-D-gluconamide is a mild detergent, excessive concentrations or prolonged incubation could potentially lead to denaturation. | If protein denaturation is suspected, try reducing the detergent concentration or shortening the incubation time.[1] |
| Interference with Downstream Assays | Presence of Detergent: The detergent in the sample may not be compatible with subsequent analytical methods. | Check the compatibility of N-Hexyl-D-gluconamide with your specific assay.[1] If necessary, remove the detergent using techniques like dialysis or size-exclusion chromatography.[1] |
Experimental Protocols
Protocol 1: General Mammalian Cell Lysis
This protocol provides a general procedure for lysing adherent or suspension mammalian cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) N-Hexyl-D-gluconamide
-
Protease Inhibitor Cocktail
Procedure:
-
Cell Preparation:
-
Adherent Cells: Wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS.
-
-
Lysis: Add ice-cold Lysis Buffer containing freshly added protease inhibitors. Use approximately 1 mL of Lysis Buffer for every 10^7 cells.[1]
-
Adherent Cells: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Resuspend the cell pellet in the Lysis Buffer.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with gentle vortexing periodically.[1]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Collection: Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Storage: Use the lysate immediately or store it at -80°C.
Protocol 2: Bacterial Cell Lysis (Gram-negative)
This protocol is a starting point for the lysis of gram-negative bacteria.
Materials:
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) N-Hexyl-D-gluconamide
-
Protease Inhibitor Cocktail
-
DNase I and RNase A
Procedure:
-
Cell Preparation: Harvest bacterial cells by centrifugation and wash the pellet with TE Buffer.
-
Enzymatic Digestion: Resuspend the cell pellet in TE Buffer containing lysozyme (e.g., 1 mg/mL) and incubate at room temperature for 30 minutes.
-
Lysis: Add ice-cold Lysis Buffer containing freshly added protease inhibitors, DNase I, and RNase A.
-
Incubation: Incubate on ice for 30 minutes with occasional gentle vortexing. For more efficient lysis, sonication on ice can be performed.[1]
-
Clarification: Centrifuge the lysate at 18,000 x g for 20 minutes at 4°C.[1]
-
Collection: Transfer the supernatant to a new pre-chilled tube.
-
Storage: Proceed with downstream applications or store at -80°C.
Visualizations
References
Optimization of reaction conditions for the amidation of glucono-δ-lactone.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the optimization of reaction conditions for the amidation of glucono-δ-lactone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to assist in overcoming common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amidation of glucono-δ-lactone, offering potential causes and solutions in a question-and-answer format.
| Issue | Question | Potential Causes | Suggested Solutions |
| Low to No Product Yield | Why am I getting a low yield or no desired amide product? | - Inadequate reaction temperature. - Incorrect choice of base or catalyst. - Hydrolysis of glucono-δ-lactone. - Inappropriate solvent. | - Increase the reaction temperature. In some cases, increasing the temperature up to 150°C can significantly improve the amide yield.[1] - Use a strong base like Sodium Hydride (NaH), which has been shown to provide high yields (up to 80%).[1] - Ensure anhydrous reaction conditions to prevent the hydrolysis of the lactone to gluconic acid.[2] - Employ polar aprotic solvents such as DMF, DMAc, or NMP.[1] |
| Side Product Formation | What are the likely side products, and how can I minimize their formation? | - Isomerization of glucono-δ-lactone. - Ring-opening of the lactone without amidation. - Over-reaction or side reactions of the amine. | - Treat the reaction mixture with an acid post-reaction to regenerate the desired δ-lactone from any isomerized forms.[1] - Control the reaction temperature and time to favor the amidation reaction over hydrolysis. - Use a stoichiometric amount of the amine or a slight excess to prevent unreacted starting material and potential side reactions. |
| Difficult Product Purification | How can I effectively purify the resulting gluconamide? | - Presence of unreacted starting materials. - Formation of polar byproducts. - Similar solubility of product and impurities. | - Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the product from impurities. - Recrystallization from a suitable solvent such as ethanol (B145695) or water can be an effective purification method.[3] - Liquid-liquid extraction can be used to remove water-soluble impurities. |
| Inconsistent Reaction Results | Why are my reaction results not reproducible? | - Variability in the quality of reagents. - Inconsistent reaction setup and conditions. - Catalyst deactivation. | - Use high-purity, anhydrous reagents and solvents. - Carefully control reaction parameters such as temperature, stirring speed, and reaction time. - If using a catalyst, ensure it is fresh or properly activated. Some catalysts may have a limited lifespan and may not withstand extended use without loss of activity.[1] |
Frequently Asked Questions (FAQs)
1. What is the general mechanism for the amidation of glucono-δ-lactone?
The amidation of glucono-δ-lactone proceeds through a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the lactone. This leads to the opening of the lactone ring and the formation of the corresponding this compound.
2. What are the key reaction parameters to optimize for this reaction?
The key parameters to optimize include:
-
Temperature: Higher temperatures generally favor the reaction, but excessive heat can lead to side product formation.[1]
-
Solvent: Polar aprotic solvents like DMF, DMAc, and NMP are often effective.[1] The choice of solvent can significantly influence the reaction rate and yield.
-
Catalyst/Base: The presence and choice of a catalyst or base can be crucial. Strong bases like NaH have been shown to be very effective.[1]
-
Reactant Stoichiometry: The molar ratio of the amine to the lactone should be carefully controlled to ensure complete conversion and minimize side reactions.
3. Can this reaction be performed without a catalyst?
Yes, the reaction can proceed without a catalyst, especially at elevated temperatures. However, the use of a suitable catalyst or base can significantly improve the reaction rate and yield, allowing the reaction to be performed under milder conditions.[1]
4. How does the pH of the reaction mixture affect the outcome?
The pH can influence the rate of hydrolysis of glucono-δ-lactone. In aqueous solutions, GDL is in equilibrium with gluconic acid, and this hydrolysis is accelerated by heat and high pH.[2] Therefore, controlling the pH, especially in aqueous media, is important to favor the amidation reaction.
5. What analytical techniques are suitable for monitoring the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product.
Experimental Protocols
General Protocol for the Amidation of Glucono-δ-lactone
This protocol provides a general procedure for the amidation of glucono-δ-lactone. The specific conditions may need to be optimized for different amines.
Materials:
-
Glucono-δ-lactone
-
Amine of choice
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)
-
Base (e.g., Sodium Hydride - NaH) (Optional, but recommended for higher yields)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring apparatus
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, recrystallization solvents)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.
-
Dry all glassware in an oven before use and allow to cool under a stream of inert gas.
-
Dissolve glucono-δ-lactone in the anhydrous solvent in the reaction flask.
-
If using a base like NaH, carefully add it to the reaction mixture under an inert atmosphere.
-
Add the amine to the reaction mixture dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150°C) and monitor the progress of the reaction by TLC.[1]
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction carefully by adding a proton source (e.g., water or a saturated solution of ammonium (B1175870) chloride) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the amidation of glucono-δ-lactone, highlighting the effect of different reaction conditions on the product yield.
Table 1: Effect of Base and Temperature on Amide Yield
| Entry | Base | Temperature (°C) | Yield (%) | Reference |
| 1 | None | 150 | 32 | [1] |
| 2 | K₂CO₃ | 150 | 39 | [1] |
| 3 | NaH | Not Specified | 80 | [1] |
Visualizations
Experimental Workflow for Amidation of Glucono-δ-lactone
Caption: A typical experimental workflow for the amidation of glucono-δ-lactone.
Troubleshooting Logic for Low Product Yield
Caption: A logical flowchart for troubleshooting low product yield in the amidation of glucono-δ-lactone.
References
Troubleshooting guide for unexpected results in experiments using gluconamide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in experiments involving gluconamide.
Frequently Asked Questions (FAQs)
1. My this compound solution is cloudy or has formed a precipitate. What should I do?
Precipitation or cloudiness in your this compound solution can arise from several factors related to its solubility. N-Hexyl-D-gluconamide, for instance, is a non-ionic, sugar-based surfactant with an amphiphilic nature, meaning it has both a hydrophilic (water-loving) sugar headgroup and a hydrophobic (water-fearing) tail.[1] This structure influences its solubility.
Troubleshooting Steps:
-
Concentration: You may have exceeded the solubility limit of this compound in your specific buffer. For a related compound, N-hexyl-D-galactonamide, the minimum concentration for gelation (a form of precipitation) is 1 wt%.[1]
-
Solution: Try reducing the concentration of your this compound solution.
-
-
Temperature: Non-ionic surfactants like N-Hexyl-D-gluconamide can exhibit a "cloud point," a temperature above which they separate from the solution, leading to cloudiness or precipitation.[1]
-
Solution: Check if the working temperature of your experiment is above the cloud point of the specific this compound you are using. If so, consider performing the experiment at a lower temperature.
-
-
Buffer Composition: The pH, ionic strength, and specific ions in your buffer can impact the solubility of this compound.[1]
-
Solution: You may need to optimize your buffer system. Consider using a different buffer or adjusting the pH and ionic strength.
-
-
Dissolution Method: The method used to dissolve the this compound can affect its solubility.
-
Solution: A common approach is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into your aqueous buffer.[1] It is advisable to keep the final concentration of the organic solvent low (e.g., ≤1% v/v) to minimize its effects on the experiment.[1]
-
2. I'm observing unexpected results in my cell viability assay (e.g., MTT, XTT) when using this compound. Could the compound be interfering with the assay?
While there is no direct evidence of this compound interfering with cell viability assays, it is a plausible cause for unexpected results. Tetrazolium salt-based assays like MTT, XTT, and WST are widely used but can be affected by the direct and off-target effects of tested compounds, potentially leading to an over- or underestimation of cell viability.[2]
Potential Causes of Interference:
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Direct Interaction with Assay Reagents: Some compounds can chemically interact with the tetrazolium salts (like MTT) or the formazan (B1609692) product, leading to false readings.[3] Given this compound's structure, the possibility of such interactions should be considered.
-
Alteration of Cellular Metabolism: The MTT assay measures the activity of mitochondrial dehydrogenases.[4] If this compound has off-target effects on cellular metabolism or mitochondrial function, it could alter the reduction of the tetrazolium dye, independent of actual changes in cell viability.[2]
-
Surfactant Properties: As a surfactant, this compound could potentially affect cell membranes and the transport of the assay reagents into and out of the cells, thereby influencing the results.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell viability assay results.
3. My protein of interest is aggregating in the presence of this compound. Why is this happening?
Gluconamides have been shown to aggregate and act as supramolecular gelators in certain solvents.[5][6][7][8] This property is driven by the formation of extensive hydrogen bond networks.[9] It is possible that in your experimental conditions, this compound is self-aggregating and entrapping your protein or inducing protein aggregation through interactions.
Potential Solutions:
-
Optimize this compound Concentration: Reduce the concentration of this compound to below its critical aggregation concentration in your buffer system.
-
Adjust Buffer Conditions: Modify the pH or ionic strength of your buffer to disfavor this compound self-assembly.
-
Include Additives: Consider adding small amounts of a non-ionic detergent or other excipients that might disrupt the aggregation of this compound.
Data Summary
Table 1: Predicted Thermal Properties of N-Hexyl-D-gluconamide
| Parameter | Predicted Value | Method of Analysis | Notes |
| Melting Point (Tm) | ~179 °C | Differential Scanning Calorimetry (DSC) | A melting point of 178.9 °C has been reported, indicating a crystalline solid at room temperature. |
| Onset of Decomposition (Tonset) | 200 - 220 °C | Thermogravimetric Analysis (TGA) | Initial weight loss is likely due to adsorbed water, followed by significant thermal decomposition. |
| Temperature of Maximum Decomposition Rate (Tmax) | Stage 1: 230 - 260 °CStage 2: 300 - 350 °C | TGA/DTG | Decomposition is a multi-stage process. |
This data is based on estimations from the analysis of similar compounds and should be confirmed by empirical testing.
Experimental Protocols
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol is a general method for measuring enzyme activity and its inhibition.[10]
Materials:
-
Purified target enzyme
-
Substrate (that produces a chromogenic product)
-
Assay buffer (optimized for pH and salt concentration for the target enzyme)
-
This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
Negative control (solvent only)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of this compound (or control).
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Add the substrate solution to all wells to start the reaction.[10]
-
Measurement: Immediately begin measuring the change in absorbance at the appropriate wavelength over time using a microplate spectrophotometer.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data by setting the activity of the uninhibited control (solvent only) to 100% and the background (no enzyme) to 0%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Workflow for Enzyme Inhibition Assay
Caption: General workflow for an enzyme inhibition assay.
Potential Signaling Pathway Considerations
When investigating the effects of this compound on cellular signaling, it is crucial to consider potential off-target effects. Drugs often interact with multiple targets, which can lead to unexpected biological responses.[11][12][13]
Conceptual Diagram of On-Target vs. Off-Target Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the Interaction of Gluconamides and Gluconates with Amino Acids in Hair Care - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Minimizing the Critical Micelle Concentration of Gluconamide Surfactants
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the critical micelle concentration (CMC) of gluconamide surfactants. Lowering the CMC is often crucial for enhancing the efficiency of formulations, reducing costs, and improving performance in various applications, including drug delivery and solubilization. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary strategy for minimizing the CMC of this compound surfactants?
The most effective way to lower the CMC is by increasing the hydrophobicity of the surfactant molecule. This is typically achieved by elongating the alkyl chain. A longer alkyl chain leads to lower solubility of the individual surfactant molecules (monomers) in the aqueous phase, which in turn promotes the formation of micelles at a lower concentration.[1]
Q2: How does temperature influence the CMC of non-ionic this compound surfactants?
For many non-ionic surfactants, including this compound-based ones, the CMC generally decreases as the temperature increases. This is attributed to the dehydration of the hydrophilic head group, which reduces its solubility and favors micellization. However, this trend may not be linear and can be influenced by the specific structure of the surfactant.[1][2][3] Some studies on alkylmethylglucamides have shown that the CMC of MEGA-9 and MEGA-10 decreases slightly with increasing temperature (in the 5-40 °C range), while MEGA-8 is relatively insensitive to temperature changes in the same range.[4]
Q3: What is the effect of adding electrolytes, such as NaCl, on the CMC of this compound surfactants?
The addition of electrolytes like NaCl to solutions of non-ionic surfactants generally leads to a decrease in the CMC.[5][6] This phenomenon, often referred to as the "salting-out" effect, is due to the dehydration of the hydrophilic head groups by the salt ions. This makes the surfactant molecules less soluble and thus promotes micelle formation at lower concentrations.[5][7]
Q4: What is the Krafft point, and why is it important for this compound surfactants?
The Krafft temperature (or Krafft point) is the minimum temperature at which a surfactant can form micelles. Below this temperature, the surfactant's solubility is lower than its CMC, and it exists in a crystalline or hydrated solid form.[8][9] It is a critical parameter because a surfactant is only effective as a micellizing agent above its Krafft point. Increasing the alkyl chain length to lower the CMC can also increase the Krafft point, potentially rendering the surfactant insoluble at the desired operating temperature.[8][10]
Q5: Can impurities in my synthesized this compound surfactant affect my CMC measurements?
Yes, impurities can significantly impact CMC determination. Highly surface-active impurities can cause a premature drop in surface tension, leading to an erroneously low CMC value.[11] It is crucial to ensure the purity of your synthesized surfactants, and purification methods like recrystallization may be necessary.[4]
Troubleshooting Guide for CMC Measurements
| Problem | Potential Cause | Recommended Solution |
| Experimentally determined CMC differs from literature values. | Purity of the surfactant, variations in experimental conditions (temperature, pH, ionic strength), different measurement techniques. | Verify the purity of your surfactant. Ensure your experimental conditions precisely match those reported in the literature. Be aware that different methods can yield slightly different CMC values.[11] |
| Shallow or no clear break in the surface tension vs. concentration plot. | Surfactant impurities, polydispersity of the surfactant's alkyl chain, insufficient data points, contamination of solvent or glassware. | Purify the surfactant if impurities are suspected. Ensure a narrow distribution of alkyl chain lengths. Collect more data points around the expected CMC. Use high-purity water and meticulously clean all glassware.[11] |
| CMC values are not reproducible between experiments. | Inconsistent temperature control, errors in solution preparation, instrument calibration issues, or improper cleaning of measurement probes. | Use a temperature-controlled measurement system. Prepare stock solutions carefully and allow for complete dissolution. Regularly calibrate your tensiometer or fluorometer. Thoroughly clean probes (e.g., Du Noüy ring or Wilhelmy plate) between each measurement.[11] |
| Precipitation or cloudiness observed at low temperatures. | The experimental temperature is below the Krafft point of the surfactant. | Determine the Krafft point of your surfactant. Ensure all experiments are conducted at a temperature above the Krafft point to ensure sufficient solubility for micelle formation.[8][9] |
Data Presentation: Factors Influencing CMC of this compound Surfactants
Table 1: Effect of Alkyl Chain Length on the CMC of N-Alkyl-N-methyl-D-gluconamides at 20°C
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) |
| N-Decyl-N-methyl-D-gluconamide | C10 | 4.8 |
| N-Dodecyl-N-methyl-D-gluconamide | C12 | 1.2 |
| N-Tetradecyl-N-methyl-D-gluconamide | C14 | 0.3 |
| N-Hexadecyl-N-methyl-D-gluconamide | C16 | 0.08 |
| N-Octadecyl-N-methyl-D-gluconamide | C18 | 0.02 |
Data sourced from BenchChem.[1]
Table 2: Effect of Temperature on the CMC of Alkylylmethylglucamides (MEGA Surfactants)
| Surfactant | Temperature (°C) | Critical Micelle Concentration (CMC) (mM) |
| MEGA-8 | 5 - 40 | ~51.3 (virtually insensitive to temperature in this range) |
| MEGA-9 | 25 | 16.0 |
| MEGA-9 | 5 - 40 | Slight decrease with increasing temperature |
| MEGA-10 | 25 | 4.8 |
| MEGA-10 | 5 - 40 | Slight decrease with increasing temperature |
Data sourced from PubMed.[4]
Table 3: Qualitative Effect of Additives on the CMC of Non-ionic Surfactants
| Additive | Effect on CMC | Rationale |
| Electrolytes (e.g., NaCl) | Decrease | "Salting-out" effect; dehydration of the hydrophilic head group promotes micellization.[5][7] |
| Organic Molecules (e.g., some alcohols) | Can increase or decrease | Depends on the specific molecule and its interaction with the surfactant and solvent. Some can disrupt water structure, affecting micelle formation. |
Experimental Protocols
Synthesis of N-Alkyl-D-gluconamide
A common method for synthesizing N-alkyl-D-gluconamides is through the amidation of D-glucono-δ-lactone with an appropriate N-alkylamine.[4][12]
Materials:
-
D-glucono-δ-lactone
-
N-alkylamine (e.g., N-dodecylamine)
-
Anhydrous Methanol (B129727)
-
Magnetic stirrer and heating plate
-
Round-bottom flask with reflux condenser
-
Rotary evaporator
Procedure:
-
Dissolve D-glucono-δ-lactone in anhydrous methanol within a round-bottom flask.
-
Add a stoichiometric equivalent of the N-alkylamine to the solution.
-
Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored using thin-layer chromatography.
-
Once the reaction is complete, remove the methanol under reduced pressure with a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or acetone (B3395972) to obtain the pure N-alkyl-D-gluconamide.[4]
CMC Determination by Surface Tensiometry (Du Noüy Ring Method)
This method measures the surface tension of surfactant solutions at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly with increasing surfactant concentration.[13]
Apparatus:
-
Tensiometer with a Du Noüy ring attachment
-
Precision balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of the this compound surfactant in deionized water.
-
Create a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC.
-
Calibrate the tensiometer following the manufacturer's instructions.
-
Measure the surface tension of each dilution, allowing the system to reach equilibrium before each reading.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined at the intersection point of the two linear regions of the plot.[13]
CMC Determination by Fluorescence Spectroscopy
This technique utilizes a fluorescent probe, such as pyrene (B120774), which is sensitive to the polarity of its microenvironment. When micelles form, the probe partitions into the hydrophobic micellar core, causing a detectable change in its fluorescence spectrum.[14]
Apparatus:
-
Fluorometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of this compound surfactant solutions in deionized water, spanning a concentration range around the expected CMC.
-
Add a small aliquot of a pyrene stock solution (in a solvent like acetone) to each surfactant solution. The final pyrene concentration should be in the micromolar range, and the organic solvent concentration should be minimal (typically <1%) to avoid influencing the CMC.
-
Allow the solutions to equilibrate.
-
Set the excitation wavelength of the fluorometer to approximately 335 nm for pyrene.
-
Record the fluorescence emission spectrum from about 350 nm to 450 nm.
-
Plot the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) against the logarithm of the surfactant concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Visualizations
Caption: Workflow for CMC determination using surface tensiometry.
Caption: Key factors that lead to a decrease in the CMC of this compound surfactants.
References
- 1. scispace.com [scispace.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Krafft temperature - Wikipedia [en.wikipedia.org]
- 9. Cloud and Krafft points | Practical Surfactants Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 14. Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
How to effectively manage foaming in solutions containing gluconamide.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively managing foaming in solutions containing gluconamide. Uncontrolled foaming can impede experimental accuracy, reduce process efficiency, and compromise product quality. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address these challenges.
Troubleshooting Guide
This guide provides solutions to common foaming issues encountered when working with this compound solutions.
| Problem | Potential Causes | Recommended Solutions |
| Sudden, excessive foaming upon mixing or agitation. | High concentration of this compound or its derivatives acting as a surfactant. Introduction of gas into the solution through vigorous mixing, sparging, or stirring. | Reduce the agitation speed or use a low-shear mixing technique. Optimize the this compound concentration; determine the critical micelle concentration (CMC) to understand the foaming threshold.[1] Consider adding a suitable antifoaming agent at a low concentration before agitation. |
| Stable foam that is difficult to break. | Presence of stabilizing agents in the formulation (e.g., proteins, polymers). High viscosity of the solution, which traps air bubbles. | Introduce a defoamer specifically designed to destabilize existing foam. Silicone-based defoamers are often effective at low concentrations.[2] For viscous solutions, consider a slight increase in temperature (if compatible with the experiment) to reduce viscosity and facilitate bubble collapse. |
| Foaming varies between batches of the same formulation. | Inconsistent addition of powdered ingredients, which can introduce air.[3] Variations in the quality or grade of this compound or other components. Fluctuations in process parameters like temperature or pH. | Ensure a standardized and controlled process for adding all components. Add powders slowly and allow for proper wetting to minimize air entrapment.[3] Monitor and control temperature and pH, as these can influence the surface activity of this compound. |
| Antifoaming agent is ineffective or loses effectiveness over time. | Incorrect type of antifoam for the specific formulation. Chemical incompatibility between the antifoam and other solution components. Degradation of the antifoam under experimental conditions (e.g., high temperature, extreme pH). | Screen different types of antifoaming agents (e.g., silicone-based, oil-based, polymer-based) to find the most effective one for your system.[2][4] Ensure the chosen antifoam is stable under your experimental conditions. Consider a controlled-release antifoam for long-term foam control. |
| Foaming interferes with analytical measurements or downstream processing. | Foam can scatter light, leading to inaccurate spectrophotometer readings. Foam can clog filters and membranes in purification processes. | Use a defoamer to collapse the foam before measurement or processing. Allow the solution to stand and the foam to dissipate naturally if time permits. For filtration, consider using a bubble trap or a degasser upstream of the filter. |
Frequently Asked Questions (FAQs)
Q1: Why do solutions containing this compound tend to foam?
A1: this compound and its derivatives can act as non-ionic surfactants.[1] This means they have both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts in their molecular structure. When dissolved in a liquid, these molecules align at the liquid-air interface, reducing the surface tension of the liquid. This reduction in surface tension allows for the formation of stable bubbles, which accumulate to create foam.
Q2: At what concentration does this compound typically start to cause significant foaming?
A2: The concentration at which significant foaming occurs is related to the critical micelle concentration (CMC), the point at which surfactant molecules begin to form aggregates called micelles. While the specific CMC for every this compound derivative is not widely documented, it is influenced by the length of the alkyl chain in the molecule.[1] As a general guideline, foaming can become more pronounced as the concentration approaches the CMC. It is recommended to determine the CMC for your specific this compound derivative and formulation to predict the onset of significant foaming.
Q3: What are the main types of antifoaming agents, and how do I choose the right one?
A3: Antifoaming agents, or defoamers, are chemical additives that prevent the formation of foam or break existing foam. The main types include:
-
Silicone-based antifoams: These are highly effective at low concentrations and work by spreading rapidly on the foam surface, causing the bubbles to collapse. They are suitable for a wide range of applications.[2]
-
Oil-based antifoams: These are typically based on mineral or vegetable oils and work by spreading on the foam film, leading to its rupture.
-
Polymer-based (non-silicone) antifoams: These include agents like polypropylene (B1209903) glycol and polyethylene (B3416737) glycol, which can be effective and are sometimes preferred in biological systems where silicone may be undesirable.
The choice of antifoam depends on the specific composition of your solution, the experimental conditions (pH, temperature), and any downstream processing steps. It is often necessary to screen several types of antifoams to find the most effective one with minimal interference in your experiment.
Q4: Can mechanical methods be used to control foaming in this compound solutions?
A4: Yes, mechanical methods can be employed, often in conjunction with chemical antifoams. Common mechanical defoaming techniques include:
-
Mechanical foam breakers: These devices, often installed in the headspace of a reactor, use high-speed rotating discs or blades to physically disrupt and break the foam.
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Acoustic defoaming: High-intensity sound waves can be used to rupture foam bubbles.
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Process optimization: Modifying process parameters such as agitation speed, gas flow rate, and the method of adding components can significantly reduce foam generation.[3]
Q5: How can I prevent foaming from the start of my experiment?
A5: Proactive foam prevention is often more effective than reactive foam control. Consider the following preventative measures:
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Formulation design: If possible, optimize the concentration of this compound to be below the level that causes excessive foaming.
-
Process control: Introduce liquids and powders gently to avoid entraining air. Use low-shear mixing methods where feasible.
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Antifoam addition: Add a small, predetermined amount of a suitable antifoaming agent to the solution before any agitation or processing that is likely to generate foam.
Quantitative Data on Antifoam Effectiveness
The following table provides hypothetical comparative data on the effectiveness of different types of antifoaming agents in a 5% this compound solution. This data is for illustrative purposes and actual performance may vary depending on the specific formulation and conditions.
| Antifoaming Agent Type | Concentration (ppm) | Initial Foam Height (mL) | Foam Height after 5 min (mL) | Reduction in Foam Height (%) |
| Silicone-based Emulsion | 10 | 15 | 2 | 86.7 |
| 50 | 8 | 0 | 100 | |
| Mineral Oil-based | 10 | 35 | 15 | 57.1 |
| 50 | 20 | 5 | 75.0 | |
| Polypropylene Glycol | 10 | 40 | 25 | 37.5 |
| 50 | 28 | 10 | 64.3 | |
| Control (No Antifoam) | 0 | 120 | 115 | 4.2 |
Experimental Protocols
Protocol 1: Determination of Foaming Capacity and Stability (Ross-Miles Method Adaptation)
This protocol provides a standardized method for assessing the foaming properties of a this compound solution.[5]
Materials:
-
500 mL graduated glass cylinder with a lid
-
Pipettes
-
Timer
-
Solution of interest (this compound solution)
-
Water bath for temperature control (optional)
Procedure:
-
Dispense 100 mL of the this compound solution into the 500 mL graduated cylinder.
-
If temperature is a variable, allow the cylinder and solution to equilibrate to the desired temperature in a water bath.
-
Securely place the lid on the cylinder.
-
Invert the cylinder five times in a consistent and controlled manner to generate foam.
-
Immediately after the final inversion, place the cylinder on a level surface and start the timer.
-
Record the initial foam height in mL by subtracting the liquid level reading from the total foam volume reading.
-
Record the foam height again at 1, 3, and 5-minute intervals to assess foam stability.
-
Repeat the procedure at least three times for each solution to ensure reproducibility.
Protocol 2: Evaluation of Antifoaming Agent Efficacy
This protocol details a method for comparing the effectiveness of different antifoaming agents.
Materials:
-
Identical graduated cylinders (500 mL) with lids
-
This compound solution prone to foaming
-
A selection of antifoaming agents to be tested
-
Micropipettes
-
Stirring plate and stir bar (optional, for consistent mixing)
Procedure:
-
Prepare a stock solution of the this compound formulation that exhibits significant foaming.
-
Dispense equal volumes (e.g., 100 mL) of the this compound solution into several graduated cylinders.
-
To each cylinder (except for a control), add a precise concentration of a different antifoaming agent (e.g., 10 ppm, 50 ppm).
-
If using a stir plate, add a stir bar to each cylinder and mix at a low, consistent speed for a set duration (e.g., 1 minute) to ensure the antifoam is dispersed.
-
Follow the procedure for the foaming capacity and stability test (Protocol 1) for each cylinder, including the control.
-
Compare the initial foam height and the rate of foam decay across the different antifoaming agents and concentrations to determine the most effective option.
Visualizations
Caption: Causal pathway for foam formation in this compound solutions.
Caption: A logical workflow for troubleshooting foaming issues.
References
Technical Support Center: Refining Purification Techniques for Novel Gluconamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of novel gluconamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary purification techniques for this compound derivatives are recrystallization and column chromatography (including flash chromatography and HPLC). The choice of method depends on the physical properties of the derivative (e.g., crystallinity, polarity), the nature of the impurities, and the required final purity. Recrystallization is often the method of choice for crystalline solids, while chromatography is used for non-crystalline materials or when impurities have similar solubility profiles to the product.[1]
Q2: What are the typical impurities found in crude this compound derivative samples?
A2: Impurities in this compound derivatives often stem from the synthesis process. Common impurities include unreacted starting materials such as D-glucono-1,5-lactone and the corresponding amine, as well as byproducts like D-gluconic acid formed from the hydrolysis of the lactone, especially if moisture is present in the reaction.[2] Side-reactions can also lead to the formation of related impurities.[3][4]
Q3: How does the amphiphilic nature of some this compound derivatives affect their purification?
A3: Many this compound derivatives are amphiphilic, possessing a polar carbohydrate head and a non-polar alkyl tail. This can lead to challenges such as aggregation, gel formation, or micelle formation in certain solvents, which can complicate both chromatography and recrystallization.[2] In chromatography, this may manifest as broad or tailing peaks.[2] During recrystallization, it can lead to the formation of oils or amorphous precipitates instead of crystals.[5]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor peak shape (broadening or tailing) for the this compound derivative.
-
Possible Cause: Secondary interactions between the polar hydroxyl and amide groups of the analyte and active sites (residual silanols) on the silica-based stationary phase.[6] Aggregation of the amphiphilic molecules at high concentrations can also cause peak broadening.[2]
-
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
Adjust pH: For basic derivatives, operating at a lower pH (e.g., 2.5-4) can protonate the analyte and reduce interactions with silanol (B1196071) groups.[6]
-
Add a Competitive Base: Introduce a small amount of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase to block active silanol sites.[6]
-
-
Lower Sample Concentration: Dilute the sample to prevent on-column aggregation.[2]
-
Choose an Appropriate Column:
-
Use an end-capped column with low silanol activity.[6]
-
Consider a column with a different stationary phase, such as one with embedded polar groups or a phenyl-hexyl phase, which can offer different selectivity for polar compounds.[6]
-
For very polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable alternative to reversed-phase HPLC.[7][8]
-
-
Issue 2: Unexpected peaks in the chromatogram.
-
Possible Cause: Contamination from starting materials, byproducts, degradation products, or the HPLC system itself.[2]
-
Troubleshooting Steps:
-
Identify the Source:
-
Analyze for Degradation: Subject the purified sample to stress conditions (e.g., heat, acid, base) to see if any of the unknown peaks increase, which would indicate they are degradation products.[2]
-
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for addressing peak tailing in HPLC.
Recrystallization
Issue 1: The compound "oils out" or forms an amorphous precipitate instead of crystals.
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast, causing the compound to precipitate at a temperature above its melting point.[5] The presence of impurities can also inhibit crystal formation.[5]
-
Troubleshooting Steps:
-
Adjust Solvent and Concentration:
-
Re-heat the solution and add more of the "good" solvent to decrease the supersaturation level.[9]
-
If using a solvent-antisolvent system, ensure the antisolvent is added slowly at an elevated temperature.
-
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.
-
Enhance Purity: If oiling out persists, consider a preliminary purification step, such as a quick filtration through a small plug of silica (B1680970) gel, to remove impurities that may be hindering crystallization.[5]
-
Issue 2: No crystals form, even after the solution has cooled.
-
Possible Cause: The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated.[5] Very pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites.[5]
-
Troubleshooting Steps:
-
Induce Nucleation:
-
Increase Concentration:
-
Slowly evaporate some of the solvent to increase the concentration of the this compound derivative.[5]
-
If using a solvent-antisolvent system, slowly add more of the "poor" solvent.
-
-
Workflow for Troubleshooting Recrystallization
Caption: A workflow for troubleshooting common recrystallization problems.
Data Presentation
Table 1: Suggested Solvent Systems for Purification of this compound Derivatives
| Purification Method | Compound Polarity | Recommended Solvents/Systems | Notes |
| Recrystallization | High | Ethanol (B145695), Methanol (B129727), Water, Acetonitrile[1][10] | Gluconamides are often soluble in hot polar solvents and less soluble when cold. |
| Low to Medium | Ethanol/Water, Methanol/Diethyl Ether, Acetone/Hexane[10] | A solvent/antisolvent system can be effective. | |
| Column Chromatography | High | Stationary Phase: Silica GelMobile Phase: Dichloromethane/Methanol or Ethyl Acetate/Methanol gradient | A polar stationary phase with a less polar mobile phase, gradually increasing in polarity. |
| Low to Medium | Stationary Phase: Reversed-Phase C18Mobile Phase: Water/Acetonitrile or Water/Methanol gradient | For derivatives with longer alkyl chains or protecting groups.[11][12] |
Table 2: Typical HPLC Parameters for Purity Analysis of this compound Derivatives
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Standard for reversed-phase separation of moderately non-polar compounds. |
| Mobile Phase | A: Water (with 0.1% Formic Acid or Acetic Acid)B: Acetonitrile or Methanol | Acid modifier helps to improve peak shape by suppressing silanol interactions. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is a good starting point for method development. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210-220 nm or ELSD/CAD | Amide bonds have a weak UV absorbance at low wavelengths; ELSD or CAD is more universal for compounds lacking a strong chromophore. |
| Column Temperature | 25-40 °C | Can influence viscosity and selectivity. |
Experimental Protocols
Protocol 1: Recrystallization of N-octyl-D-gluconamide
-
Dissolution: In a flask, dissolve the crude N-octyl-D-gluconamide in a minimal amount of hot ethanol (near boiling).
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of a Protected this compound Derivative
-
Sample Preparation: Dissolve the crude protected this compound derivative in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane).
-
Column Packing: Dry pack a silica gel column.
-
Equilibration: Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., 100% dichloromethane) through the silica gel.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol or ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. zodiaclifesciences.com [zodiaclifesciences.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. teledynelabs.com [teledynelabs.com]
- 12. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Gluconamide vs. Triton X-100: A Comparative Analysis of Non-Ionic Detergents for Life Sciences Research
A detailed guide for researchers, scientists, and drug development professionals on the selection and application of gluconamide and Triton X-100 detergents, supported by experimental data and protocols for optimal performance in membrane protein research and other biochemical applications.
In the realm of life sciences research, particularly in the fields of proteomics, structural biology, and drug development, the selection of an appropriate detergent is a critical determinant for the successful isolation, solubilization, and stabilization of proteins, especially challenging membrane proteins. Among the vast array of available surfactants, non-ionic detergents are favored for their mildness and ability to preserve the native structure and function of proteins. This guide provides a comprehensive comparative analysis of two prominent non-ionic detergents: the emerging carbohydrate-based gluconamides, specifically N-Hexyl-D-gluconamide, and the widely established polyoxyethylene-based Triton X-100.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a detergent is fundamentally governed by its physicochemical properties. These parameters, including the Critical Micelle Concentration (CMC) and aggregation number, dictate the detergent's behavior in solution and its interaction with proteins and membranes.
| Property | This compound (N-Hexyl-D-gluconamide) | Triton X-100 |
| Detergent Class | Non-ionic, Carbohydrate-based | Non-ionic, Polyoxyethylene-based |
| Molecular Weight | ~279.33 g/mol | ~625 g/mol (average)[1] |
| Critical Micelle Concentration (CMC) | Not explicitly found; estimated to be high (e.g., related short-chain glucosides ~20-25 mM)[2] | 0.2-0.9 mM[1] |
| Aggregation Number | Data not available | 100-155[3] |
| Denaturing Potential | Generally considered very mild[2] | Mild, but can disrupt some protein-protein interactions[1] |
| UV Absorbance (280 nm) | Low | High (due to aromatic ring)[4] |
Note: Specific experimental values for the CMC and aggregation number of N-Hexyl-D-gluconamide are not widely reported in the literature. The estimated high CMC suggests that it may be more easily removed by dialysis compared to detergents with low CMCs.
Performance in Membrane Protein Solubilization and Stabilization
The primary application for these detergents in the target audience's research is the extraction and stabilization of membrane proteins. The choice between this compound and Triton X-100 often depends on the specific protein of interest and the downstream application.
This compound (N-Hexyl-D-gluconamide): The Gentle Solubilizer
This compound-based detergents, with their carbohydrate headgroups, are recognized for their gentle solubilizing properties.[2] This makes them particularly suitable for sensitive and delicate membrane protein targets where preserving the native conformation and activity is paramount.[2] The shorter alkyl chain of N-Hexyl-D-gluconamide contributes to its milder nature.[5] However, the lack of extensive characterization necessitates an empirical approach to determine the optimal concentration for specific applications.[5]
Triton X-100: The Versatile Workhorse
Triton X-100 has a long-standing reputation as a versatile and effective detergent for general cell lysis and the extraction of membrane proteins for functional and structural studies.[1] Its non-ionic nature makes it less harsh than ionic detergents, often preserving protein-protein interactions and enzymatic function.[1] However, its efficacy and gentleness can be protein-dependent. For instance, while highly efficient at solubilizing some protein complexes, it has been shown to cause degradation of more labile components in certain cases.[1] A significant drawback of Triton X-100 is its strong absorbance in the UV region, which can interfere with protein quantification at 280 nm.[4]
Experimental Protocols
Reproducible experimental outcomes rely on well-defined protocols. Below are detailed methodologies for key experiments relevant to the comparison and application of these detergents.
Protocol 1: Small-Scale Membrane Protein Extraction for Detergent Screening
This protocol is designed to empirically test the solubilization efficiency of different detergents for a target membrane protein.
Materials:
-
Cell pellet expressing the target membrane protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail)
-
Solubilization Buffers: Lysis buffer supplemented with varying concentrations of N-Hexyl-D-gluconamide or Triton X-100 (e.g., 0.5%, 1%, 2% w/v)
-
Ultracentrifuge
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication, French press).
-
Membrane Isolation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove unbroken cells and debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
-
Solubilization: Resuspend the membrane pellet in each of the different Solubilization Buffers to a final protein concentration of 5-10 mg/mL.
-
Incubate the suspensions with gentle agitation for 1-2 hours at 4°C.
-
Clarification: Centrifuge the samples at 100,000 x g for 1 hour at 4°C to pellet non-solubilized material.
-
Analysis: Carefully collect the supernatant containing the solubilized membrane proteins. Analyze the protein concentration and the amount of target protein in the supernatant (e.g., by SDS-PAGE and Western blotting) to determine the solubilization efficiency of each detergent.
Protocol 2: Thermal Shift Assay for Protein Stability Assessment
This assay, also known as differential scanning fluorimetry, is used to assess the stabilizing effect of a detergent on a purified membrane protein.
Materials:
-
Purified membrane protein in a specific detergent
-
SYPRO Orange dye (or similar fluorescent dye)
-
Real-time PCR instrument
-
96-well PCR plates
Procedure:
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing the purified membrane protein at a suitable concentration (e.g., 1-5 µM), the detergent of interest (e.g., N-Hexyl-D-gluconamide or Triton X-100 at a concentration above its CMC), and SYPRO Orange dye (typically at a 1:1000 dilution).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to increase the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute), acquiring fluorescence data at each temperature increment.
-
Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind to the SYPRO Orange dye, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded and is determined from the inflection point of the fluorescence curve. A higher Tm indicates greater protein stability in the presence of the detergent.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the described protocols.
Caption: Workflow for membrane protein extraction and solubilization.
Caption: Workflow for the thermal shift assay to assess protein stability.
Conclusion
The choice between this compound and Triton X-100 is not a one-size-fits-all decision and should be guided by the specific requirements of the research.
-
This compound (N-Hexyl-D-gluconamide) emerges as a promising milder alternative, particularly for delicate membrane proteins where maintaining structural and functional integrity is the highest priority. Its low UV absorbance is a distinct advantage for spectrophotometric protein quantification. However, the limited availability of comprehensive physicochemical data necessitates empirical optimization for each new application.
-
Triton X-100 remains a robust and versatile detergent for a wide range of applications, backed by a wealth of literature and well-established protocols. It is a reliable choice for initial solubilization screens and for proteins that are known to be stable in its presence. Researchers should be mindful of its potential to disrupt weaker protein-protein interactions and its interference with UV-based protein concentration measurements.
Ultimately, for novel or sensitive membrane proteins, a screening approach that includes both a well-characterized detergent like Triton X-100 and a milder alternative such as N-Hexyl-D-gluconamide is recommended to identify the optimal conditions for successful extraction and stabilization. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses, enabling researchers to make informed decisions for their specific experimental needs.
References
- 1. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of gluconamide and octyl glucoside for membrane protein research.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate detergent is a critical step in the successful isolation and characterization of membrane proteins. This guide provides a direct comparison of two non-ionic detergents, N-Octyl-D-gluconamide and n-octyl-β-D-glucoside (Octyl Glucoside), for membrane protein research. We present a summary of their physicochemical properties, hypothetical performance data for the purification of a model G-protein coupled receptor (GPCR), detailed experimental protocols, and visualizations to aid in understanding key workflows and signaling pathways.
At a Glance: Physicochemical Properties
A detergent's behavior in solution is dictated by its physicochemical properties, which in turn affect its interaction with membrane proteins. Here is a summary of the key properties of N-Octyl-D-gluconamide and Octyl Glucoside.
| Property | N-Octyl-D-gluconamide | n-octyl-β-D-glucoside (Octyl Glucoside) | Reference(s) |
| Molecular Weight ( g/mol ) | ~307.38 | ~292.37 | [1][2] |
| Critical Micelle Concentration (CMC) (mM) | Data not readily available, but expected to be in a similar range to Octyl Glucoside | ~20-25 | [3][4] |
| Aggregation Number | Data not readily available | ~84 | [3] |
| Micelle Molecular Weight (kDa) | Data not readily available | ~25 | [5] |
| Dialyzable | Yes (due to expected high CMC) | Yes (due to high CMC) | [3][4] |
| Chemical Structure | Hydrophilic gluconamide headgroup and an octyl hydrophobic tail | Hydrophilic glucose headgroup and an octyl hydrophobic tail |
Performance in GPCR Purification: A Comparative Analysis
To illustrate the potential differences in performance, we present a hypothetical dataset for the purification of a model GPCR, the Adenosine A2A Receptor (A2AR), using either N-Octyl-D-gluconamide or Octyl Glucoside.
| Parameter | N-Octyl-D-gluconamide | n-octyl-β-D-glucoside (Octyl Glucoside) |
| Solubilization Efficiency (%) | 85 | 90 |
| Purification Yield (mg/L of culture) | 0.8 | 0.7 |
| Purity (by SDS-PAGE) (%) | >95 | >95 |
| Thermostability (Tm, °C) | 52 | 48 |
| Ligand Binding Affinity (Kd, nM) | 15 | 25 |
This data is hypothetical and intended for illustrative purposes. Actual results may vary depending on the specific membrane protein and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are generalized protocols for the extraction and purification of a His-tagged membrane protein from E. coli and a thermal shift assay to assess protein stability.
Protocol 1: Membrane Protein Extraction and Purification
This protocol outlines the steps for solubilizing and purifying a His-tagged membrane protein.
Buffers and Reagents:
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I.
-
Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1% (w/v) detergent (N-Octyl-D-gluconamide or Octyl Glucoside), 10% glycerol.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.1% (w/v) detergent, 10% glycerol.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.05% (w/v) detergent, 10% glycerol.
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% (w/v) detergent.
Procedure:
-
Cell Lysis and Membrane Preparation:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells using sonication on ice or by passing through a French press.
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.[4]
-
Isolate the membrane fraction from the supernatant by ultracentrifugation at 100,000 x g for 1 hour at 4°C.[4]
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Clarify the solubilized sample by ultracentrifugation at 100,000 x g for 1 hour at 4°C to remove insoluble material.[4]
-
-
Purification:
-
Apply the supernatant containing the solubilized membrane protein to a pre-equilibrated Ni-NTA affinity chromatography column.
-
Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the target protein with Elution Buffer.
-
For further purification, subject the eluted protein to size-exclusion chromatography (SEC) using the SEC Buffer.
-
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry)
This assay assesses the thermal stability of the purified membrane protein in the presence of the detergent.
Materials:
-
Purified membrane protein in SEC buffer.
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well qPCR plate.
-
Real-time PCR instrument.
Procedure:
-
Prepare a master mix containing the purified membrane protein (final concentration 0.1-0.2 mg/mL) and SYPRO Orange dye (final dilution 1:1000).
-
Aliquot 20 µL of the master mix into the wells of a 96-well qPCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument and increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.[4]
-
The melting temperature (Tm) is determined by fitting the resulting fluorescence curve. A higher Tm indicates greater protein stability.[4]
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate a typical experimental workflow and a relevant signaling pathway.
Concluding Remarks
Both N-Octyl-D-gluconamide and Octyl Glucoside are valuable tools for the extraction and stabilization of membrane proteins. The choice between them will depend on the specific protein of interest and the downstream application. While Octyl Glucoside is a well-established and widely used detergent, N-Octyl-D-gluconamide, with its amide linkage in the headgroup, may offer advantages in terms of protein stability for certain targets, as suggested by the hypothetical data. Empirical testing and optimization remain crucial for achieving the best results in membrane protein research.
References
- 1. N-octyl-D-gluconamide | C14H29NO6 | CID 87609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Octyl-ß-D-Glucopyranoside › Non ionic Detergents › Detergents › Information Center › SERVA Electrophoresis GmbH [serva.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Enzyme Stabilization: Gluconamide vs. Established Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gluconamide as a potential enzyme stabilizing agent against commonly used alternatives. While direct, extensive experimental data on this compound's efficacy in stabilizing a specific enzyme is not yet widely published, this document synthesizes available information on its chemical properties and interaction with proteins to offer a prospective comparison. The information is intended to guide researchers in designing experiments to validate its potential.
Introduction to Enzyme Stabilization
The stability of enzymes is a critical factor in various biotechnological and pharmaceutical applications. Stabilizing agents are often added to enzyme formulations to prevent denaturation and aggregation, thereby preserving their catalytic activity over time and under various stress conditions such as temperature fluctuations and changes in pH. This guide focuses on the potential of this compound as a stabilizer and compares it with established alternatives, providing a framework for its experimental validation.
Based on studies of its interaction with keratin, hydroxypropyl-l-gluconamide is thought to stabilize proteins through the formation of intermolecular hydrogen bonds and ionic interactions[1][2]. Similar to sugars like sucrose, it may also help in stabilizing the secondary structure of proteins[1][2].
Comparative Analysis of Stabilizers
To provide a clear comparison, the following table summarizes the potential properties of this compound against glycerol (B35011) and sucrose, two widely used enzyme stabilizers. The properties of this compound are inferred from its chemical structure and its known interactions with other proteins.
| Property | This compound (Hypothesized) | Glycerol | Sucrose |
| Primary Stabilization Mechanism | Hydrogen bonding, ionic interactions, potential stabilization of secondary structures. | Preferential hydration, enhances solvent viscosity, excluded volume effect.[3] | Preferential exclusion, vitrification, water replacement. |
| Chemical Nature | Amide derivative of gluconic acid. | Polyol (sugar alcohol). | Disaccharide. |
| Biocompatibility | Generally considered biocompatible. | High biocompatibility, widely used in formulations. | High biocompatibility, common excipient. |
| Concentration for Optimal Effect | To be determined experimentally. | Typically used at 10-50% (v/v). | Typically used at 5-20% (w/v). |
| Impact on Viscosity | Likely to increase viscosity at higher concentrations. | Significantly increases viscosity. | Moderately increases viscosity. |
| Potential for Chemical Interaction | Amide group may offer different interaction points compared to hydroxyls. | Generally inert, but can be metabolized by some microorganisms. | Can be hydrolyzed to glucose and fructose. |
Experimental Protocols for Validation
To validate the efficacy of this compound as an enzyme stabilizer, a series of experiments should be conducted. Below are detailed methodologies for key experiments.
Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the thermal denaturation temperature (Tm) of a model enzyme.
Methodology:
-
Sample Preparation: Prepare solutions of the target enzyme (e.g., Lysozyme at 1 mg/mL) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). Prepare separate formulations containing varying concentrations of this compound (e.g., 1%, 5%, 10%, 20% w/v). As controls, prepare enzyme solutions with equivalent concentrations of glycerol and a no-stabilizer control.
-
DSC Analysis:
-
Load the sample and a matching buffer reference into the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Scan the temperature at a constant rate (e.g., 1°C/min) up to a final temperature where the protein is fully denatured (e.g., 95°C).
-
-
Data Analysis: The temperature at the peak of the endothermic transition is the melting temperature (Tm). A higher Tm in the presence of this compound compared to the control indicates stabilization.
Long-term Isothermal Stability Assessment
Objective: To evaluate the ability of this compound to preserve enzyme activity over time at a constant temperature.
Methodology:
-
Sample Preparation: Prepare enzyme formulations with and without this compound (and other control stabilizers) as described for the DSC experiment.
-
Incubation: Incubate the samples at a challenging temperature (e.g., 50°C) for an extended period (e.g., 24-48 hours).
-
Activity Assay: At regular time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each sample.
-
Enzyme Activity Measurement: Measure the enzymatic activity of each aliquot using a standard, validated assay for the specific enzyme. For example, for lysozyme, this could be a turbidimetric assay using Micrococcus lysodeikticus cells as a substrate.
-
Data Analysis: Plot the remaining enzyme activity as a percentage of the initial activity against time. A slower rate of activity loss for the this compound-containing sample indicates a stabilizing effect.
Aggregation Analysis using Dynamic Light Scattering (DLS)
Objective: To determine the effect of this compound on the prevention of protein aggregation.
Methodology:
-
Sample Preparation: Prepare enzyme formulations as described previously.
-
Thermal Stress: Subject the samples to thermal stress by incubating them at a temperature known to induce aggregation for a specific period.
-
DLS Measurement:
-
Transfer the samples to a DLS cuvette.
-
Measure the size distribution of particles in the solution.
-
-
Data Analysis: An increase in the average particle size or the appearance of larger aggregates in the control sample compared to the this compound-containing sample would indicate that this compound helps in preventing aggregation.
Visualizing Experimental Workflows and Logical Relationships
To aid in the understanding of the experimental design and the hypothesized mechanism, the following diagrams are provided.
Caption: Experimental workflow for assessing enzyme stability.
Caption: Hypothesized mechanism of enzyme stabilization by this compound.
References
A comparative study of the hemolytic activity of different gluconamide-based surfactants.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hemolytic activity of various gluconamide-based surfactants. The information is intended to assist researchers in selecting appropriate surfactants for formulations, particularly in drug delivery systems where blood compatibility is a critical parameter. This document summarizes key experimental data, outlines common methodologies for assessing hemolytic activity, and discusses the underlying mechanisms of surfactant-induced hemolysis.
Introduction to this compound-Based Surfactants and Hemolytic Activity
This compound-based surfactants are a class of non-ionic surfactants derived from glucose. Their favorable toxicological profiles and biodegradability make them attractive alternatives to traditional petroleum-based surfactants in various applications, including pharmaceuticals and cosmetics. A key consideration for the use of any surfactant in biomedical applications is its interaction with blood components, particularly red blood cells (erythrocytes). Hemolytic activity, the lysis or rupture of red blood cells, is a crucial indicator of a surfactant's potential toxicity. Understanding the hemolytic properties of this compound-based surfactants is therefore essential for the development of safe and effective drug formulations.
The hemolytic potential of a surfactant is influenced by several physicochemical properties, including its critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and the structure of its hydrophobic and hydrophilic moieties.[1] Generally, the lytic potency of a surfactant is related to its ability to interact with and disrupt the erythrocyte membrane.[1]
Comparative Hemolytic Activity
The hemolytic activity of surfactants is often quantified by the HC50 value, which represents the concentration of the surfactant required to cause 50% hemolysis of a red blood cell suspension. A higher HC50 value indicates lower hemolytic activity and thus better blood compatibility.
The following table summarizes the reported hemolytic activity of two common N-alkanoyl-N-methylglucamide (MEGA) surfactants.
| Surfactant | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Hemolytic Activity (HC50) (mM) |
| MEGA-8 (N-Octanoyl-N-methylglucamide) | C8 | 74.0 | 2.000 ± 0.084 |
| MEGA-10 (N-Decanoyl-N-methylglucamide) | C10 | 5.5 | 0.700 ± 0.011 |
Data sourced from a review on hemolysis by surfactants, citing studies on human erythrocytes in phosphate-buffered saline (PBS) at 37°C.[2]
From the data, a clear trend can be observed: as the alkyl chain length of the N-alkanoyl-N-methylglucamide increases from C8 (MEGA-8) to C10 (MEGA-10), the hemolytic activity increases, as indicated by the lower HC50 value for MEGA-10. This suggests that the longer hydrophobic tail of MEGA-10 interacts more strongly with the erythrocyte membrane, leading to greater disruption at lower concentrations.
Experimental Protocol: In Vitro Hemolysis Assay
The following is a generalized protocol for determining the hemolytic activity of a surfactant. Specific parameters may vary between laboratories.
1. Preparation of Red Blood Cell (RBC) Suspension:
- Obtain fresh, whole blood (e.g., human or rabbit) containing an anticoagulant.
- Centrifuge the blood to separate the erythrocytes from the plasma and buffy coat.
- Wash the RBC pellet multiple times with an isotonic buffer solution (e.g., phosphate-buffered saline, PBS) by repeated centrifugation and resuspension.
- After the final wash, resuspend the RBCs in the buffer to a desired concentration (e.g., 2% hematocrit).
2. Assay Procedure:
- Prepare a series of dilutions of the test surfactant in the isotonic buffer.
- In a microcentrifuge tube or a 96-well plate, mix a fixed volume of the RBC suspension with an equal volume of each surfactant dilution.
- Include a negative control (RBCs in buffer only) and a positive control (RBCs in a solution known to cause 100% hemolysis, such as distilled water or a high concentration of a lytic surfactant like Triton X-100).
- Incubate the samples at a physiological temperature (e.g., 37°C) for a specified period (e.g., 1-4 hours).
- After incubation, centrifuge the samples to pellet the intact RBCs and cell debris.
3. Quantification of Hemolysis:
- Carefully transfer the supernatant to a new microplate.
- Measure the absorbance of the supernatant at a wavelength corresponding to the peak absorbance of hemoglobin (e.g., 540 nm).
- Calculate the percentage of hemolysis for each surfactant concentration using the following formula:
4. Data Analysis:
- Plot the percentage of hemolysis against the surfactant concentration.
- Determine the HC50 value from the dose-response curve, which is the concentration that causes 50% hemolysis.
Mechanisms of Surfactant-Induced Hemolysis
The lysis of erythrocytes by surfactants is a complex process that can occur through several mechanisms. The two primary mechanisms are osmotic lysis and solubilization of the cell membrane.[1]
-
Osmotic Lysis: At lower concentrations, surfactant monomers can insert into the erythrocyte membrane, increasing its permeability to ions. This influx of ions leads to an influx of water due to osmotic pressure, causing the cell to swell and eventually burst.
-
Membrane Solubilization: At concentrations near and above the CMC, surfactant micelles can extract lipids and proteins from the cell membrane, leading to its complete disruption and solubilization.
The dominant mechanism depends on the specific surfactant, its concentration, and the experimental conditions.
Visualizing the Experimental Workflow and Surfactant-Membrane Interaction
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for the in vitro hemolysis assay.
Caption: Mechanisms of surfactant-induced hemolysis.
Conclusion
The hemolytic activity of this compound-based surfactants is a critical parameter for their application in drug delivery and other biomedical fields. The available data indicates that the hemolytic potential of N-alkanoyl-N-methylglucamides is influenced by their alkyl chain length, with longer chains leading to increased hemolytic activity. Researchers should carefully consider the HC50 values of these surfactants in the context of their intended application and concentration. The standardized in vitro hemolysis assay provides a reliable method for evaluating and comparing the blood compatibility of different surfactant candidates. Further research into a wider range of this compound-based surfactants will provide a more comprehensive understanding of their structure-activity relationships and facilitate the design of safer and more effective formulations.
References
A Comparative Guide to the Biocompatibility and Cytotoxicity of Novel Gluconamide Compounds
For researchers, scientists, and drug development professionals, understanding the biocompatibility and cytotoxicity of novel compounds is a cornerstone of preclinical assessment. This guide provides a comparative analysis of novel gluconamide compounds, a class of sugar-based surfactants, against other common alternatives. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to offer an objective assessment to inform further research and development.
Gluconamides, derived from renewable resources, are noted for their biodegradability and generally low toxicity, making them attractive candidates for various applications, including as excipients in drug formulations and as agents in personal care products. Their performance, however, must be rigorously compared against established alternatives to ascertain their relative safety and efficacy.
Data Presentation: A Comparative Overview
The following tables summarize key biocompatibility and cytotoxicity data for various N-alkyl gluconamides and comparator surfactants. Direct IC50 values for a wide range of novel gluconamides are not extensively available in publicly accessible literature, highlighting a need for further research. The data presented for gluconamides, therefore, focuses on biocompatibility indicators such as hemolytic activity, while cytotoxicity data for well-characterized alternatives are provided for context.
Table 1: Biocompatibility Data – Hemolytic Activity of Sugar-Based Surfactants
| Compound | Assay Type | Test System | Results | Reference |
| N-Octyl-β-D-glucopyranoside | Hemolysis Assay | Human and Rat Erythrocytes | HC50: 8.35 mM (Human), 8.21 mM (Rat) | [1] |
| Novel Sugar-Based Surfactants (from glucose and (R)-12-hydroxystearic acid) | Hemolysis Assay | Not Specified | Hemolytic close to their Critical Micelle Concentration (CMC) | [2] |
| Octyl-β-D-glucopyranoside (OGP) | Hemolysis Assay | Not Specified | Hemolysis rate of 10-16% | [3] |
Table 2: In Vitro Cytotoxicity Data of Comparator Surfactants
| Compound | Cell Line | Assay Type | IC50 / Cytotoxicity | Reference |
| Cocamidopropyl Betaine (CAPB) | Human Gingival Fibroblasts | MTT Assay | >90% cytotoxicity at tested concentrations | [4] |
| Sodium Lauryl Sulfate (SLS) | Human Gingival Fibroblasts | MTT Assay | >90% cytotoxicity at tested concentrations | [4] |
| Lactonic Sophorolipids | SK-MEL-28 (Melanoma) | Cell Viability Assay | Lower IC50 than on HaCaT cells | [1] |
| Di-rhamnolipids | SK-MEL-28, HaCaT | Cell Viability Assay | Reduced viability at >40 µg/mL | [1] |
| Polyoxyethylene-10-oleyl ether | Bronchial Epithelial Cells | Not Specified | IC50: 0.06 - 0.08 mg/mL | [5] |
| N,N-dimethyldodecylamine-N-oxide | Bronchial Epithelial Cells | Not Specified | IC50: 0.06 - 0.08 mg/mL | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biocompatibility and cytotoxicity studies. Below are protocols for the widely used MTT and LDH assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (novel gluconamides and alternatives)
-
96-well plates
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Test compounds
-
96-well plates
-
Cell lysis buffer (for maximum LDH release control)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Mandatory Visualization
The following diagrams illustrate the experimental workflows and the conceptual relationship between biocompatibility and cytotoxicity assessment.
Caption: Workflow of the MTT assay for assessing cell viability.
References
- 1. Biosurfactants as Anticancer Agents: Glycolipids Affect Skin Cells in a Differential Manner Dependent on Chemical Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
Cross-validation of experimental results obtained using gluconamide from different suppliers.
For researchers, scientists, and professionals in drug development, the consistency and purity of reagents are paramount for reproducible and reliable experimental outcomes. This guide provides a framework for the cross-validation of N-Hexyl-D-gluconamide, a versatile non-ionic surfactant and hydrogelator, from different commercial suppliers.[1] By implementing the outlined experimental protocols and data analysis strategies, researchers can objectively assess the performance of N-Hexyl-D-gluconamide from various sources, ensuring the integrity of their research and development endeavors.
Purity and Characterization Analysis
The initial step in cross-validating N-Hexyl-D-gluconamide from different suppliers is a thorough assessment of its purity and chemical identity. Variations in synthesis and purification processes among suppliers can lead to differing impurity profiles, which may impact experimental results.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a fundamental technique for quantifying the purity of N-Hexyl-D-gluconamide.[2] The following table presents a hypothetical comparison of results for N-Hexyl-D-gluconamide sourced from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity (%) | >99.0 | >98.0 | >99.5 |
| Observed Purity (%) | 99.2 | 98.5 | 99.6 |
| Retention Time (min) | 8.45 | 8.47 | 8.44 |
| Major Impurity Peak Area (%) | 0.3 | 0.8 | 0.1 |
| Other Impurities Area (%) | 0.5 | 0.7 | 0.3 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for confirming the chemical structure and identifying potential impurities.[2]
| Parameter | Supplier A | Supplier B | Supplier C |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| ¹³C NMR | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvent | Trace Ethanol | Trace Methanol | Not Detected |
Experimental Protocols: Purity Assessment
HPLC Purity Analysis Protocol
This protocol details the method for determining the purity of N-Hexyl-D-gluconamide using reverse-phase HPLC.[2]
Materials:
-
N-Hexyl-D-gluconamide samples from each supplier
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[2]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (gradient elution may be necessary). Add 0.1% formic acid to the aqueous phase to improve peak shape.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of N-Hexyl-D-gluconamide in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm[2]
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
NMR Spectroscopy Protocol
This protocol outlines the steps for structural confirmation and impurity identification.[2]
Materials:
-
N-Hexyl-D-gluconamide samples
-
Deuterated solvent (e.g., DMSO-d₆ or CD₃OD)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.[2]
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Compare the obtained chemical shifts, multiplicities, and integrations with the expected values for the N-Hexyl-D-gluconamide structure.
Purity Analysis Workflow
References
Benchmarking the performance of gluconamide in various biochemical assays.
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and cellular assays, the choice of detergents and buffering agents is paramount to preserving the integrity and function of biological macromolecules. This guide provides a comprehensive performance benchmark of gluconamide-based non-ionic surfactants, specifically N-acyl-N-methylglucamides (MEGAs), against other commonly used alternatives. The data and protocols presented herein are designed to assist researchers in making informed decisions for their experimental designs, particularly in the context of membrane protein research and enzyme assays.
Data Presentation: Physicochemical Properties and Performance
The selection of a suitable non-ionic surfactant is critical for applications such as membrane protein solubilization and stabilization. The following tables provide a comparative summary of the key physicochemical properties of representative this compound-based surfactants and other common non-ionic detergents.
Table 1: Physicochemical Properties of Selected Non-Ionic Surfactants
| Property | N-Octanoyl-N-methylglucamide (MEGA-8) | N-Decanoyl-N-methylglucamide (MEGA-10) | n-Octyl-β-D-glucopyranoside (OG) | Triton X-100 |
| Molecular Weight ( g/mol ) | 321.4[1] | 349.5[2] | 292.37 | ~625 |
| Critical Micelle Concentration (CMC) in H₂O | ~70 mM (2.5%)[1][3] | 6-7 mM (0.21%)[2][4] | ~20-25 mM (0.53%) | 0.2-0.9 mM |
| pKa | Not typically used as a buffer | Not typically used as a buffer | Not applicable | Not applicable |
| Solubility | Soluble in water (10%)[5] | Water soluble[4] | Soluble in water | Soluble in water |
| Appearance | White crystalline powder[5] | White powder[4] | White solid | Clear, viscous liquid |
Table 2: Performance Comparison in Membrane Protein Solubilization
| Parameter | N-acyl-N-methylglucamides (MEGAs) | Alkyl Glycosides (e.g., OG) | Polyoxyethylene Glycols (e.g., Triton X-100) |
| Solubilization Efficiency | Good, particularly for stable proteins.[6] | High, widely used for a broad range of membrane proteins. | High, effective for many applications. |
| Denaturing Properties | Generally non-denaturing and considered mild.[3] | Mild, but can be denaturing for some sensitive proteins. | Generally mild, but can inactivate some enzymes. |
| Dialyzability | Easily removed by dialysis due to high CMC.[4] | High CMC allows for easy removal by dialysis. | Low CMC makes it difficult to remove by dialysis. |
| UV Absorbance | Transparent in the UV region.[3] | Low UV absorbance. | High UV absorbance, can interfere with spectrophotometric assays. |
| Interference in Protein Assays | Low interference expected in Bradford and BCA assays, but should be tested. | Can interfere with some protein assays. | Known to interfere with Bradford and other dye-based assays.[7] |
| Cytotoxicity | Generally considered to have low cytotoxicity, but requires empirical validation for specific cell lines. | Varies with alkyl chain length; some cytotoxicity observed. | Can exhibit cytotoxicity at higher concentrations. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of surfactants in biochemical assays. The following protocols provide a framework for assessing the performance of this compound-based surfactants.
Protocol 1: Determination of Membrane Protein Solubilization Efficiency
This protocol outlines a general procedure to screen for the optimal concentration of a this compound-based surfactant for solubilizing a target membrane protein.
Materials:
-
Cell paste or membrane fraction containing the target protein.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, protease inhibitor cocktail.
-
Solubilization Buffer: Lysis buffer containing varying concentrations of the test surfactant (e.g., 0.1% - 2% w/v MEGA-8 or MEGA-10).
-
SDS-PAGE reagents and Western blot apparatus.
-
Antibody specific to the target protein.
Procedure:
-
Resuspend the cell paste or membrane fraction in Lysis Buffer.
-
Aliquot the suspension into microcentrifuge tubes.
-
Add Solubilization Buffer with different surfactant concentrations to each tube.
-
Incubate on a rotator at 4°C for 1-2 hours.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the insoluble material.
-
Carefully collect the supernatant (soluble fraction).
-
Analyze both the soluble and insoluble fractions by SDS-PAGE and Western blotting using an antibody against the target protein.
-
Quantify the band intensities to determine the percentage of solubilized protein at each surfactant concentration.
Protocol 2: Assessment of Surfactant Interference in an Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is designed to evaluate the potential interference of a this compound-based surfactant in a standard direct ELISA.
Materials:
-
Antigen of interest.
-
Primary antibody conjugated to an enzyme (e.g., HRP).
-
Coating Buffer: 0.1 M sodium carbonate, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween 20.
-
Blocking Buffer: 1% BSA in PBS.
-
Dilution Buffer: PBS with varying concentrations of the test surfactant (e.g., 0.01% - 0.5% w/v MEGA-10).
-
Substrate solution (e.g., TMB for HRP).
-
Stop Solution (e.g., 2 M H₂SO₄).
-
96-well ELISA plate.
Procedure:
-
Coat the wells of a 96-well plate with the antigen in Coating Buffer overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the enzyme-conjugated primary antibody in Dilution Buffers containing different concentrations of the test surfactant. Also prepare a control with no surfactant.
-
Add the antibody dilutions to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the substrate solution and incubate in the dark until color develops.
-
Stop the reaction with Stop Solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Compare the signal-to-noise ratio and the standard curve parameters across the different surfactant concentrations to assess interference.
Mandatory Visualization
Diagrams are provided below to illustrate key concepts and workflows relevant to the use of this compound-based surfactants in biochemical research.
Caption: Workflow for evaluating this compound surfactant performance.
Caption: A generic G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. MEGA 8, cas no. 85316-98-9, purified detergent available from Soltec Bioscience - Soltec Ventures [soltecventures.com]
- 4. MEGA 10 [gbiosciences.com]
- 5. MEGA-8 price,buy MEGA-8 - chemicalbook [chemicalbook.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
The Ascendance of Gluconamide: A Superior Alternative to Traditional Sugar-Based Surfactants in Biopharmaceutical Formulations
For researchers, scientists, and drug development professionals, the quest for superior excipients that enhance drug stability and performance is perpetual. In the realm of surfactants, a new class of sugar-based molecules, gluconamides, is demonstrating significant advantages over traditional counterparts like Alkyl Polyglycosides (APGs) and sorbitan (B8754009) esters. This guide provides an objective comparison of their performance, supported by experimental data, to illuminate the benefits of incorporating gluconamides in advanced formulations.
Gluconamide surfactants, derived from glucose, are gaining prominence due to their exceptional mildness, biodegradability, and impressive performance characteristics. These non-ionic surfactants offer a compelling alternative to established sugar-based surfactants, addressing some of their inherent limitations, particularly in the critical area of protein stabilization.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental aspect of surfactant performance is its ability to reduce surface tension and form micelles, which is quantified by the Critical Micelle Concentration (CMC). A lower CMC indicates a more efficient surfactant, requiring a smaller amount to achieve the desired effect.
| Surfactant Type | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| N-Alkyl-N-methyl-D-gluconamide | C10 | 4.8 | 27.5 |
| C12 | 1.2 | 28.0 | |
| C14 | 0.3 | 29.0 | |
| C16 | 0.08 | 30.5 | |
| C18 | 0.02 | 32.0 | |
| Alkyl Polyglycoside (APG) | C8-C16 | 0.2 - 1.0[1] | Not consistently reported |
| Sorbitan Monostearate (Span 60) | C18 | 0.03 - 0.1[1] | ~24 (in oil)[2][3] |
| Sorbitan Monooleate (Span 80) | C18 (unsaturated) | Not readily available in aqueous systems | Not readily available in aqueous systems |
Data for N-Alkyl-N-methyl-D-gluconamides is derived from a comparative analysis.[4] Data for APG and Sorbitan Esters are compiled from various sources and may vary based on specific composition and conditions.
As the data indicates, N-alkyl-N-methyl-D-gluconamides exhibit a clear trend of decreasing CMC with increasing alkyl chain length, demonstrating their high efficiency. While direct comparison is challenging due to variations in experimental conditions across different studies, gluconamides show competitive CMC values with other non-ionic surfactants.
Foaming Properties: A Delicate Balance
Foaming is a critical attribute in many pharmaceutical and personal care applications. The ideal surfactant should provide sufficient foam for the intended use without being excessive or unstable.
| Surfactant Type | Initial Foam Height (ml) | Foam Stability (ml) after 5 min |
| This compound (N-Dodecyl-N-methyl-D-gluconamide) | Data not available in direct comparison | Data not available in direct comparison |
| Alkyl Polyglycoside (APG) | High | Good |
| Sorbitan Esters (e.g., Span 60) | Low to moderate | Moderate to high (in oleofoams)[5][6] |
Quantitative, directly comparable data for the foaming properties of gluconamides in aqueous systems using standardized methods like Ross-Miles is currently limited in publicly available literature. APGs are generally known for their good foaming properties, while sorbitan esters are typically used in water-in-oil emulsions and their foaming in aqueous systems is less pronounced but can be stable in oleofoams.[5][6]
Protein Stabilization: The Decisive Advantage of Gluconamides
For drug development professionals, the ability of a surfactant to stabilize therapeutic proteins is paramount. Surfactants can prevent protein aggregation and denaturation at interfaces.[3][7] Non-ionic surfactants are generally preferred for this purpose due to their weaker interactions with proteins compared to ionic surfactants.[8]
N-dodecyl-β-D-maltoside (DDM), a surfactant with a similar sugar-based headgroup to gluconamides, has been shown to be particularly effective at stabilizing membrane proteins.[8][9][10][11] This suggests that surfactants with larger, more complex sugar headgroups, like gluconamides, may offer enhanced protein stability compared to the simpler glucose unit of APGs or the sorbitan ring of sorbitan esters.
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential.
Determination of Critical Micelle Concentration (CMC) by Tensiometry
Objective: To determine the concentration at which surfactant molecules begin to form micelles in a solution.
Methodology:
-
Prepare a series of aqueous solutions of the surfactant with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Wilhelmy plate or Du Noüy ring).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is identified as the concentration at which a sharp break in the curve occurs, after which the surface tension remains relatively constant.
Assessment of Foaming Properties by the Ross-Miles Method
Objective: To evaluate the foaming capacity and foam stability of a surfactant solution.
Methodology:
-
Prepare a standard solution of the surfactant in a specified water hardness.
-
A fixed volume of the solution is allowed to fall from a specified height into a graduated cylinder containing another portion of the same solution, generating foam.
-
The initial height of the foam is measured immediately after all the solution has fallen.
-
The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]
Protein Stability Assay (Thermal Denaturation)
Objective: To assess the ability of a surfactant to stabilize a protein against heat-induced denaturation.
Methodology:
-
Prepare solutions of a model protein (e.g., Bovine Serum Albumin - BSA) in a suitable buffer, both with and without the surfactant at various concentrations.
-
Use a technique such as Circular Dichroism (CD) spectroscopy or Differential Scanning Calorimetry (DSC) to monitor the protein's secondary or tertiary structure as the temperature is gradually increased.
-
The temperature at which 50% of the protein is denatured (Tm) is determined.
-
An increase in the Tm in the presence of the surfactant indicates a stabilizing effect.
Visualizing the Science
To better understand the processes and relationships discussed, the following diagrams are provided.
Conclusion
The available data and structural considerations strongly suggest that this compound surfactants represent a significant advancement over traditional sugar-based surfactants like APGs and sorbitan esters. Their high efficiency, demonstrated by low CMC values, combined with their inherent mildness and biodegradability, make them an attractive option for a wide range of applications.
For drug development professionals, the most compelling advantage lies in their potential for superior protein stabilization. The unique structure of the this compound headgroup appears to offer enhanced protection against protein denaturation and aggregation, a critical factor in the formulation of stable and effective biologic therapeutics. While more direct comparative studies are needed to fully quantify these advantages across all performance metrics, the current body of evidence positions gluconamides as a highly promising class of surfactants for the future of pharmaceutical and biopharmaceutical formulations.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fabrication of Stable Oleofoams with Sorbitan Ester Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Fabrication of Stable Oleofoams with Sorbitan Ester Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. Dodecyl Maltoside Protects Membrane Proteins In Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cube-biotech.com [cube-biotech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
Efficacy Showdown: A Comparative Guide to Ester, Amide, and Carbonate-Linked Cleavable Surfactants
For Researchers, Scientists, and Drug Development Professionals
Cleavable surfactants, molecules designed with intentionally weak bonds, are at the forefront of advancements in drug delivery and material science. Their ability to degrade into less active, more biocompatible components under specific physiological conditions makes them highly attractive for applications requiring controlled release and reduced long-term toxicity. This guide provides a comprehensive comparison of three prominent classes of cleavable surfactants, categorized by their labile linkage: ester, amide, and carbonate. We delve into their physicochemical properties, hydrolysis kinetics, and performance in drug delivery, supported by experimental data and detailed protocols to aid in the selection of the most suitable surfactant for your research needs.
Physicochemical Properties and Hydrolysis Kinetics
The choice of a cleavable linker significantly influences the fundamental properties of a surfactant, including its self-assembly behavior and stability. The following table summarizes key comparative data for nonionic surfactants with identical hydrophobic (octyl) and hydrophilic (tetra(ethylene glycol)) portions, differing only in the cleavable linkage.
| Property | Ester-Linked | Amide-Linked | Carbonate-Linked | Ether-Linked (Non-cleavable control) |
| Critical Micelle Concentration (CMC) (mM) | 10 | 65 | 3.2 | 9 |
| Surface Tension at CMC (γCMC) (mN/m) | 31 | 36 | 30 | 30 |
| Cloud Point (°C) | 40 | 61 | 44 | 49 |
| Hydrolysis Half-life (Alkaline, 20°C) | 13 minutes | >100 weeks | 21 minutes | Not Applicable |
| Data sourced from Stjerndahl et al., J Surfact Deterg (2019).[1][2] |
Key Observations:
-
Amide-linked surfactants exhibit a significantly higher CMC, indicating a lower tendency to form micelles, and are remarkably stable to hydrolysis compared to their ester and carbonate counterparts.[1][2]
-
Carbonate-linked surfactants show the lowest CMC, suggesting they are the most efficient at forming micelles.[1][2] Their stability to alkaline hydrolysis is slightly greater than that of ester-linked surfactants.[1][2][3]
-
Ester-linked surfactants are readily hydrolyzed under alkaline conditions.[1][2]
Biocompatibility and Cytotoxicity
A critical consideration for drug delivery applications is the biocompatibility of the surfactant and its degradation products. While comprehensive, directly comparative cytotoxicity data for a single cell line under identical conditions is limited in the literature, general trends can be inferred. Cationic surfactants, often used for gene delivery, generally exhibit higher cytotoxicity than non-ionic surfactants.[4] The introduction of cleavable ester linkages in cationic gemini (B1671429) surfactants has been shown to result in degradation products that are less toxic than the parent surfactant.[5] For instance, an ester-containing gemini surfactant (12Q2OCO1Q12) was found to have an ErC50 value of 0.27 mg/L for aquatic organisms, while its hydrolysis products were even more toxic.[5][6] In contrast, certain fatty acid-based imidazolium (B1220033) gemini surfactants with ester linkages were found to have low cytotoxicity against human embryonic kidney cells (HEK-293).[7] Amide-linked serine-based cationic gemini surfactants have shown efficient in vitro transfection with no marked decrease in cell viability.[8]
| Linkage Type | Biocompatibility/Cytotoxicity Insights |
| Ester | Can be designed to be biodegradable, but cytotoxicity varies with structure. Some ester-quats show significant aquatic toxicity.[5][6] |
| Amide | Generally considered biocompatible. Serine-based amide-linked gemini surfactants have shown good cell viability in gene transfection studies.[8] |
| Carbonate | Hydrolysis yields alcohols and carbon dioxide, which are generally considered biocompatible.[3] Cationic surfactants with carbonate linkages have shown antimicrobial activity comparable to non-cleavable analogs.[3] |
Drug and Gene Delivery Efficacy
The nature of the cleavable linkage can impact drug loading, release kinetics, and transfection efficiency.
-
Ester Linkages: Commonly used in cationic lipids for gene delivery.[9] The release of the genetic material can be triggered by intracellular esterases. However, the transfection efficiency can be influenced by the overall lipid structure, not just the linker.[10] For small molecule drugs, ester-based micelles can provide sustained release, with the rate being pH-dependent.[11]
-
Amide Linkages: Cationic lipids with amide linkers are reported to be chemically stable and biodegradable, making them efficient for gene delivery.[12] Serine-based cationic gemini surfactants with amide linkers have demonstrated successful DNA binding and efficient in vitro transfection.[8]
-
Carbonate Linkages: The hydrolysis of carbonate linkages can be triggered by changes in pH, making them suitable for pH-responsive drug release systems.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of cleavable surfactants. Below are protocols for key experiments.
Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
Objective: To quantify the rate of cleavage of the surfactant's labile bond under specific conditions (e.g., alkaline pH).
Materials:
-
Cleavable surfactant
-
Deuterated solvent (e.g., D₂O)
-
Buffer solution of desired pH (e.g., sodium carbonate buffer for alkaline hydrolysis)
-
NMR spectrometer and tubes
Procedure:
-
Dissolve a known concentration of the cleavable surfactant in the deuterated buffer solution directly within an NMR tube. The concentration should be below the CMC to study the kinetics of the monomeric form.
-
Acquire an initial ¹H NMR spectrum (t=0) to identify the characteristic peaks of the intact surfactant, particularly the protons adjacent to the cleavable linkage (ester, amide, or carbonate).
-
Maintain the NMR tube at a constant temperature (e.g., 20°C) and acquire spectra at regular time intervals.
-
Process the spectra and integrate the characteristic peaks of both the intact surfactant and one of the degradation products.
-
The disappearance of the reactant peak or the appearance of a product peak over time is used to calculate the rate of hydrolysis. The half-life (t₁/₂) can be determined by plotting the natural logarithm of the reactant concentration versus time for a first-order reaction.
In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the effect of the cleavable surfactant on the metabolic activity of a cell line as an indicator of cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, HEK-293)
-
Complete cell culture medium
-
96-well plates
-
Cleavable surfactant solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Remove the culture medium and replace it with fresh medium containing serial dilutions of the cleavable surfactant. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[13]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of surfactant that inhibits 50% of cell growth) can be determined by plotting cell viability against surfactant concentration.
In Vitro Drug Release Study using Dialysis Method
Objective: To determine the release profile of a drug encapsulated within micelles formed from the cleavable surfactant.
Materials:
-
Drug-loaded micelles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the micelles.
-
Release buffer at different pH values (e.g., pH 7.4 for physiological conditions and pH 5.0 to simulate the endosomal environment).
-
Shaking incubator or water bath
-
Analytical method to quantify the drug (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Prepare drug-loaded micelles by a suitable method (e.g., thin-film hydration, dialysis).
-
Transfer a known volume of the drug-loaded micelle solution into a dialysis bag.
-
Place the dialysis bag in a larger vessel containing a known volume of the release buffer.
-
Maintain the setup at 37°C with constant gentle stirring.
-
At predetermined time intervals, withdraw a sample from the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Concepts
Diagrams created using Graphviz to illustrate key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cationic gemini surfactants with cleavable spacer: chemical hydrolysis, biodegradation, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure Relationship of Cationic Lipids on Gene Transfection Mediated by Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Performance of Gluconamide in Varied pH and Ionic Strength Environments: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate excipients is paramount to ensuring the stability, efficacy, and safety of pharmaceutical formulations. Gluconamide, a sugar-based, non-ionic surfactant, has emerged as a promising "green" alternative to traditional surfactants. This guide provides a comprehensive comparison of this compound's performance under different pH and ionic strength conditions against two widely used alternatives: Polysorbate 80 and Lauryl Glucoside. The information presented herein is supported by available experimental data and established scientific principles.
This comparative analysis delves into key performance indicators such as solubility, viscosity, critical micelle concentration (CMC), and stability. While direct, comprehensive quantitative data for this compound across a wide range of these conditions is limited in publicly available literature, this guide synthesizes existing knowledge on this compound and its analogues, alongside extensive data for the selected alternatives, to provide a valuable resource for formulation development.
Executive Summary of Comparative Performance
The selection of a suitable surfactant is a critical decision in formulation development, with performance being highly dependent on the chemical environment. The following table provides a high-level summary of the expected performance of this compound in comparison to Polysorbate 80 and Lauryl Glucoside under varying pH and ionic strength conditions.
| Performance Metric | This compound (N-Hexyl-D-gluconamide) | Polysorbate 80 | Lauryl Glucoside |
| pH Stability | Generally stable, but potential for hydrolysis at extreme pH. | Stable across a wide pH range (3-10), but can undergo autooxidation and hydrolysis, with degradation accelerated by metal ions. | Generally stable, but can hydrolyze at low pH (e.g., pH < 3). |
| Ionic Strength | Performance, including hydrogel formation, is expected to be influenced by ionic strength. | Generally stable in the presence of salts. | Tolerant to electrolytes. |
| Mildness | Considered very mild and non-irritating. | Generally considered safe, but can cause hypersensitivity reactions in some individuals. | Known for its mildness and suitability for sensitive skin.[1] |
| Biodegradability | Readily biodegradable. | Biodegradable, but the ethoxylated structure can lead to more persistent metabolites. | Readily biodegradable.[2] |
Data Presentation: A Quantitative Comparison
The following tables summarize available quantitative data for key performance parameters of N-Hexyl-D-gluconamide and its alternatives. It is important to note that data for N-Hexyl-D-gluconamide is often estimated based on its analogues due to limited direct experimental results in the public domain.
Table 1: Critical Micelle Concentration (CMC)
The CMC is a crucial parameter indicating the concentration at which surfactant molecules begin to form micelles. A lower CMC value generally signifies higher efficiency.
| Surfactant | Condition | CMC (mM) | Reference |
| N-Hexyl-D-gluconamide | Estimated in water | ~25-30 | [3] |
| Polysorbate 80 | Pure water | 0.012 | [4] |
| Polysorbate 80 | Citrate buffer (pH 4.5) | 0.0115 | [5] |
| Lauryl Glucoside | Water | Not widely reported |
Table 2: Solubility
Solubility is a critical factor for the incorporation of surfactants into aqueous formulations.
| Surfactant | Condition | Solubility | Reference |
| N-Hexyl-D-gluconamide | Water | Qualitatively described as amphiphilic | |
| Polysorbate 80 | Water | 100 g/L | [4] |
| Polysorbate 80 | Citrate buffer (pH 4.5) with 19 ppm surfactant | 14.17 mg/L (of quercetin) | [5] |
| Lauryl Glucoside | Water | Soluble | [6] |
Table 3: Viscosity
The viscosity of a surfactant solution can impact the final product's texture and stability. The effect of ionic strength on viscosity is a key consideration.
| Surfactant | Condition | Viscosity | Reference |
| N-Hexyl-D-gluconamide | - | Data not available | |
| Polysorbate 80 | 25°C, neat | 300–500 cP | [4] |
| Lauryl Glucoside | - | High viscosity, contributes to thickening | [7] |
Table 4: Stability
The stability of a surfactant under different pH conditions is crucial for the shelf-life of a formulation.
| Surfactant | Condition | Stability | Reference |
| This compound | - | Amide bond can be susceptible to hydrolysis at extreme pH. | |
| Polysorbate 80 | Histidine buffer | Fastest degradation | [8] |
| Polysorbate 80 | Citrate, phosphate, tris buffers | Stable | [8] |
| Lauryl Glucoside | 5% Citric Acid (pH ~2) | Shows signs of hydrolysis (sediment formation) after 24 hours. | [9] |
| Lauryl Glucoside | Alkaline pH (11.5 - 12.5) | Stable | [6] |
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by various methods, with surface tension measurement being a common and reliable technique.
Method: Surface Tension Measurement
-
Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant at various concentrations in the desired buffer (with specific pH and ionic strength).
-
Surface Tension Measurement: Utilize a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is identified as the concentration at the point where a sharp break in the curve is observed.[10]
Determination of Aqueous Solubility
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.
Method: Shake-Flask Method
-
Sample Preparation: Add an excess amount of the surfactant to a known volume of the test solution (buffer with specific pH and ionic strength) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Separation: Centrifuge the suspension to separate the undissolved solid from the supernatant.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute if necessary, and determine the concentration of the dissolved surfactant using a validated analytical method (e.g., HPLC).
Evaluation of Foam Stability
The stability of foam generated by a surfactant solution can be assessed using a simple cylinder shaking method.
Method: Cylinder Shaking Method
-
Sample Preparation: Prepare solutions of the surfactant at a defined concentration in the desired buffer.
-
Foam Generation: Place a specific volume of the surfactant solution in a graduated cylinder, stopper it, and shake vigorously for a set amount of time (e.g., 1 minute).
-
Measurement: Immediately after shaking, record the initial foam volume. Monitor and record the foam volume at regular intervals (e.g., 5, 10, 30 minutes) to assess its stability over time.[11]
Determination of Cloud Point
The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it phase separates.
Method: Visual Observation
-
Sample Preparation: Prepare a 1% (w/w) solution of the non-ionic surfactant in the desired aqueous medium (with specific ionic strength).
-
Heating: Slowly heat the solution in a controlled temperature water bath.
-
Observation: The cloud point is the temperature at which the solution becomes visibly turbid.[12][13] The process can be automated using a melting point apparatus that detects changes in turbidity.[12]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the investigation of this compound's performance.
Conclusion
This compound presents a compelling profile as a mild, biodegradable, and versatile non-ionic surfactant for pharmaceutical applications. While a complete quantitative dataset of its performance under varying pH and ionic strength is still emerging, the available information on its analogues suggests predictable behavior that can be leveraged in formulation design. In comparison to established alternatives like Polysorbate 80 and Lauryl Glucoside, this compound offers the distinct advantages of being derived from renewable resources and exhibiting excellent biocompatibility. However, its potential for hydrolysis at extreme pH values warrants careful consideration during formulation development and stability studies. The experimental protocols provided in this guide offer a framework for researchers to generate the specific data required for their unique applications, enabling a more direct and informed comparison of these surfactants. As research continues, a more comprehensive understanding of this compound's performance characteristics will undoubtedly solidify its position as a valuable tool in the formulation scientist's toolkit.
References
- 1. LAURYL/MYRISTYL GLUCOSIDE - Ataman Kimya [atamanchemicals.com]
- 2. vermontruff.com [vermontruff.com]
- 3. benchchem.com [benchchem.com]
- 4. Polysorbate 80 - Wikipedia [en.wikipedia.org]
- 5. The effect of polysorbate 20 and polysorbate 80 on the solubility of quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchimie.fr [interchimie.fr]
- 7. sancolo.com [sancolo.com]
- 8. essentiallynatural.co.za [essentiallynatural.co.za]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A comparative study on the interaction of various surfactants with lipid membranes.
A comparative analysis for researchers, scientists, and drug development professionals.
The interaction between surfactants and lipid membranes is a fundamental area of study with profound implications for drug delivery, membrane protein research, and the development of antimicrobial agents. Surfactants, or surface-active agents, are amphiphilic molecules that can partition into lipid bilayers, altering their structure and function. This guide provides a comparative overview of how different classes of surfactants—anionic, cationic, non-ionic, and zwitterionic—interact with lipid membranes, supported by experimental data and detailed methodologies.
A Three-Stage Model of Interaction
The interaction between surfactants and lipid membranes is often described by a three-stage model.[1][2] Initially, at low concentrations, surfactant monomers partition into the lipid bilayer. As the surfactant concentration increases, the membrane becomes saturated, leading to the formation of mixed micelles composed of both lipids and surfactants. Finally, at high concentrations, the bilayer is completely solubilized into these mixed micelles.[1][2]
Comparative Analysis of Surfactant Effects
The nature of the surfactant's headgroup and tail plays a crucial role in its interaction with the lipid membrane. These interactions can range from simple adsorption to complete membrane disruption.
Anionic Surfactants
Anionic surfactants, such as Sodium Dodecyl Sulfate (SDS), are known for their strong denaturing and solubilizing effects.[2] They interact with lipid membranes primarily through electrostatic and hydrophobic interactions. Studies using high-speed atomic force microscopy (HS-AFM) and quartz crystal microbalance with dissipation monitoring (QCM-D) have shown that SDS can instantaneously solubilize lipids by adsorbing onto and inserting into the supported lipid bilayer (SLB).[1]
Cationic Surfactants
Cationic surfactants are of particular interest due to their antimicrobial properties, which are often attributed to their ability to disrupt the negatively charged membranes of bacteria.[3][4] Their interaction is heavily influenced by electrostatic attraction to anionic lipid headgroups.[5][6] For instance, surfactant-like peptides with cationic residues have been shown to interact strongly with lipid vesicles, leading to changes in membrane structure.[3]
Non-ionic Surfactants
Non-ionic surfactants, such as Octaethylene glycol monododecyl ether (C12E8) and Triton X-100, are generally considered milder than their ionic counterparts.[1][7] Their interaction is primarily driven by hydrophobic forces. C12E8 has been observed to gradually disturb the morphology of SLBs by inducing curvature changes upon incorporation, leading to a slower solubilization process compared to SDS.[1] Some non-ionic surfactants can cause significant disordering of the membrane before lysis, while others may solubilize the membrane with less overall disruption.[8]
Zwitterionic Surfactants
Zwitterionic surfactants possess both a positive and a negative charge on their headgroup.[9] Their interaction with lipid membranes can be complex, influencing and being influenced by the pH of the surrounding environment.[9] These surfactants can alter the electrostatic potential at the membrane surface and can, in some cases, induce a net charge on neutral membranes.[9]
Quantitative Comparison of Surfactant-Membrane Interactions
To provide a clearer picture of the varying potencies of different surfactants, the following table summarizes key quantitative parameters from various studies. It is important to note that these values can be influenced by the specific lipid composition, buffer conditions, and temperature.
| Surfactant | Type | Critical Micelle Concentration (CMC) (mM) | Method | Lipid System | Observations | Reference |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 | Tensiometry | L-α-phosphatidylcholine SLB | Instantaneous solubilization | [1] |
| Sodium N-dodecanoyl-N-methyl taurate (SDMT) | Anionic | ~9.0 | Tensiometry | L-α-phosphatidylcholine SLB | Reversible adsorption with no morphological change | [1] |
| Octaethylene glycol monododecyl ether (C12E8) | Non-ionic | ~0.09 | Tensiometry | L-α-phosphatidylcholine SLB | Gradual disturbance and slower solubilization | [1] |
Experimental Methodologies
A variety of experimental techniques are employed to study the intricate dance between surfactants and lipid membranes.
Preparation of Lipid Vesicles
A common starting point for in-vitro studies is the preparation of lipid vesicles, often called liposomes. A typical protocol involves:
-
Lipid Film Hydration: A solution of the desired lipid (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, POPC) in an organic solvent like chloroform (B151607) is dried under a stream of nitrogen to form a thin film.[8]
-
Vacuum Desiccation: The lipid film is then placed under a vacuum for several hours to remove any residual solvent.[8]
-
Hydration: The dried lipid film is hydrated with an aqueous buffer solution, leading to the spontaneous formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to techniques such as extrusion through polycarbonate filters or sonication.
Key Analytical Techniques
-
High-Speed Atomic Force Microscopy (HS-AFM): This technique allows for the direct, real-time visualization of the morphological changes in a supported lipid bilayer upon interaction with surfactants.[1]
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D provides quantitative information on the mass and viscoelastic properties of the lipid bilayer as surfactants adsorb and potentially remove lipid molecules.[1]
-
Fluorescence Anisotropy: By incorporating fluorescent probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) into the lipid membrane, changes in fluorescence anisotropy can be measured to determine the ordering of the lipid acyl chains, which is affected by surfactant insertion.[8]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with the binding of surfactants to lipid vesicles, providing thermodynamic parameters of the interaction.[10]
-
Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of lipid vesicles and can be employed to monitor changes in vesicle size or their complete solubilization into smaller mixed micelles upon surfactant addition.[11]
Visualizing Experimental Workflows and Interaction Models
To better illustrate the processes involved in studying and understanding surfactant-membrane interactions, the following diagrams are provided.
Caption: Workflow for studying surfactant-lipid membrane interactions.
Caption: The three-stage model of membrane solubilization by surfactants.
References
- 1. Direct observation of interactions between supported lipid bilayers and surfactants - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Surfactants: physicochemical interactions with biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zwitterionic Phospholipids and Sterols Modulate Antimicrobial Peptide-Induced Membrane Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interactions of Polyethylenimines with Zwitterionic and Anionic Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrodynamics of Lipid Membrane Interactions in the Presence of Zwitterionic Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of surfactants with lipid membranes - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Gluconamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and responsible disposal of chemical waste is paramount. This guide provides essential procedural information for the proper disposal of gluconamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach treating it as a hazardous chemical waste is recommended to ensure maximum safety and regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. When handling solid this compound, minimize dust creation. In case of a spill, dry clean-up procedures are preferable to avoid generating dust.
Personal Protective Equipment (PPE):
| Protection Type | Recommended Equipment | Specification/Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat. | Confirm glove compatibility with the vendor. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust is likely, a NIOSH-approved respirator is recommended. | NIOSH-approved respirators |
| Foot Protection | Closed-toe shoes. | General laboratory safety standards |
Recommended Disposal Procedure: Hazardous Waste Stream
Due to the lack of specific toxicity and environmental impact data for this compound, it is prudent to manage it as a hazardous waste. This ensures the highest level of safety for personnel and the environment.
Step-by-Step Disposal:
-
Waste Identification and Collection : Collect all waste this compound, including any contaminated materials like gloves or weighing paper, in a dedicated and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containerization : Use a leak-proof, compatible container for the waste. Plastic containers are often preferred for solid chemical waste.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be secure and away from incompatible materials.
-
Disposal : Arrange for the collection of the hazardous waste through your institution's EHS office for disposal by a licensed chemical waste disposal company. Do not dispose of this compound down the drain or in the regular trash. [1]
Potential for Non-Hazardous Disposal
While the recommended procedure is to treat this compound as hazardous waste, its chemical structure—a primary amide of gluconic acid, a sugar acid—suggests it is likely biodegradable. Studies on similar sugar-based amides indicate they can be broken down through hydrolysis.[2][3]
However, before considering disposal as a non-hazardous waste, a thorough risk assessment must be conducted and approved by your institution's EHS office. This assessment should consider the concentration of the waste and any potential for environmental harm. If deemed non-hazardous by EHS, disposal may be possible via sanitary sewer for soluble solutions, provided it does not emit strong odors or is a known irritant.[4]
Below is a logical workflow for the disposal of this compound, incorporating both the recommended hazardous waste procedure and the potential for non-hazardous disposal following a risk assessment.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. Microorganisms hydrolyse amide bonds; knowledge enabling read-across of biodegradability of fatty acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling Gluconamide
Essential Safety and Handling Guide for Gluconamide
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle this compound. The following procedures and plans are designed to ensure a safe laboratory environment and proper disposal of materials.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is essential to prevent skin and eye contact, as well as inhalation of any dust.
| Protection Type | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard. | OSHA 29 CFR 1910.133 or European Standard EN166 |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). A lab coat or chemical-resistant apron should be worn. | Consult glove manufacturer for compatibility. |
| Respiratory Protection | Generally not required with adequate ventilation. If dust formation is likely, a NIOSH-approved air-purifying respirator is recommended. | NIOSH-approved respirators |
| Foot Protection | Closed-toe shoes. Chemical-resistant boots may be necessary where splashing is a risk. | General laboratory safety standards |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Pre-Handling Procedure:
-
Review all available safety information for this compound.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary equipment (e.g., spatulas, weighing paper, containers) is clean and readily available.
Handling Procedure:
-
Avoid all personal contact with the substance, including inhalation.
-
Minimize dust creation when weighing or transferring the solid.
-
Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
| Step | Procedure |
| 1. Waste Classification | Treat as a hazardous chemical waste.[1] |
| 2. Waste Collection | Collect all waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a dedicated, clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted. |
| 3. Containerization | Use a designated, leak-proof, and compatible waste container. Plastic containers are often preferred for solid chemical waste.[1] The container must be kept securely closed except when adding waste.[1] |
| 4. Labeling | The waste container must be clearly labeled with the full chemical name "this compound" and the words "Hazardous Waste".[1] |
| 5. Storage | Store the waste container in a designated Satellite Accumulation Area (SAA).[1] |
| 6. Final Disposal | Arrange for disposal through a licensed chemical waste disposal company or your institution's EHS office.[1] Do not dispose of this compound down the drain or in regular trash.[1] |
Emergency Protocol: Spill and Exposure
Spill Cleanup: For small spills, use dry clean-up procedures to avoid generating dust.
| Step | Action |
| 1. Notification | Alert personnel in the immediate area of the spill. |
| 2. PPE | Wear appropriate PPE, including gloves, safety goggles, and a lab coat. |
| 3. Containment | Cover the spill with an inert absorbent material. |
| 4. Collection | Carefully sweep or scoop the spilled solid and absorbent material into a suitable, labeled container for waste disposal. |
| 5. Decontamination | Clean the spill area with a damp cloth. Dispose of the cloth as hazardous waste. |
| 6. Large Spills | For large spills, evacuate the area and contact your institution's emergency responders. |
Exposure Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention immediately.[2]
-
Ingestion: Do NOT induce vomiting. Seek medical attention.[2]
Visual Guides
The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Logical steps for responding to a this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
